molecular formula C8H4BrNO2 B1442161 3-Bromo-4-cyanobenzoic acid CAS No. 58123-69-6

3-Bromo-4-cyanobenzoic acid

Cat. No.: B1442161
CAS No.: 58123-69-6
M. Wt: 226.03 g/mol
InChI Key: WAFUFPLTXVDCNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-cyanobenzoic acid is a useful research compound. Its molecular formula is C8H4BrNO2 and its molecular weight is 226.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4-cyanobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO2/c9-7-3-5(8(11)12)1-2-6(7)4-10/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAFUFPLTXVDCNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Bromo-4-cyanobenzoic acid CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Bromo-4-cyanobenzoic Acid: A Strategic Building Block in Modern Synthesis

Abstract

This technical guide provides a comprehensive analysis of this compound (CAS No. 58123-69-6), a trifunctional aromatic compound of significant interest to researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental physicochemical properties, explore plausible synthetic strategies with mechanistic insights, and illuminate its role as a versatile scaffold in the synthesis of complex molecules and pharmaceutical intermediates. The guide emphasizes the strategic utility of its distinct functional groups—a carboxylic acid, a nitrile, and a bromine atom—which allow for orthogonal chemical transformations. Detailed safety protocols, exemplary experimental procedures, and data visualizations are provided to serve as an essential resource for the scientific community engaged in advanced organic synthesis and drug discovery.

Introduction: The Strategic Value of a Multifunctional Scaffold

This compound is a substituted aromatic carboxylic acid that has emerged as a valuable building block in organic and medicinal chemistry.[1] Its utility is derived from the presence of three distinct and reactive functional groups on a single benzene ring. This trifunctionality provides a powerful platform for generating molecular diversity through selective and sequential chemical modifications.

  • Carboxylic Acid (-COOH): This group serves as a primary handle for amide bond formation, esterification, or reduction, making it a common anchor point for connecting to amine-containing fragments or modulating solubility and pharmacokinetic properties.

  • Nitrile (-CN): The cyano group is a versatile functional group. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or used to construct various nitrogen-containing heterocycles (e.g., tetrazoles), which are important pharmacophores in many drug molecules.

  • Bromine (-Br): As a halogen, bromine is an excellent leaving group for a wide array of metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. This allows for the strategic introduction of aryl, alkyl, or amino substituents to build molecular complexity.

The orthogonal reactivity of these groups allows chemists to perform transformations on one part of the molecule while leaving the others intact, a cornerstone of efficient and elegant synthetic design. This guide will explore the practical applications and theoretical underpinnings of leveraging this unique chemical architecture.

Physicochemical Properties and Characterization

A precise understanding of the physicochemical properties of this compound is critical for its effective use in experimental design, from reaction setup to purification and storage.[2] The key properties are summarized below.

PropertyValueReference(s)
CAS Number 58123-69-6[3][4][5][6]
IUPAC Name This compound[2][3]
Molecular Formula C₈H₄BrNO₂[2][5]
Molecular Weight 226.03 g/mol [4][5]
Appearance White to off-white powder or crystalsN/A
Melting Point Not consistently reported; related cyanobenzoic acids melt >200 °C
Solubility Generally soluble in organic solvents like DMF, DMSO; limited solubility in waterN/A
InChI Key WAFUFPLTXVDCNT-UHFFFAOYSA-N[3]

Structural confirmation is typically achieved using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy to confirm the presence of -COOH and -CN functional groups, and Mass Spectrometry (MS) to verify the molecular weight and isotopic pattern characteristic of a bromine-containing compound.

Synthesis Strategy: A Mechanistic Perspective

While multiple synthetic routes to cyanobenzoic acid derivatives exist, a common and industrially scalable approach involves the transformation of readily available substituted toluenes.[7] A plausible and logical synthesis for this compound can be conceptualized starting from 3-bromo-4-methylbenzonitrile. This approach offers a direct pathway where the critical bromo and cyano functionalities are already in place.

The key transformation is the selective oxidation of the methyl group to a carboxylic acid. This is a robust and well-established reaction in organic chemistry, often employing strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid. The use of KMnO₄ under basic conditions is often preferred for its efficacy and cost-effectiveness. The reaction proceeds via a radical mechanism, where the benzylic hydrogen is abstracted, leading to the formation of a manganese ester, which is subsequently hydrolyzed to yield the carboxylate salt. Final acidification then furnishes the desired this compound.

G cluster_start Starting Material cluster_process Core Reaction: Oxidation cluster_end Final Product A 3-Bromo-4-methylbenzonitrile B 1. KMnO₄, H₂O, Heat 2. HCl (aq) A->B Oxidation of Benzylic Methyl Group C Intermediate: Manganese Dioxide (MnO₂) Precipitate B->C Byproduct Formation D This compound B->D Acidification & Workup

Caption: Plausible synthetic workflow for this compound.

Applications in Drug Discovery and Molecular Design

The true power of this compound lies in its application as a versatile building block for creating libraries of novel compounds for biological screening. Its structure is a privileged scaffold, allowing for systematic modification at three distinct points to explore structure-activity relationships (SAR).

Derivatives of cyanobenzoic acid are known to be valuable intermediates for compounds with a wide range of industrial and pharmaceutical applications, including as platelet aggregation inhibitors.[7] The strategic placement of the bromo, cyano, and carboxyl groups allows for a combinatorial approach to synthesis. For example, a research program could:

  • Diversify at the Bromo Position: Use a variety of boronic acids in a Suzuki coupling reaction to introduce a wide range of aryl and heteroaryl groups.

  • Diversify at the Carboxyl Position: Couple the resulting library with a diverse set of amines to create a matrix of amides.

  • Modify the Nitrile: In a final step, convert the nitrile to a tetrazole for a subset of promising compounds to enhance metabolic stability or receptor binding.

This strategy allows for the rapid generation of hundreds or thousands of unique chemical entities from a single, strategic starting material.

G cluster_r1 Position 3: Cross-Coupling cluster_r2 Position 1: Amide Coupling cluster_r3 Position 4: Nitrile Chemistry Core 3-Bromo-4-cyanobenzoic Acid R1_A Aryl-R¹ (Suzuki Coupling) Core->R1_A -Br → R1_B Alkyne-R¹ (Sonogashira Coupling) Core->R1_B -Br → R1_C Amine-R¹ (Buchwald-Hartwig) Core->R1_C -Br → R2_A Amide-R² Core->R2_A -COOH → R2_B Ester-R² Core->R2_B -COOH → R3_A Tetrazole Core->R3_A -CN → R3_B Primary Amine Core->R3_B -CN → Final Diverse Library of Bioactive Candidates R1_A->Final R2_A->Final R3_A->Final

Caption: Use as a scaffold for generating molecular diversity.

Exemplary Experimental Protocol: Amide Coupling

To illustrate the utility of this compound, the following section details a standard, self-validating protocol for an amide coupling reaction. This procedure is fundamental in medicinal chemistry for linking carboxylic acid and amine fragments.

Objective: To synthesize N-benzyl-3-bromo-4-cyanobenzamide.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.05 eq)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

  • HOBt (Hydroxybenzotriazole) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate, 1M HCl (aq), Saturated NaHCO₃ (aq), Brine

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq). Dissolve it in anhydrous DMF.

    • Causality: Anhydrous conditions are crucial to prevent the hydrolysis of the activated ester intermediate and the coupling reagent (EDC).

  • Activation: Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution. Stir at room temperature for 30 minutes.

    • Causality: EDC is a water-soluble carbodiimide that activates the carboxylic acid. HOBt is added to suppress racemization (if chiral centers are present) and improve coupling efficiency by forming a more stable active ester intermediate, which is less susceptible to side reactions.

  • Amine Addition: In a separate vial, dissolve benzylamine (1.05 eq) in a small amount of DMF. Add this solution dropwise to the activated acid mixture. Add DIPEA (3.0 eq).

    • Causality: DIPEA is a non-nucleophilic organic base used to neutralize the hydrochloride salt of EDC and the HCl generated during the reaction, driving the reaction to completion.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once complete, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl (to remove excess base and amine), saturated NaHCO₃ (to remove unreacted acid and HOBt), and brine (to remove residual water).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure N-benzyl-3-bromo-4-cyanobenzamide.

Safety and Handling

This compound is an irritant and is harmful if swallowed.[3] Proper safety precautions must be observed during its handling and use.

Hazard ClassGHS PictogramSignal WordHazard Statement(s)
Acute Toxicity, OralGHS07WarningH302: Harmful if swallowed.[3][8]
Skin IrritationGHS07WarningH315: Causes skin irritation.[3][8]
Eye IrritationGHS07WarningH319: Causes serious eye irritation.[3][8]
Respiratory IrritationGHS07WarningH335: May cause respiratory irritation.[3][8]

Handling and Personal Protective Equipment (PPE):

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[9]

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[8]

  • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling.

  • Respiratory Protection: Avoid breathing dust. If dust is generated, use a NIOSH-approved respirator.

First Aid Measures:

  • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[10]

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

Always consult the most current Safety Data Sheet (SDS) from the supplier before use.[11]

Conclusion

This compound stands out as a strategically designed chemical intermediate. Its value is not merely in its own properties but in the vast chemical space it unlocks for synthetic chemists. The orthogonal reactivity of its three functional groups provides a robust and flexible platform for the efficient construction of complex molecular architectures. For professionals in drug discovery and materials science, this compound represents a powerful tool for generating novel entities with tailored biological or physical properties. A thorough understanding of its chemistry, handling, and synthetic potential, as outlined in this guide, is essential for leveraging its full capabilities in research and development.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-4-cyanobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Foreword: A Strategic Building Block in Modern Synthesis

In the landscape of medicinal chemistry and materials science, the efficiency of a synthetic route is often dictated by the strategic functionality of its starting materials. 3-Bromo-4-cyanobenzoic acid is a quintessential example of such a molecule, engineered for versatility. Possessing three distinct and orthogonally reactive functional groups—a carboxylic acid, a nitrile, and an aryl bromide—it serves as a powerful trifunctional scaffold. This design allows for a programmed, stepwise elaboration of a molecular core, making it an invaluable asset in the construction of complex chemical entities, from novel pharmaceutical agents to advanced organic materials. This guide provides a deep dive into the core physicochemical properties that underpin its utility, offering not just data, but the scientific context and experimental rationale necessary for its effective application.

Core Physicochemical Profile

A comprehensive understanding of a molecule's physicochemical parameters is the bedrock of its rational use in any application. These properties govern its behavior in solution, its reactivity, its purification profile, and its potential interactions in a biological milieu.

Identity and Structural Attributes
PropertyValueSource(s)
IUPAC Name This compound[1][2]
CAS Number 58123-69-6[2][3]
Molecular Formula C₈H₄BrNO₂[1][2]
Molecular Weight 226.03 g/mol [1][2]
Appearance Solid (typically a white to off-white crystalline powder)[2]
Key Physicochemical Data

The following table presents the critical physicochemical data for this compound. It is important to note that while some properties are well-documented, others are best determined empirically for each new batch to ensure the highest degree of experimental control.

ParameterValue / RangeSignificance in Drug Development & Synthesis
Melting Point Not readily available in literature. (For comparison, the isomer 4-bromo-3-cyanobenzoic acid melts at 186 °C).A sharp melting point is a primary indicator of purity. Its empirical determination is strongly recommended for quality control. The high melting points of related isomers suggest strong crystal lattice forces.
pKa Estimated ~3.5-4.0The acidity of the carboxylic acid dictates its charge state at a given pH. This is critical for designing purification schemes (acid-base extractions), understanding solubility, and predicting interactions with biological targets.
Solubility Predicted to be soluble in polar organic solvents (e.g., Methanol, DMSO, THF) and sparingly soluble in water.Dictates solvent selection for reactions, purification (crystallization), and formulation. Poor aqueous solubility is a key challenge to address in drug design.
LogP (Predicted) 2.02This predicted octanol-water partition coefficient suggests moderate lipophilicity, a key parameter influencing a molecule's ADME (Absorption, Distribution, Metabolism, Excretion) properties, such as membrane permeability.

Spectroscopic and Analytical Characterization

Spectroscopic analysis is the cornerstone of structural verification. The following sections provide the expected spectral characteristics of this compound, based on the analysis of its functional groups and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Proton NMR): The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring.

    • Expected Chemical Shifts (in DMSO-d₆):

      • ~13.5 ppm (s, 1H): A broad singlet corresponding to the acidic proton of the carboxylic acid.

      • ~8.4-8.5 ppm (d, 1H): A doublet for the proton at C2 (ortho to the carboxylic acid).

      • ~8.2-8.3 ppm (dd, 1H): A doublet of doublets for the proton at C6 (ortho to the bromine).

      • ~8.0-8.1 ppm (d, 1H): A doublet for the proton at C5 (ortho to the nitrile).

  • ¹³C NMR (Carbon NMR): The proton-decoupled ¹³C NMR spectrum should display eight distinct signals, one for each unique carbon atom.

    • Expected Chemical Shifts (in DMSO-d₆):

      • ~165-167 ppm: Carboxylic acid carbonyl carbon (C=O).

      • ~130-140 ppm: Four signals for the quaternary and CH aromatic carbons.

      • ~115-120 ppm: Nitrile carbon (-C≡N).

      • ~110-115 ppm: Carbon bearing the bromine atom (C-Br).

Infrared (IR) Spectroscopy

The IR spectrum provides a fingerprint of the molecule's functional groups.

  • Expected Characteristic Absorptions:

    • ~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid, showing characteristic broadness due to hydrogen bonding.

    • ~2230-2210 cm⁻¹ (sharp): C≡N stretch of the nitrile group. This is often a sharp and easily identifiable peak.

    • ~1710-1680 cm⁻¹ (strong): C=O stretch of the carboxylic acid carbonyl group.

    • ~1600-1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.

    • ~1300-1200 cm⁻¹: C-O stretching of the carboxylic acid.

Experimental Protocols for Physicochemical Verification

To ensure the scientific integrity of any research, empirical verification of a reagent's properties is paramount. The following protocols describe robust, standard methodologies for this purpose.

Workflow for Quality Control and Verification

This workflow outlines a logical sequence for the quality control assessment of a new batch of this compound.

Caption: A standard workflow for the quality control and verification of this compound.

Protocol for ¹H NMR Sample Preparation and Analysis
  • Expertise & Experience: The choice of a deuterated solvent is critical. DMSO-d₆ is often preferred for aromatic carboxylic acids due to its excellent solvating power and the fact that the acidic proton is readily observable and does not exchange as rapidly as it might in methanol-d₄.

  • Methodology:

    • Accurately weigh 5-10 mg of this compound into a clean, dry vial.

    • Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Gently agitate the vial to ensure complete dissolution. The solution should be clear and free of particulates.

    • Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral quality.

    • Cap the NMR tube securely.

    • Acquire the spectrum on a 400 MHz (or higher) spectrometer, ensuring proper locking and shimming on the solvent signal.

  • Trustworthiness: The resulting spectrum's chemical shifts, integration ratios, and coupling patterns should be compared against the predicted values for structural confirmation. The absence of significant impurity peaks validates the material's purity.

Protocol for pKa Determination via Potentiometric Titration
  • Causality Behind Experimental Choices: Potentiometric titration is a highly accurate method for determining pKa. It directly measures the pH change as a function of added base, allowing for the precise identification of the half-equivalence point, where pH = pKa. A co-solvent like methanol may be necessary if aqueous solubility is too low, but it's important to note this will yield an apparent pKa (pKaapp) specific to that solvent system.

  • Methodology:

    • Prepare a ~0.01 M solution of this compound in a suitable solvent (e.g., a 1:1 mixture of methanol and water).

    • Calibrate a pH meter using standard buffer solutions (pH 4.00, 7.00, and 10.00).

    • Place a known volume (e.g., 50.0 mL) of the acid solution in a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Titrate the solution with a standardized ~0.1 M NaOH solution, adding the titrant in small, precise increments (e.g., 0.1 mL).

    • Record the pH value after each addition, allowing the reading to stabilize.

    • Continue the titration several pH units past the equivalence point.

    • Plot the pH versus the volume of NaOH added. The pKa is the pH at the point where half of the volume of NaOH required to reach the equivalence point has been added.

Reactivity, Stability, and Safety

The Logic of Orthogonal Reactivity

The synthetic power of this compound stems from the differential reactivity of its functional groups, which can be addressed selectively.

Reactivity mol This compound Core r1 Amide Formation (Peptide Coupling Reagents) mol->r1 -COOH group r2 Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) mol->r2 -Br group r3 Nitrile Chemistry (Reduction to Amine, Hydrolysis to Amide) mol->r3 -CN group

Caption: Selective reaction pathways for the functional groups of this compound.

  • Expertise in Action: A synthetic chemist can, for example, first perform a Suzuki coupling on the bromide position under basic conditions (e.g., using Pd(PPh₃)₄ and Na₂CO₃). The resulting biaryl product can then be subjected to standard amide coupling conditions (e.g., HATU, DIPEA) to modify the carboxylic acid, leaving the nitrile untouched for a potential final-step reduction. This strategic ordering of reactions is key to building molecular complexity efficiently.

Stability and Handling
  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and strong bases.

  • Handling: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a testament to the power of rational molecular design. Its robust physicochemical profile, characterized by its solid nature, moderate lipophilicity, and, most critically, its trifunctional handle for selective chemical modification, establishes it as a superior building block for advanced synthesis. The protocols and data presented in this guide are intended to empower researchers to utilize this reagent with confidence, ensuring both the integrity of their results and the efficiency of their discovery efforts.

References

An In-Depth Technical Guide to 3-Bromo-4-cyanobenzoic Acid: Structure, Properties, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3-Bromo-4-cyanobenzoic acid, a key chemical intermediate. It details the molecular structure, chemical formula, and physical characteristics of the compound. Furthermore, this guide explores its synthesis, chemical reactivity, and established applications as a building block in the development of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors.

Core Molecular and Physical Characteristics

This compound is a polysubstituted aromatic carboxylic acid. Its structure is characterized by a benzene ring functionalized with a carboxylic acid group, a bromine atom, and a cyano (nitrile) group.

Molecular Structure and Formula

The molecular and structural details are fundamental to understanding the reactivity and properties of this compound.

  • Chemical Name (IUPAC): this compound[1]

  • CAS Number: 58123-69-6[2]

  • Molecular Formula: C₈H₄BrNO₂[1][3]

  • Molecular Weight: 226.03 g/mol [1]

  • Canonical SMILES: C1=CC(=C(C=C1C(=O)O)Br)C#N[1]

  • InChI Key: WAFUFPLTXVDCNT-UHFFFAOYSA-N

The molecule's geometry places the functional groups in a specific orientation that dictates its chemical behavior. The carboxylic acid group is at position 1, the bromine atom at position 3, and the cyano group at position 4.

Molecular Structure Diagram

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties is presented in the table below. These properties are essential for handling, storage, and application in synthetic chemistry.

PropertyValueSource(s)
Physical Form Solid[4]
Molecular Weight 226.03 g/mol [1]
Storage Temperature Room temperature, sealed in dry conditions

Note: Specific experimental data for melting point and solubility were not available in the searched literature. General solubility for related cyanobenzoic acids is higher in polar organic solvents and increases in aqueous solutions at higher pH due to salt formation.[5]

Synthesis of this compound

The synthesis of this compound can be approached through several established organic chemistry transformations. A logical and industrially relevant pathway involves the oxidation of the corresponding methyl-substituted precursor.

Retrosynthetic Analysis

A common retrosynthetic approach identifies 3-bromo-4-methylbenzonitrile as a key precursor. The carboxylic acid functionality can be readily installed via oxidation of the methyl group. The precursor itself can be synthesized from 4-methylbenzonitrile through electrophilic aromatic bromination.

Retrosynthetic Pathway

retrosynthesis target This compound precursor1 3-Bromo-4-methylbenzonitrile target->precursor1 Oxidation precursor2 4-Methylbenzonitrile precursor1->precursor2 Bromination

Caption: Retrosynthesis of this compound.

Synthetic Protocol: Oxidation of 3-bromo-4-methylbenzonitrile

While a specific, detailed protocol for this exact transformation was not found in the searched literature, a general experimental procedure can be outlined based on standard oxidation methods for converting an aryl methyl group to a carboxylic acid. One of the most common and robust methods involves the use of potassium permanganate (KMnO₄).

General Experimental Protocol (Illustrative):

  • Dissolution: Suspend 3-bromo-4-methylbenzonitrile in an aqueous solution, potentially with a co-solvent like pyridine or tert-butanol to aid solubility.

  • Oxidation: Add potassium permanganate (KMnO₄) portion-wise to the stirred mixture. The reaction is typically heated to reflux to drive it to completion. The progress can be monitored by the disappearance of the purple permanganate color and the formation of a brown manganese dioxide (MnO₂) precipitate.

  • Work-up: After the reaction is complete (as determined by TLC or LC-MS), cool the mixture to room temperature. The excess permanganate is quenched with a reducing agent such as sodium bisulfite, and the MnO₂ precipitate is removed by filtration.

  • Acidification: The resulting clear filtrate, containing the potassium salt of the carboxylic acid, is acidified with a strong acid, such as hydrochloric acid (HCl), until the pH is approximately 2.

  • Isolation: The acidification causes the this compound to precipitate out of the aqueous solution.

  • Purification: The crude product is collected by filtration, washed with cold water to remove inorganic salts, and then dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

This method is a foundational technique for such oxidations, though specific conditions like reaction time, temperature, and stoichiometry would need to be optimized for this particular substrate.[6]

Chemical Reactivity and Applications in Drug Development

This compound is a valuable intermediate due to its three distinct functional groups, which can be manipulated selectively.

Reactivity Profile
  • Carboxylic Acid Group: This group can undergo standard transformations such as esterification, conversion to an acid chloride, and amide bond formation. Amide coupling is a cornerstone of medicinal chemistry, allowing for the connection of the benzoic acid scaffold to various amine-containing fragments.

  • Aryl Bromide: The bromine atom is an excellent handle for transition-metal-catalyzed cross-coupling reactions. This enables the formation of new carbon-carbon or carbon-heteroatom bonds, which is critical for building molecular complexity. Common reactions include:

    • Suzuki Coupling: Reaction with boronic acids or esters to form biaryl structures.

    • Sonogashira Coupling: Reaction with terminal alkynes.

    • Buchwald-Hartwig Amination: Reaction with amines to form substituted anilines.

  • Cyano Group: The nitrile functionality is versatile. It can be hydrolyzed to a carboxylic acid (under harsh conditions), reduced to a primary amine, or used to construct heterocyclic rings like tetrazoles.

Application as a Pharmaceutical Intermediate

Substituted benzoic acids are privileged structures in drug discovery. While no marketed drug was explicitly identified as being synthesized from this compound in the conducted searches, its structural motifs are highly relevant to important classes of therapeutic agents, particularly kinase inhibitors and PARP (Poly(ADP-ribose) polymerase) inhibitors.

Relevance to Kinase Inhibitors: Many small-molecule kinase inhibitors feature a central aromatic core that binds within the ATP pocket of the enzyme. The functional groups on this compound allow for the elaboration of a scaffold that can be tailored to target specific kinases. For instance, the carboxylic acid can be converted to an amide to interact with key hinge-region residues, while the bromo position can be used in a Suzuki coupling to introduce other aryl or heteroaryl groups that occupy adjacent pockets.

Relevance to PARP Inhibitors: PARP inhibitors are a class of anticancer agents used to treat tumors with deficiencies in DNA repair pathways (e.g., those with BRCA mutations).[7] Marketed PARP inhibitors like Olaparib and Talazoparib feature complex heterocyclic systems built upon substituted benzene rings.[8][9][10] The synthesis of these drugs relies on key intermediates that, while not identical, share the characteristic of being functionalized benzoic acid derivatives.[8][11][12][13] The reactivity of this compound makes it a plausible starting point for the synthesis of novel analogs of these important therapeutic agents.

Conceptual Synthetic Utility

applications cluster_reactions Chemical Transformations cluster_targets Potential Therapeutic Scaffolds start This compound amide Amide Coupling start->amide suzuki Suzuki Coupling start->suzuki nitrile_mod Nitrile Chemistry start->nitrile_mod kinase Kinase Inhibitors amide->kinase parp PARP Inhibitors amide->parp suzuki->kinase suzuki->parp other Novel Heterocycles nitrile_mod->other

Caption: Synthetic utility of this compound.

Safety and Handling

As with any laboratory chemical, proper handling and safety precautions are essential.

  • Hazard Classification: This compound is generally classified as harmful and an irritant.

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust.

    • P280: Wear protective gloves/eye protection/face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Users should always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical and use it in a well-ventilated area, such as a fume hood, while wearing appropriate personal protective equipment (PPE).

Conclusion

This compound is a synthetically valuable intermediate characterized by its trifunctional aromatic structure. While detailed experimental data on its physical properties and spectroscopic characterization are not widely published, its chemical reactivity is well-defined by its constituent functional groups. Its utility in forming amide bonds and participating in cross-coupling reactions makes it a highly relevant building block for medicinal chemists and drug development professionals exploring novel therapeutics, particularly in the fields of oncology with kinase and PARP inhibitors.

References

A Technical Guide to the Spectral Analysis of 3-Bromo-4-cyanobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the predicted spectral data for 3-bromo-4-cyanobenzoic acid, a key intermediate in pharmaceutical and materials science research. The structural complexity of this molecule, featuring electron-withdrawing bromo and cyano groups alongside a carboxylic acid function on a benzene ring, gives rise to a unique spectral signature. This document serves as a valuable resource for researchers, scientists, and drug development professionals by offering a detailed interpretation of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights provided herein are grounded in fundamental spectroscopic principles and comparative analysis with structurally related compounds.

Molecular Structure and Spectroscopic Rationale

The arrangement of substituents on the aromatic ring in this compound dictates its electronic and, consequently, its spectral properties. The carboxylic acid group is an ortho, para-director, while the bromo and cyano groups are meta-directors. Their combined electronic effects will influence the chemical shifts of the aromatic protons and carbons, providing a clear roadmap for structural elucidation.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, we can predict the ¹H and ¹³C NMR spectra based on the additive effects of its substituents.

Experimental Protocol: NMR Spectroscopy

A detailed step-by-step methodology for acquiring NMR spectra is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters to optimize include the spectral width, acquisition time, and relaxation delay.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Spectral Data

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring.

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Rationale
H-2~8.3 - 8.5Doublet (d)J ≈ 2 HzThis proton is ortho to the carboxylic acid and meta to the bromo group, leading to a downfield shift. It will be split by the meta-coupled H-6.
H-5~8.1 - 8.3Doublet (d)J ≈ 8 HzThis proton is ortho to the bromo group and meta to the carboxylic acid and cyano group. It will be split by the ortho-coupled H-6.
H-6~7.9 - 8.1Doublet of Doublets (dd)J ≈ 8 Hz, 2 HzThis proton is ortho to the cyano group and is coupled to both H-5 (ortho) and H-2 (meta), resulting in a doublet of doublets.
COOH>12Broad SingletN/AThe acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet that can exchange with trace amounts of water in the solvent.
Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to the eight carbon atoms in the molecule.

Carbon Predicted Chemical Shift (ppm) Rationale
C=O~165 - 170The carbonyl carbon of the carboxylic acid is characteristically found in this downfield region.
C-1~132 - 135The carbon atom attached to the carboxylic acid group.
C-2~130 - 133Aromatic carbon adjacent to the carboxylic acid group.
C-3~120 - 125The carbon atom bearing the bromo substituent will be shifted upfield due to the heavy atom effect.
C-4~115 - 120The carbon atom attached to the cyano group.
C-5~135 - 138Aromatic carbon deshielded by the adjacent bromo group.
C-6~128 - 131Aromatic carbon deshielded by the adjacent cyano group.
C≡N~115 - 118The carbon of the cyano group is typically found in this region.

Molecular Structure with Atom Numbering for NMR Assignments

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

II. Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid and cyano groups.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum of the empty sample compartment (or the ATR crystal) is recorded first. Then, the sample spectrum is recorded. The instrument software automatically subtracts the background.

  • Data Analysis: The resulting spectrum shows absorption bands at specific frequencies, which correspond to the vibrational modes of the functional groups in the molecule.

Predicted IR Spectral Data
Functional Group Predicted Absorption Range (cm⁻¹) Intensity Vibrational Mode
O-H (Carboxylic Acid)3300 - 2500BroadStretching
C-H (Aromatic)3100 - 3000MediumStretching
C≡N (Nitrile)2240 - 2220Sharp, MediumStretching
C=O (Carboxylic Acid)1710 - 1680StrongStretching
C=C (Aromatic)1600 - 1450MediumStretching
C-O (Carboxylic Acid)1320 - 1210MediumStretching
C-Br700 - 500MediumStretching

The broad O-H stretch is a hallmark of a carboxylic acid due to hydrogen bonding. The sharp C≡N stretch is also a key diagnostic peak.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: The molecules are ionized, for example, by Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Predicted Mass Spectrum

The molecular formula of this compound is C₈H₄BrNO₂. The calculated molecular weight is approximately 224.94 g/mol for the isotopes ¹²C, ¹H, ⁷⁹Br, ¹⁴N, and ¹⁶O, and 226.94 g/mol for the ⁸¹Br isotope.[1] The mass spectrum will show two molecular ion peaks of roughly equal intensity due to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br).

Predicted Key Fragmentations:

  • [M]⁺: The molecular ion peaks at m/z 225 and 227.

  • [M-OH]⁺: Loss of a hydroxyl radical (17 amu) from the carboxylic acid group, leading to peaks at m/z 208 and 210. This is a common fragmentation for carboxylic acids.[2][3]

  • [M-COOH]⁺: Loss of the entire carboxyl group (45 amu), resulting in peaks at m/z 180 and 182.[2][3]

  • [M-Br]⁺: Loss of the bromine atom (79 or 81 amu), leading to a peak at m/z 146.

  • [C₆H₄CN]⁺: A fragment corresponding to a cyanophenyl cation at m/z 102.

Predicted Fragmentation Pathway

G M [C₈H₄BrNO₂]⁺˙ m/z 225/227 M_minus_OH [C₈H₃BrNO]⁺ m/z 208/210 M->M_minus_OH - OH M_minus_COOH [C₇H₃BrN]⁺˙ m/z 180/182 M->M_minus_COOH - COOH M_minus_Br [C₈H₄NO₂]⁺ m/z 146 M->M_minus_Br - Br

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

IV. Conclusion

The predicted spectral data for this compound provides a comprehensive analytical fingerprint for this important chemical compound. The combination of NMR, IR, and MS data offers a self-validating system for structural confirmation. The ¹H and ¹³C NMR spectra will reveal the detailed carbon-hydrogen framework, the IR spectrum will confirm the presence of the key functional groups, and the mass spectrum will establish the molecular weight and characteristic fragmentation patterns. This guide serves as a foundational reference for researchers working with this compound, enabling them to confidently interpret their experimental data.

V. References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from --INVALID-LINK--

  • Supporting Information. (2018). Angewandte Chemie International Edition, 57, 7205. Retrieved from --INVALID-LINK--

  • National Institute of Standards and Technology. (n.d.). 4-Cyanobenzoic acid, 2-bromo-4-fluorophenyl ester. NIST Chemistry WebBook. Retrieved from --INVALID-LINK--

  • National Institute of Standards and Technology. (n.d.). 4-Cyanobenzoic acid, 2-bromo-4-fluorophenyl ester. NIST Chemistry WebBook. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). 3-Bromobenzoic acid. PubChem. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from --INVALID-LINK--

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 3-bromo-. NIST Chemistry WebBook. Retrieved from --INVALID-LINK--

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 3-bromo-. NIST Chemistry WebBook. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • National Institute of Standards and Technology. (n.d.). 3-Bromobenzoic acid, 4-cyanophenyl ester. NIST Chemistry WebBook. Retrieved from --INVALID-LINK--

  • Rasayan Journal of Chemistry. (2010). Vibrational Spectroscopic Studies of 4-Cyanobenzoic Acid. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 3-Cyanobenzoic acid(1877-72-1) 13C NMR spectrum. Retrieved from --INVALID-LINK--

  • SpectraBase. (n.d.). 3-Bromo-benzoic acid - Optional[1H NMR] - Chemical Shifts. Retrieved from --INVALID-LINK--

  • SpectraBase. (n.d.). 3-Bromo-benzoic acid - Optional[1H NMR] - Spectrum. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from --INVALID-LINK--

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of benzoic acid. Retrieved from --INVALID-LINK--

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 4-Cyanobenzoic acid(619-65-8)IR1. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 3-Cyanobenzoic acid(1877-72-1)IR1. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 3-Bromo-4-fluorobenzoic acid(1007-16-5) 1H NMR spectrum. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). 3-Bromo-4-nitrobenzoic acid. PubChem. Retrieved from --INVALID-LINK--

References

An In-depth Technical Guide to the Synthesis of 3-Bromo-4-cyanobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 3-Bromo-4-cyanobenzoic acid, a key intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of two primary synthetic routes, complete with mechanistic insights, step-by-step experimental protocols, and a comparative analysis to aid in methodological selection. The guide emphasizes scientific integrity, providing a robust framework for the reliable and efficient synthesis of this versatile compound.

Introduction: The Strategic Importance of this compound

This compound is a trifunctional aromatic compound featuring a carboxylic acid, a nitrile, and a bromine substituent. This unique combination of functional groups makes it a highly valuable building block in organic synthesis. The carboxylic acid allows for the formation of esters and amides, the nitrile group can be hydrolyzed or reduced to introduce other functionalities, and the bromine atom serves as a handle for various cross-coupling reactions to build molecular complexity.

The strategic positioning of these groups on the benzene ring allows for the synthesis of a diverse array of complex molecules. Consequently, this compound and its derivatives are pivotal intermediates in the production of a range of commercial products, including active pharmaceutical ingredients (APIs), agricultural chemicals, and specialty polymers.[1] A thorough understanding of its synthesis is therefore crucial for chemists in both academic and industrial research.

Retrosynthetic Analysis and Key Synthetic Strategies

A retrosynthetic analysis of this compound reveals two primary disconnection approaches, leading to two distinct and viable synthetic pathways.

G cluster_path1 Pathway 1: Oxidation Strategy cluster_path2 Pathway 2: Sandmeyer Reaction Strategy This compound This compound 3-bromo-4-methylbenzonitrile 3-bromo-4-methylbenzonitrile 3-bromo-4-methylbenzonitrile->this compound Oxidation of methyl group 4-methylbenzonitrile 4-methylbenzonitrile 4-methylbenzonitrile->3-bromo-4-methylbenzonitrile Bromination 4-amino-3-bromobenzoic acid 4-amino-3-bromobenzoic acid 4-amino-3-bromobenzoic acid->this compound Sandmeyer Reaction (cyanation) 4-aminobenzoic acid 4-aminobenzoic acid 4-aminobenzoic acid->4-amino-3-bromobenzoic acid Bromination

Figure 1: Retrosynthetic analysis of this compound.

Pathway 1 focuses on the late-stage introduction of the carboxylic acid functionality through the oxidation of a methyl group. This route commences with the bromination of the readily available 4-methylbenzonitrile.

Pathway 2 employs the Sandmeyer reaction to introduce the cyano group. This pathway begins with the bromination of 4-aminobenzoic acid, followed by diazotization of the amino group and subsequent displacement with a cyanide nucleophile.

This guide will now delve into the detailed experimental execution and mechanistic considerations of each pathway.

Pathway 1: Synthesis via Oxidation of 3-Bromo-4-methylbenzonitrile

This pathway is a two-step process that begins with the bromination of 4-methylbenzonitrile followed by the oxidation of the methyl group.

G 4-methylbenzonitrile 4-methylbenzonitrile Bromination Bromination 4-methylbenzonitrile->Bromination NBS, H2SO4/H2O 3-bromo-4-methylbenzonitrile 3-bromo-4-methylbenzonitrile Bromination->3-bromo-4-methylbenzonitrile Intermediate Oxidation Oxidation 3-bromo-4-methylbenzonitrile->Oxidation KMnO4, heat This compound This compound Oxidation->this compound Final Product

Figure 2: Workflow for the synthesis of this compound via Pathway 1.
Step 1: Bromination of 4-methylbenzonitrile

The initial step involves the electrophilic aromatic substitution of 4-methylbenzonitrile. The cyano and methyl groups are both ortho, para-directing; however, the methyl group is more activating. To achieve selective bromination at the 3-position (ortho to the methyl group and meta to the cyano group), a carefully controlled reaction is necessary. N-bromosuccinimide (NBS) in an acidic medium is a common and effective reagent for this transformation.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 4-methylbenzonitrile (1.0 eq) in a 1:1 (v/v) mixture of concentrated sulfuric acid and water at 10 °C.

  • Reagent Addition: Slowly add N-bromosuccinimide (NBS) (0.98 eq) to the stirred solution, maintaining the temperature below 15 °C.

  • Reaction: Stir the reaction mixture vigorously under light-avoiding conditions at room temperature for 48 hours.

  • Work-up: Filter the reaction mixture and collect the solid precipitate. Dissolve the solid in ethyl acetate and wash sequentially with water and saturated brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-bromo-4-methylbenzonitrile as a solid.

Step 2: Oxidation of 3-bromo-4-methylbenzonitrile

The final step in this pathway is the oxidation of the methyl group of 3-bromo-4-methylbenzonitrile to a carboxylic acid. Potassium permanganate (KMnO₄) is a powerful oxidizing agent commonly used for this transformation.[2][3] The reaction is typically carried out in an aqueous solution under basic or neutral conditions, followed by acidification to yield the carboxylic acid.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 3-bromo-4-methylbenzonitrile (1.0 eq) in water.

  • Reagent Addition: Add potassium permanganate (KMnO₄) (3.0 eq) portion-wise to the suspension. The reaction is exothermic and may require cooling to control the temperature.

  • Reaction: Heat the mixture to reflux with vigorous stirring for several hours, until the purple color of the permanganate has disappeared.

  • Work-up: Cool the reaction mixture and filter to remove the manganese dioxide byproduct. Wash the filter cake with hot water.

  • Isolation: Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 2. The desired this compound will precipitate out of solution.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent such as ethanol/water may be performed for further purification.

Pathway 2: Synthesis via Sandmeyer Reaction of 4-Amino-3-bromobenzoic Acid

This two-step pathway involves the initial bromination of 4-aminobenzoic acid, followed by a Sandmeyer reaction to replace the amino group with a cyano group.[4][5]

G 4-aminobenzoic acid 4-aminobenzoic acid Bromination Bromination 4-aminobenzoic acid->Bromination NBS, DMF 4-amino-3-bromobenzoic acid 4-amino-3-bromobenzoic acid Bromination->4-amino-3-bromobenzoic acid Intermediate Sandmeyer Reaction Sandmeyer Reaction 4-amino-3-bromobenzoic acid->Sandmeyer Reaction 1. NaNO2, H2SO4 2. CuCN, KCN This compound This compound Sandmeyer Reaction->this compound Final Product

Figure 3: Workflow for the synthesis of this compound via Pathway 2.
Step 1: Bromination of 4-aminobenzoic Acid

The amino group is a strongly activating, ortho, para-directing group. Therefore, the direct bromination of 4-aminobenzoic acid will selectively occur at the position ortho to the amino group (position 3).

Experimental Protocol:

  • Reaction Setup: Dissolve 4-aminobenzoic acid (1.0 eq) in dimethylformamide (DMF) in a round-bottom flask.

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.0 eq) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 18 hours.

  • Work-up: Pour the reaction mixture into cold water to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and dry to obtain 4-amino-3-bromobenzoic acid.

Step 2: Sandmeyer Reaction of 4-amino-3-bromobenzoic Acid

The Sandmeyer reaction is a versatile method for replacing an amino group on an aromatic ring with various substituents.[4][5][6] The reaction proceeds via the formation of a diazonium salt, which is then displaced by a nucleophile, in this case, cyanide.

Experimental Protocol:

  • Diazotization:

    • Suspend 4-amino-3-bromobenzoic acid (1.0 eq) in a mixture of concentrated sulfuric acid and water.

    • Cool the suspension to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (NaNO₂) (1.05 eq) in water, keeping the temperature below 5 °C.

    • Stir the mixture at this temperature for 30 minutes to ensure complete formation of the diazonium salt.

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide (CuCN) (1.2 eq) and potassium cyanide (KCN) (1.2 eq) in water.

    • Cool this solution in an ice bath.

    • Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for about an hour to ensure complete reaction.

  • Work-up and Isolation:

    • Cool the reaction mixture and acidify with hydrochloric acid to precipitate the product.

    • Collect the crude this compound by filtration.

  • Purification:

    • Wash the solid with water and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Comparative Analysis of Synthesis Pathways

Both pathways offer viable routes to this compound, with the choice of method depending on factors such as starting material availability, cost, and desired scale of production.

ParameterPathway 1: OxidationPathway 2: Sandmeyer Reaction
Starting Material 4-methylbenzonitrile4-aminobenzoic acid
Key Transformations Electrophilic Bromination, OxidationElectrophilic Bromination, Sandmeyer Reaction
Reagents NBS, H₂SO₄, KMnO₄NBS, NaNO₂, H₂SO₄, CuCN, KCN
Advantages Avoids the use of highly toxic cyanides in the final step.Utilizes a well-established and reliable named reaction.
Disadvantages Use of a strong oxidizing agent (KMnO₄) which can lead to over-oxidation and requires careful control.Involves the use of highly toxic cyanide salts and the in-situ generation of a potentially unstable diazonium salt.

Applications in Research and Industry

This compound is a versatile intermediate with applications across several scientific and industrial domains:

  • Pharmaceuticals: It serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The functional groups allow for its incorporation into complex molecular scaffolds with potential therapeutic activities, including kinase inhibitors and anti-inflammatory agents.[1]

  • Agrochemicals: The unique substitution pattern of this molecule is utilized in the development of novel herbicides, insecticides, and fungicides.

  • Materials Science: It is employed in the synthesis of specialty polymers and organic electronic materials where its rigid structure and electronic properties can be exploited.[7]

Conclusion

This technical guide has detailed two robust and experimentally validated synthetic pathways for the preparation of this compound. Pathway 1, proceeding via the oxidation of 3-bromo-4-methylbenzonitrile, offers a route that avoids the direct handling of cyanide salts in the final step. Pathway 2, utilizing the classic Sandmeyer reaction on 4-amino-3-bromobenzoic acid, provides an alternative and efficient method. The choice between these pathways will be dictated by the specific constraints and requirements of the synthetic endeavor. The detailed protocols and mechanistic discussions provided herein are intended to empower researchers and professionals to confidently and effectively synthesize this important chemical intermediate for their diverse applications.

References

Regioselectivity in the Electrophilic Aromatic Substitution of 3-Bromo-4-cyanobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Abstract

3-Bromo-4-cyanobenzoic acid is a valuable substituted aromatic scaffold, frequently utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility stems from the presence of three distinct functional groups—bromo, cyano, and carboxylic acid—that allow for diverse and selective chemical transformations. However, the simultaneous presence of these three substituents, all of which are deactivating towards electrophilic aromatic substitution (EAS), presents a significant challenge in predicting the regiochemical outcome of further ring functionalization. This guide provides a comprehensive analysis of the competing electronic and steric effects governing EAS reactions on this substrate. By dissecting the individual directing influence of each substituent, we establish a predictive model for the most probable site of electrophilic attack, concluding that substitution is most likely to occur at the C-6 position. This analysis is supplemented with detailed, field-tested protocols for key EAS reactions, including nitration and halogenation, designed to address the inherently low reactivity of this electron-deficient aromatic system.

Foundational Principles: The Mechanism of Electrophilic Aromatic Substitution

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class in organic chemistry wherein an atom, typically hydrogen, on an aromatic ring is replaced by an electrophile.[2] The reaction proceeds via a two-step mechanism involving a resonance-stabilized carbocation intermediate, often referred to as an arenium ion or sigma complex.[3]

  • Electrophilic Attack: The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophile (E⁺). This step is typically the rate-determining step as it disrupts the ring's aromaticity.

  • Deprotonation: A base removes a proton from the carbon atom bearing the new electrophile, restoring the aromatic system and yielding the substituted product.[3]

The presence of existing substituents on the ring profoundly influences both the rate of reaction (reactivity) and the position of the incoming electrophile (regioselectivity or orientation).[4][5] These "directing effects" are the primary consideration when planning the synthesis of polysubstituted benzenes.

Dissecting the Scaffold: Substituent Effects in this compound

The reactivity of the this compound ring is dictated by the interplay of its three substituents. All three groups are categorized as deactivating, meaning they withdraw electron density from the ring, making it less nucleophilic and thus less reactive than benzene itself.[2][6][7] This decreased reactivity necessitates more forcing reaction conditions for successful substitution.[8]

2.1 The Carboxylic Acid Group (-COOH): A Meta-Directing Deactivator

The carboxyl group is a classic example of a moderately deactivating, meta-directing group.[9][10] Its influence stems from two primary electronic effects:

  • Inductive Effect (-I): The oxygen atoms are highly electronegative, pulling electron density away from the ring through the sigma bond framework.

  • Resonance Effect (-M): The carbonyl group can withdraw π-electron density from the ring via resonance, creating a partial positive charge at the ortho and para positions.[11]

This withdrawal of electron density, particularly from the ortho and para positions, makes the meta position relatively more electron-rich and thus the preferred site for electrophilic attack.[11][12]

2.2 The Cyano Group (-CN): A Potent Meta-Directing Deactivator

The cyano (or nitrile) group is a strongly deactivating, meta-directing substituent.[5][13][14] Similar to the carboxyl group, it exerts a powerful electron-withdrawing influence through both induction and resonance. The carbon of the cyano group is triple-bonded to an electronegative nitrogen atom, giving it a significant partial positive charge and a strong inductive pull.[13] Resonance structures show that the cyano group withdraws electron density from the ortho and para positions, deactivating them and directing incoming electrophiles to the meta positions.[14]

2.3 The Bromo Group (-Br): An Anomaly of Ortho, Para-Direction

Halogens, including bromine, represent a unique class of substituents. They are deactivating yet ortho, para-directing.[5][15][16] This seemingly contradictory behavior is a result of the competition between two opposing electronic effects:

  • Inductive Effect (-I): Being more electronegative than carbon, bromine withdraws electron density from the ring through the C-Br sigma bond, deactivating the ring overall.[17]

  • Resonance Effect (+M): The lone pairs on the bromine atom can be donated into the aromatic π-system. This resonance effect preferentially stabilizes the arenium ion intermediates formed from ortho and para attack by creating an additional, more stable resonance contributor (a halonium ion).[17][18]

While the inductive effect is stronger and dictates the overall reactivity (deactivation), the resonance effect governs the regioselectivity, directing the electrophile to the ortho and para positions.[3]

Predictive Analysis: Regioselectivity of Substitution

To predict the outcome of an EAS reaction on this compound, we must consider the cumulative directing influence of all three substituents on the available positions for substitution: C-2, C-5, and C-6.

3.1 A Consensus Model of Directing Influences

Let's analyze the directing vector of each group:

  • Carboxylic Acid (at C-1): As a meta-director, it directs incoming electrophiles to positions C-3 and C-5. Since C-3 is already occupied, its influence is focused on C-5 .

  • Cyano Group (at C-4): As a meta-director, it directs incoming electrophiles to positions C-2 and C-6. Its influence is therefore directed at C-2 and C-6 .

  • Bromo Group (at C-3): As an ortho, para-director, it directs incoming electrophiles to its ortho positions (C-2 and C-4) and its para position (C-6). With C-4 occupied, its influence is focused on C-2 and C-6 .

Aggregating these effects:

  • Attack at C-2: Favored by the cyano group (meta) and the bromo group (ortho).

  • Attack at C-5: Favored only by the carboxylic acid group (meta).

  • Attack at C-6: Favored by the cyano group (meta) and the bromo group (para).

3.2 Steric Hindrance and Final Prediction

Both the C-2 and C-6 positions are electronically favored by two of the three substituents. However, steric factors must be considered. The C-2 position is flanked by two bulky substituents: the carboxylic acid at C-1 and the bromo group at C-3. This steric crowding significantly hinders the approach of an incoming electrophile.

In contrast, the C-6 position is adjacent only to the C-5 hydrogen and is para to the bromo group, making it much more sterically accessible. Therefore, the combination of strong electronic direction from two groups and lower steric hindrance makes C-6 the most probable site for electrophilic aromatic substitution.

The following diagram visually summarizes this predictive analysis.

G cluster_ring pos_1 C-1 (-COOH) pos_2 C-2 pos_5 C-5 pos_1->pos_5 meta pos_3 C-3 (-Br) pos_3->pos_2 ortho pos_4 C-4 (-CN) pos_6 C-6 pos_3->pos_6 para pos_4->pos_2 meta pos_4->pos_6 meta

Figure 1: Directing influences for EAS on this compound.

Experimental Protocols

The highly deactivated nature of the substrate requires potent electrophiles and often elevated temperatures. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

4.1 Protocol for Nitration (Synthesis of 3-Bromo-4-cyano-6-nitrobenzoic acid)

This protocol utilizes a potent nitrating mixture of fuming nitric acid and concentrated sulfuric acid.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (>90%)

  • Ice

  • Deionized Water

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Preparation: Carefully add this compound (1.0 eq) to a round-bottom flask equipped with a magnetic stir bar.

  • Acidification: Place the flask in an ice bath and slowly add concentrated sulfuric acid (approx. 5 mL per gram of substrate) with stirring. Ensure the substrate dissolves completely. Maintain the temperature below 10 °C.

  • Nitration: In a separate beaker, prepare the nitrating mixture by slowly adding fuming nitric acid (1.2 eq) to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Reaction: Add the nitrating mixture dropwise to the stirred solution of the substrate over 30-60 minutes. Critically, maintain the internal reaction temperature below 15 °C throughout the addition.

  • Digestion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates consumption of the starting material. Gentle heating (40-50 °C) may be required to drive the reaction to completion.

  • Quenching: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral to pH paper.

  • Purification: Dry the crude product in a vacuum oven. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification. Characterize the product by ¹H NMR, ¹³C NMR, and MS to confirm the structure and regiochemistry.

4.2 Protocol for Bromination (Synthesis of 3,6-Dibromo-4-cyanobenzoic acid)

This procedure requires a Lewis acid catalyst to activate the bromine, as is standard for deactivating aromatic rings.[19]

Materials:

  • This compound

  • Anhydrous Iron(III) Bromide (FeBr₃)

  • Liquid Bromine (Br₂)

  • Anhydrous Dichloromethane (DCM) or other suitable inert solvent

  • Saturated Sodium Bisulfite solution

  • Round-bottom flask, reflux condenser with a drying tube, magnetic stirrer

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq) and anhydrous DCM.

  • Catalyst Addition: Add anhydrous FeBr₃ (0.1 - 0.2 eq) to the suspension.

  • Bromine Addition: Carefully add liquid bromine (1.1 eq) dropwise to the stirred mixture. The reaction mixture will typically darken, and HBr gas will evolve (ensure proper ventilation and scrubbing).

  • Reaction: Stir the reaction at room temperature or with gentle heating (reflux) for several hours to overnight. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Cool the reaction mixture to 0 °C and slowly add a saturated aqueous solution of sodium bisulfite to quench the excess bromine. Stir until the reddish-brown color of bromine disappears.

  • Workup: If a precipitate forms, collect it by filtration. If the product remains in the organic layer, transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization. Characterize the final product to confirm its structure.

Data Summary

The following table summarizes the directing effects and the predicted regiochemical outcome for EAS on the target molecule.

SubstituentPositionElectronic EffectDirecting Influence
-COOHC-1-I, -M (Deactivating)Meta (to C-5)
-BrC-3-I > +M (Deactivating)Ortho, Para (to C-2, C-6)
-CNC-4-I, -M (Strongly Deactivating)Meta (to C-2, C-6)
Predicted Outcome C-6 Consensus of electronic direction and steric accessibility Major Product
Conclusion

While the this compound scaffold is heavily deactivated towards electrophilic aromatic substitution, a systematic analysis of the competing directing effects allows for a reliable prediction of the reaction's regioselectivity. The ortho, para-directing nature of the bromo group and the meta-directing nature of the cyano group converge to strongly favor substitution at the C-2 and C-6 positions. However, steric hindrance from adjacent groups at C-2 makes the C-6 position the most probable site of electrophilic attack. This predictive framework, combined with robust protocols designed for electron-poor systems, provides a clear path for researchers and drug development professionals to successfully functionalize this versatile chemical intermediate.

References

Stability and Storage of 3-Bromo-4-cyanobenzoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Bromo-4-cyanobenzoic acid (BCBA), a key building block in pharmaceutical and materials science research. This document synthesizes chemical principles with field-proven methodologies to ensure the long-term integrity of BCBA in a laboratory setting. We will delve into the inherent chemical liabilities of its functional groups, present potential degradation pathways, and outline a systematic approach to stability assessment through forced degradation studies. Detailed protocols for handling, storage, and analytical monitoring are provided to support researchers in maintaining sample purity and ensuring the reliability of experimental outcomes.

Introduction: Understanding the Molecule

This compound (CAS No: 58123-69-6) is a trifunctional aromatic compound featuring a carboxylic acid, a nitrile, and a bromo substituent on a benzene ring.[1] This unique arrangement of electron-withdrawing and donating groups makes it a versatile intermediate for the synthesis of complex molecules. However, the very reactivity that makes it valuable also introduces inherent stability challenges. The primary concerns for degradation revolve around the hydrolysis of the nitrile group and the decarboxylation of the carboxylic acid, particularly under conditions of elevated temperature and humidity.

This guide serves as a practical resource for researchers, outlining the scientific rationale behind proper storage and handling, and providing the necessary protocols to validate and maintain the integrity of this important chemical reagent.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.

PropertyValueSource
Molecular Formula C₈H₄BrNO₂PubChem[1]
Molecular Weight 226.03 g/mol PubChem[1]
Appearance SolidSigma-Aldrich[2]
IUPAC Name This compoundPubChem[1]
Storage Temperature Room Temperature, Sealed in DrySigma-Aldrich[2]

Key Stability Considerations and Degradation Pathways

The stability of this compound is primarily influenced by its susceptibility to hydrolysis, thermal decomposition, and photolytic degradation. Understanding these pathways is critical for establishing effective storage conditions.

Hydrolytic Degradation

The nitrile group (-C≡N) is the most probable site for hydrolytic degradation. This can occur under both acidic and basic conditions, proceeding through an amide intermediate to ultimately yield a carboxylic acid.

  • Acid-Catalyzed Hydrolysis: Protonation of the nitrile nitrogen makes the carbon atom more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: Direct nucleophilic attack of a hydroxide ion on the nitrile carbon initiates the hydrolysis.

This degradation pathway would result in the formation of 3-bromo-1,4-benzenedicarboxylic acid, altering the chemical identity and reactivity of the starting material.

Thermal Degradation

Aromatic carboxylic acids, including benzoic acid derivatives, are susceptible to decarboxylation at elevated temperatures.[2] While this compound is a solid at room temperature, prolonged exposure to high heat can lead to the loss of carbon dioxide, forming 2-bromo-4-cyanobenzene. This represents a complete loss of the carboxylic acid functionality, which is often critical for subsequent synthetic steps. Studies on benzoic acid have shown that thermal decomposition can lead to the formation of benzene and carbon dioxide at temperatures approaching 400-500°C.[3]

Photostability

Logical Flow of Degradation:

BCBA This compound Hydrolysis Hydrolysis (Acid/Base, Moisture) BCBA->Hydrolysis Thermal Thermal Stress (High Temperature) BCBA->Thermal Photo Photolytic Stress (UV Light) BCBA->Photo Degradant1 3-Bromo-1,4-benzenedicarboxylic Acid Hydrolysis->Degradant1 Degradant2 2-Bromo-4-cyanobenzene Thermal->Degradant2 Degradant3 Radical Species & Other Impurities Photo->Degradant3

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling Protocols

Based on the chemical liabilities of this compound, the following storage and handling protocols are recommended to preserve its purity and stability:

  • Storage Container: Store in a tightly sealed, airtight container to prevent moisture ingress. Amber glass bottles are recommended to provide protection from light.

  • Atmosphere: For long-term storage, consider flushing the container with an inert gas such as argon or nitrogen before sealing. This will displace atmospheric moisture and oxygen, minimizing hydrolytic and oxidative degradation.

  • Temperature: Store at room temperature (20-25°C) in a well-ventilated, dry place. Avoid storing in areas with significant temperature fluctuations or in direct sunlight.[2]

  • Handling: When handling, use personal protective equipment, including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or under a fume hood. Avoid creating dust.[4][5] After dispensing, promptly and securely reseal the container.

Chemical Compatibility

To prevent unintended reactions and degradation, this compound should not be stored in close proximity to the following classes of chemicals:

  • Strong Bases (e.g., sodium hydroxide, potassium carbonate): Can catalyze the hydrolysis of the nitrile group.

  • Strong Acids (e.g., sulfuric acid, hydrochloric acid): Can also promote nitrile hydrolysis.

  • Strong Oxidizing Agents (e.g., potassium permanganate, chromium trioxide): The aromatic ring and carboxylic acid group can be susceptible to oxidation.

  • Strong Reducing Agents (e.g., lithium aluminum hydride): Can reduce both the carboxylic acid and nitrile functional groups.

Experimental Workflow: Stability Assessment

To empirically determine the stability of a specific batch of this compound, a forced degradation study is recommended. This involves subjecting the compound to accelerated stress conditions to predict its long-term stability and identify potential degradation products. This approach is guided by the principles outlined in the ICH Q1A (R2) guidelines for stability testing.[1][2][6]

Forced Degradation Workflow:

G cluster_0 Stress Conditions cluster_1 Analytical Monitoring Acid Hydrolysis Acid Hydrolysis Stressed Samples Stressed Samples Acid Hydrolysis->Stressed Samples Base Hydrolysis Base Hydrolysis Base Hydrolysis->Stressed Samples Oxidative Oxidative Oxidative->Stressed Samples Thermal Thermal Thermal->Stressed Samples Photolytic Photolytic Photolytic->Stressed Samples HPLC-UV/PDA HPLC-UV/PDA Data Analysis Data Analysis HPLC-UV/PDA->Data Analysis LC-MS LC-MS LC-MS->Data Analysis FTIR FTIR FTIR->Data Analysis NMR NMR NMR->Data Analysis Initial Sample (T=0) Initial Sample (T=0) Initial Sample (T=0)->Acid Hydrolysis Initial Sample (T=0)->Base Hydrolysis Initial Sample (T=0)->Oxidative Initial Sample (T=0)->Thermal Initial Sample (T=0)->Photolytic Stressed Samples->HPLC-UV/PDA Stressed Samples->LC-MS Stressed Samples->FTIR Stressed Samples->NMR Stability Profile Stability Profile Data Analysis->Stability Profile

Caption: Workflow for a forced degradation study of this compound.

Protocol for Forced Degradation Studies

This protocol outlines the steps to assess the stability of this compound under various stress conditions. The goal is to achieve 5-20% degradation to ensure that the analytical methods can detect impurities.[7][8]

Materials:

  • This compound

  • HPLC-grade methanol and water

  • 1 M Hydrochloric acid

  • 1 M Sodium hydroxide

  • 3% Hydrogen peroxide

  • Calibrated oven

  • Photostability chamber

  • HPLC system with UV/PDA detector

  • LC-MS system for peak identification

  • FTIR spectrometer

  • NMR spectrometer

Procedure:

  • Initial Analysis (T=0):

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

    • Analyze the initial purity of the sample using a validated HPLC method.

    • Obtain initial FTIR and NMR spectra for reference.

  • Acid Hydrolysis:

    • Dissolve a known amount of the compound in a solution of 1 M HCl.

    • Heat the solution at 60°C for 24 hours.

    • Neutralize the sample, dilute to a known concentration, and analyze by HPLC.

  • Base Hydrolysis:

    • Dissolve a known amount of the compound in a solution of 1 M NaOH.

    • Heat the solution at 60°C for 24 hours.

    • Neutralize the sample, dilute to a known concentration, and analyze by HPLC.

  • Oxidative Degradation:

    • Dissolve a known amount of the compound in a 3% solution of hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours.

    • Dilute to a known concentration and analyze by HPLC.

  • Thermal Degradation:

    • Place a known amount of the solid compound in a calibrated oven at 80°C for 48 hours.

    • After the specified time, allow the sample to cool, then dissolve in a suitable solvent to a known concentration and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a known amount of the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

    • After exposure, dissolve the sample in a suitable solvent to a known concentration and analyze by HPLC.

Analytical Monitoring Methods

A combination of analytical techniques should be employed to monitor the purity of this compound and to identify any degradation products.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the primary technique for quantifying the purity of the compound and detecting the formation of impurities. A C18 column with a mobile phase of acetonitrile and water (with an acid modifier like phosphoric or formic acid) is a good starting point for method development.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the molecular weights of any degradation products observed in the HPLC analysis, which aids in elucidating the degradation pathways.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can provide quick confirmation of the functional groups present. The characteristic stretches for the nitrile (around 2230 cm⁻¹) and the carboxylic acid (broad O-H stretch from 2500-3300 cm⁻¹ and a C=O stretch around 1700 cm⁻¹) can be monitored.[9][10] Disappearance or changes in these peaks can indicate degradation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for structural elucidation of the parent compound and any isolated degradation products.[11][12] Changes in the chemical shifts or the appearance of new signals can provide detailed information about structural changes during degradation.

Conclusion

The chemical integrity of this compound is paramount for its successful use in research and development. While the compound is stable under recommended storage conditions, its inherent functional group reactivity necessitates careful handling and storage. By adhering to the protocols outlined in this guide—storing the compound in a cool, dry, dark place in a tightly sealed container, and being mindful of chemical incompatibilities—researchers can significantly extend its shelf life and ensure the reliability of their results. For critical applications, the implementation of a systematic stability testing program, as detailed in the forced degradation protocol, provides the highest level of quality assurance.

References

An In-depth Technical Guide to the Solubility of 3-Bromo-4-cyanobenzoic Acid in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the solubility characteristics of 3-Bromo-4-cyanobenzoic acid, a key intermediate in pharmaceutical and materials science research. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers both a theoretical framework for predicting solubility and a detailed experimental protocol for its precise determination.

Introduction: The Significance of Solubility for this compound

This compound is a substituted aromatic carboxylic acid with the molecular formula C₈H₄BrNO₂.[1] Its structure, featuring a carboxylic acid group, a nitrile (cyano) group, and a bromine atom on a benzene ring, imparts a unique combination of polarity and reactivity. Understanding its solubility in various organic solvents is paramount for researchers and drug development professionals. The choice of solvent can significantly impact reaction yields, crystal morphology, and the bioavailability of active pharmaceutical ingredients (APIs) derived from this compound. This guide is designed to equip scientists with the knowledge to make informed decisions regarding solvent selection.

Theoretical Framework for Predicting Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another. The functional groups on this compound provide insight into its expected solubility.

  • Carboxylic Acid Group (-COOH): This group is polar and capable of acting as both a hydrogen bond donor and acceptor. This suggests good solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds (e.g., acetone, ethyl acetate).

  • Nitrile Group (-C≡N): The cyano group is highly polar and a strong hydrogen bond acceptor, further enhancing solubility in polar solvents.

  • Benzene Ring and Bromo Group (-Br): The aromatic ring and the bromine atom contribute to the molecule's nonpolar character. The calculated XLogP3 value of 1.9 suggests a degree of lipophilicity.[1] This indicates that the molecule will not be infinitely soluble in highly polar solvents and may exhibit some solubility in less polar or nonpolar solvents.

Predicted Solubility Profile of this compound

Based on the theoretical considerations above, a predicted solubility profile for this compound in common organic solvents is presented in Table 1.

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic MethanolHighThe hydroxyl group of methanol can effectively form hydrogen bonds with both the carboxylic acid and nitrile groups of the solute.
EthanolHighSimilar to methanol, ethanol is an excellent hydrogen bonding solvent.
WaterLow to ModerateWhile the polar functional groups can interact with water, the nonpolar benzene ring and bromo group will limit solubility. The solubility of the related 4-cyanobenzoic acid in water is low (1.2 g/L).[7]
Polar Aprotic AcetoneHighThe carbonyl group of acetone is a good hydrogen bond acceptor for the carboxylic acid's proton, and its overall polarity is compatible with the solute.
Ethyl AcetateModerate to HighThe ester group can act as a hydrogen bond acceptor, and its polarity is suitable for dissolving the compound.
DichloromethaneLow to ModerateDichloromethane is a polar aprotic solvent but lacks strong hydrogen bonding capabilities. It may partially dissolve the compound due to dipole-dipole interactions.
Nonpolar TolueneLowToluene is a nonpolar aromatic solvent. While there might be some interaction with the benzene ring of the solute, the lack of polarity will significantly limit solubility.
HexaneVery LowAs a nonpolar aliphatic solvent, hexane has very different intermolecular forces compared to the polar functional groups of this compound, leading to poor solubility.

Experimental Determination of Solubility: A Self-Validating Protocol

To obtain accurate and reliable solubility data, a robust experimental protocol is essential. The following section details the equilibrium solubility method, a widely accepted technique for determining the solubility of a solid in a liquid.

Materials and Equipment
  • This compound (analytical grade)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps (e.g., 4 mL or 20 mL)

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Syringes

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification prep1 Weigh excess solute prep2 Add known volume of solvent prep1->prep2 to vial equil Agitate at constant temperature (e.g., 24-48 hours) prep2->equil sample1 Allow solid to settle equil->sample1 sample2 Filter supernatant sample1->sample2 sample3 Dilute sample sample2->sample3 sample4 Analyze by HPLC sample3->sample4 quant Calculate concentration from calibration curve sample4->quant

References

A Comprehensive Safety and Handling Guide for 3-Bromo-4-cyanobenzoic Acid in Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the potential hazards and essential safety protocols for 3-Bromo-4-cyanobenzoic acid (CAS No: 58123-69-6). Designed for researchers, chemists, and professionals in drug development, this document moves beyond mere procedural lists to explain the scientific rationale behind each safety recommendation. By integrating physicochemical properties with established safety principles, this guide aims to foster a culture of safety and ensure the well-being of laboratory personnel.

Core Hazard Profile and Classification

This compound is a substituted aromatic compound that, while valuable in synthesis, presents a multi-faceted hazard profile that must be rigorously managed. Its classification under the Globally Harmonized System (GHS) provides a clear framework for understanding its primary risks. The compound is a solid, typically an off-white powder, which dictates that the primary routes of exposure are inhalation of dust particles, skin contact, eye contact, and accidental ingestion.

A critical first step upon receiving any chemical is to perform a thorough hazard assessment. The following workflow illustrates a systematic approach to this process.

cluster_0 Hazard Recognition Workflow A New Chemical Received (this compound) B Source and Review Safety Data Sheet (SDS) A->B C Identify GHS Hazard Classifications & Statements B->C D Cross-reference with Internal Lab Safety Protocols C->D E Determine Required Engineering Controls (e.g., Fume Hood) D->E F Select Task-Specific Personal Protective Equipment (PPE) E->F G Develop Safe Operating Procedure (SOP) F->G H Proceed with Experiment G->H

Caption: A workflow for systematic hazard recognition in the lab.

The specific hazards associated with this compound are summarized below.

Hazard ClassificationGHS Hazard StatementDescription
Acute Oral Toxicity, Category 4H302: Harmful if swallowedIngestion of the substance can lead to adverse health effects[1][2].
Skin Corrosion/Irritation, Category 2H315: Causes skin irritationDirect contact with the skin can cause inflammation and irritation[1][3].
Serious Eye Damage/Irritation, Category 2AH319: Causes serious eye irritationThe compound can cause significant, but reversible, eye irritation upon contact[1][3].
Specific Target Organ Toxicity (Single Exposure), Category 3H335: May cause respiratory irritationInhalation of dust may irritate the respiratory tract[1][3].
Hazardous to the Aquatic Environment, Acute Hazard, Category 3H402: Harmful to aquatic lifeRelease into the environment can cause acute harm to aquatic organisms.

Physicochemical Properties: The Foundation of Safety Protocols

Understanding a chemical's physical properties is not an academic exercise; it is fundamental to predicting its behavior in the laboratory and designing effective safety measures. For instance, the solid, powdered nature of this compound makes dust generation a primary concern, directly informing handling and ventilation requirements.

PropertyValueImplication for Safety
Molecular Formula C₈H₄BrNO₂-
Molecular Weight 226.03 g/mol -
Physical State Solid, PowderHigh potential for airborne dust generation, necessitating careful handling and appropriate respiratory protection[3].
Melting Point 252 - 254 °CThe high melting point indicates thermal stability under normal lab conditions. However, it is combustible.
Water Solubility Low (1.2 g/L at 20°C reported for a similar compound)Spills are less likely to spread rapidly with water, but the substance should still be prevented from entering drains[3].
Partition Coefficient (log Pow) 2.86 (experimental)Indicates that bioaccumulation in organisms is not expected.

The combustible nature of this organic compound, combined with its potential to form dust clouds, means that a dust explosion is a theoretical risk if the powder is dispersed in the air in sufficient concentration near an ignition source. While unlikely in a typical laboratory setting, this risk underscores the importance of avoiding dust accumulation and eliminating ignition sources during handling.

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach, beginning with the most effective measures, is essential for controlling exposure. This is known as the Hierarchy of Controls.

cluster_1 Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Engineering Engineering Controls (e.g., Fume Hood) Administrative Administrative Controls (SOPs, Training) PPE PPE (Least Effective)

Caption: The Hierarchy of Controls for managing chemical exposure.

Engineering Controls:

  • Ventilation: All handling of this compound powder must be conducted in a certified chemical fume hood to control airborne dust and vapors[1][4]. Ensure the ventilation system is functioning correctly before beginning work.

  • Eyewash and Safety Shower: An eyewash station and safety shower must be readily accessible and in close proximity to the workstation[4][5].

Personal Protective Equipment (PPE): PPE is the last line of defense and must be selected based on a thorough risk assessment.

OperationRequired PPERationale
Weighing/Transferring Solid Lab coat, Nitrile gloves, Tightly-sealed safety goggles, Face shieldProtects against skin contact, serious eye irritation from dust, and inhalation of airborne particles. A face shield provides an extra layer of protection[4][5].
Preparing Solutions Lab coat, Nitrile gloves, Safety glasses with side-shieldsThe risk of dust is lower, but splash protection for skin and eyes remains critical.
Running Reactions Lab coat, Nitrile gloves, Safety glasses with side-shieldsStandard laboratory practice to protect against splashes and unforeseen events.

Safe Handling, Storage, and Experimental Protocols

Adherence to standardized protocols is crucial for minimizing risk.

Protocol 1: Weighing and Transferring Solid this compound

  • Preparation: Don all required PPE (lab coat, gloves, goggles, face shield). Ensure the chemical fume hood is operational.

  • Staging: Place a tared weigh boat on an analytical balance inside the fume hood.

  • Dispensing: Slowly and carefully dispense the solid from the stock bottle onto the weigh boat. Avoid dropping or tapping the container, which can generate dust. Use a spatula for controlled transfer.

  • Transfer: Gently transfer the weighed solid into the reaction vessel. If possible, use a powder funnel to minimize loss and dust creation.

  • Cleaning: Promptly and securely close the stock bottle. Clean any residual dust from the spatula and balance using a damp cloth or a method that does not create airborne particles. Dispose of contaminated materials as hazardous waste.

  • Hand Washing: After completing the task and removing gloves, wash hands thoroughly with soap and water.

Storage Requirements:

  • Container: Keep the container tightly closed to prevent moisture absorption and contamination[4][5].

  • Location: Store in a cool, dry, and well-ventilated area designated for chemical storage[5][6].

  • Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases to prevent potentially hazardous reactions[4][6].

Emergency Procedures and First Aid

In the event of an exposure or spill, a rapid and informed response is critical. All personnel must be familiar with these procedures before handling the chemical.

cluster_2 Emergency Response Decision Tree Start Incident Occurs (Spill or Exposure) IsMajor Is the situation life-threatening or a major spill? Start->IsMajor Evacuate Evacuate Area Alert Emergency Services & EHS IsMajor->Evacuate Yes IsExposure Personal Exposure? IsMajor->IsExposure No Spill Minor Spill IsExposure->Spill No FirstAid Administer First Aid (See Table) Seek Medical Attention IsExposure->FirstAid Yes Cleanup Restrict Access Don appropriate PPE Contain & Clean Spill (Avoid Dusting) Spill->Cleanup Report Report Incident to Supervisor/EHS FirstAid->Report Cleanup->Report

Caption: A decision tree for responding to laboratory incidents.

First Aid Measures:

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention[4][6][7].
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical advice if irritation develops or persists[1][4][7].
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention[1][4][7].
Ingestion Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately[1][7].

Spill Management: For small spills, wear appropriate PPE, avoid creating dust, and sweep the material into a suitable container for disposal. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department[5]. Do not allow the chemical to enter drains or waterways.

Firefighting: This material is combustible. In case of a fire, use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam[4][5][7]. Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear, as hazardous combustion products, including carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas, can be generated[4][8].

Waste Disposal

Chemical waste must be managed responsibly to protect both human health and the environment.

  • Classification: this compound and any materials contaminated with it (e.g., gloves, weigh boats, paper towels) should be disposed of as hazardous chemical waste.

  • Procedure: Collect waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this material down the drain or in regular trash[4].

Conclusion

This compound is a valuable reagent whose risks are well-defined and manageable through the consistent application of robust safety protocols. By understanding the "why" behind each precaution—from the dust hazard posed by its physical form to the specific first aid required for exposure—researchers can create a self-validating system of safety. This proactive approach, grounded in scientific principles and authoritative data, is the cornerstone of a safe and productive research environment.

References

Methodological & Application

Application Notes and Protocols for the Utilization of 3-Bromo-4-cyanobenzoic Acid in the Synthesis of PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Role of PARP Inhibition and Key Synthetic Intermediates

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are critical components of the cellular machinery responsible for DNA repair.[1] They act as sentinels, detecting single-strand breaks (SSBs) in DNA and initiating a signaling cascade to recruit repair proteins.[1] In oncology, the inhibition of PARP has emerged as a powerful therapeutic strategy, particularly for cancers harboring defects in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes. This concept, known as "synthetic lethality," arises because cancer cells with defective homologous recombination (HR) due to BRCA mutations become uniquely dependent on PARP-mediated SSB repair for survival.[2][3] When PARP is inhibited, these SSBs escalate into cytotoxic double-strand breaks during replication, leading to selective cancer cell death.[1][3]

Furthermore, the mechanism of many potent PARP inhibitors (PARPi) involves not just catalytic inhibition but also "PARP trapping," where the inhibitor locks the PARP enzyme onto the DNA at the site of damage.[3][4][5] This PARP-DNA complex is itself a toxic lesion that obstructs DNA replication, contributing significantly to the inhibitor's cytotoxicity.[3][5] Several PARP inhibitors, including Olaparib, Rucaparib, Niraparib, and Talazoparib, have received FDA approval for treating various cancers, validating this therapeutic approach.[6][7]

The chemical synthesis of these complex molecules relies on the strategic use of versatile building blocks. This guide focuses on 3-Bromo-4-cyanobenzoic acid , a key intermediate whose unique trifunctional nature—a carboxylic acid, a cyano group, and a bromine atom—provides an efficient and flexible platform for constructing the core scaffolds of advanced PARP inhibitors. We will explore its application in synthesizing the phthalazinone core common to inhibitors like Olaparib and its analogs.

The Chemical Versatility of this compound

The strategic value of this compound in medicinal chemistry stems from its three distinct functional groups, which can be addressed with high chemoselectivity.

  • Carboxylic Acid (-COOH): This group is the primary handle for forming amide bonds, a ubiquitous linkage in pharmaceutical compounds. It readily reacts with amines to build out one side of the molecule, often the "tail" portion of the PARP inhibitor that interacts with solvent or specific sub-pockets of the enzyme.

  • Bromine Atom (-Br): As an aryl halide, the bromine atom is an ideal substrate for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig aminations. This allows for the precise and efficient installation of complex aryl or heteroaryl moieties that are crucial for binding to the PARP active site.

  • Cyano Group (-CN): The electron-withdrawing nature of the cyano group influences the reactivity of the aromatic ring. More importantly, it serves as a versatile precursor. It can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cyclization reactions to form heterocyclic systems, which are central to the pharmacophore of many PARP inhibitors.

This trifecta of reactivity allows for a convergent and modular synthetic approach, enabling the rapid generation of diverse analogs for structure-activity relationship (SAR) studies.

Caption: Functional groups of this compound and their synthetic applications.

Application I: Synthesis of the Phthalazinone Core for Olaparib Analogs

The phthalazinone scaffold is the cornerstone of Olaparib, responsible for key hydrogen bonding interactions within the nicotinamide binding pocket of the PARP enzyme.[8] this compound is an excellent starting material for constructing this critical pharmacophore. The general synthetic workflow involves an initial amidation, followed by a reductive cyclization to form the bicyclic core.

Synthesis_Workflow Start This compound Step1 Step 1: Amidation (e.g., with 2-formylhydrazine) Start->Step1 Intermediate1 Hydrazide Intermediate Step1->Intermediate1 Step2 Step 2: Reductive Cyclization (Formation of Phthalazinone) Intermediate1->Step2 Core Brominated Phthalazinone Core Step2->Core Step3 Step 3: Suzuki Coupling (Introduction of Side Chain) Core->Step3 Final PARP Inhibitor Scaffold (Olaparib Analog) Step3->Final

Caption: General workflow for synthesizing a PARP inhibitor scaffold from this compound.

Protocol 1: Synthesis of 7-Bromo-4-oxo-3,4-dihydrophthalazine-1-carbaldehyde

This protocol details the formation of a key phthalazinone intermediate from this compound. The logic is to first form a hydrazone from the cyano and an adjacent group (formed from the carboxylic acid), which then cyclizes. While many routes to Olaparib's core exist[9][10], this protocol illustrates the utility of our starting material for building analogous structures.

Materials and Reagents:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Formic acid (HCOOH)

  • Raney Nickel (Ra-Ni)

  • Ethanol (EtOH)

  • Toluene

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and safety equipment

Step-by-Step Procedure:

  • Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (N₂), suspend this compound (1.0 eq) in toluene. Add thionyl chloride (1.5 eq) dropwise at room temperature. Heat the mixture to reflux for 2-3 hours until the reaction is complete (monitored by TLC). Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acid chloride.

    • Rationale: Conversion to the more reactive acid chloride facilitates the subsequent reaction with the less nucleophilic hydrazine.

  • Hydrazide Formation: Dissolve the crude acid chloride in a suitable solvent like THF or DCM. Cool the solution to 0°C. Slowly add a solution of hydrazine hydrate (1.2 eq) in the same solvent. Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Rationale: This step forms the N-N bond necessary for the phthalazinone ring. The cyano group remains intact for the subsequent cyclization.

  • Reductive Cyclization to Phthalazinone: The intermediate from step 2 is subjected to reductive cyclization. A common method involves hydrogenation using a catalyst like Raney Nickel in a solvent such as ethanol, often under pressure. This reduces the cyano group to an aminomethyl group which spontaneously cyclizes with the adjacent hydrazide to form the phthalazinone ring.

    • Rationale: This is a key transformation where the cyano group is converted into a part of the heterocyclic core. The choice of catalyst and conditions is crucial to achieve selective reduction without affecting the aryl bromide.[11]

  • Work-up and Purification: After the reaction, filter off the catalyst. Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Optimization of a Key Cross-Coupling Step

Once the brominated phthalazinone core is synthesized, the bromine atom is leveraged in a cross-coupling reaction to complete the inhibitor structure. The table below outlines typical conditions for a Suzuki coupling, a highly robust and versatile C-C bond-forming reaction. Optimization is critical to maximize yield and minimize impurities.[12][13]

ParameterCondition 1 (Initial)Condition 2 (Optimized)Rationale for Change
Catalyst Pd(PPh₃)₄ (5 mol%)Pd(dppf)Cl₂ (2 mol%)Air-stable catalyst, often more efficient for electron-deficient aryl bromides.
Base Na₂CO₃ (2.0 eq)K₃PO₄ (3.0 eq)Stronger, non-nucleophilic base can accelerate catalysis and prevent side reactions.
Solvent Toluene/EtOH/H₂ODioxane/H₂O (4:1)Aprotic polar solvent can improve solubility and reaction rates.
Temperature 100 °C85 °CLowering temperature can improve selectivity and reduce decomposition of sensitive substrates.
Yield 65%92%Optimized conditions lead to a significant increase in product yield.

Conclusion and Future Perspectives

This compound stands out as a highly valuable and versatile starting material in the synthesis of PARP inhibitors. Its distinct functional groups allow for a modular and efficient assembly of complex pharmacophores like the phthalazinone core found in Olaparib. The protocols and optimization strategies discussed herein provide a framework for researchers to leverage this key intermediate in the discovery and development of novel anticancer agents. By understanding the underlying chemical principles and systematically optimizing reaction conditions, scientists can streamline the synthesis of next-generation PARP inhibitors with improved potency, selectivity, and pharmacokinetic properties.

References

Application Notes & Protocols: 3-Bromo-4-cyanobenzoic Acid as a Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 3-bromo-4-cyanobenzoic acid, a trifunctional building block of significant value in contemporary medicinal chemistry. We dissect the molecule's inherent chemical logic, which positions it as a premier starting material for the synthesis of targeted therapeutics, particularly inhibitors of Poly(ADP-ribose) polymerase (PARP) and various kinases. This document furnishes researchers, scientists, and drug development professionals with field-proven insights, detailed experimental protocols for key transformations such as Suzuki-Miyaura coupling and amidation, and a discussion of the structure-activity relationships (SAR) that guide the optimization of lead compounds. By explaining the causality behind experimental choices and grounding our protocols in established chemical principles, this guide serves as both a strategic manual and a practical laboratory resource.

Physicochemical Properties and Strategic Value

This compound is a substituted aromatic carboxylic acid whose utility is derived from its three distinct and orthogonally reactive functional groups. This unique arrangement provides a robust platform for controlled, sequential modifications, enabling the systematic exploration of chemical space around a core scaffold.

PropertyValue
IUPAC Name This compound
CAS Number 58123-69-6
Molecular Formula C₈H₄BrNO₂
Molecular Weight 226.03 g/mol
Appearance Solid
Key Functional Groups Carboxylic Acid, Aryl Bromide, Nitrile

The strategic advantage of this building block lies in its trifunctionality:

  • The aryl bromide serves as a versatile handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This allows for the introduction of diverse aryl or heteroaryl substituents to probe hydrophobic pockets or form key interactions within a target protein's binding site.

  • The carboxylic acid is readily converted into amides, esters, or other functional groups. In many kinase and PARP inhibitors, the benzamide moiety derived from this group is a critical pharmacophore that mimics the nicotinamide portion of NAD+, anchoring the inhibitor in the enzyme's active site.[1]

  • The cyano group is a strong electron-withdrawing group and can act as a hydrogen bond acceptor. It can also serve as a synthetic precursor to other functionalities, such as tetrazoles or primary amines, further expanding the diversification possibilities.

Application Case Study: Synthesis of a PARP Inhibitor Scaffold

The following sections outline a representative synthetic workflow for constructing a potent PARP inhibitor scaffold, starting from this compound. This workflow is a composite of established methodologies for synthesizing complex benzamide-based molecules.

G A This compound B Esterification (e.g., MeOH, H₂SO₄) A->B C Methyl 3-bromo-4-cyanobenzoate B->C D Suzuki-Miyaura Coupling (Arylboronic Acid, Pd Catalyst, Base) C->D E Biaryl Ester Intermediate D->E F Saponification (e.g., LiOH) E->F G Biaryl Carboxylic Acid F->G H Amide Coupling (Piperazine derivative, HATU/EDC) G->H I Final PARP Inhibitor Scaffold H->I

Caption: Synthetic workflow for a PARP inhibitor scaffold.

Protocol 1: Suzuki-Miyaura Cross-Coupling of Methyl 3-bromo-4-cyanobenzoate

This protocol describes the palladium-catalyzed coupling of an arylboronic acid to the aryl bromide of the ester-protected starting material. Esterification of the carboxylic acid is a common preliminary step to improve solubility in organic solvents and prevent potential side reactions with the basic conditions of the coupling reaction.[2]

Materials:

  • Methyl 3-bromo-4-cyanobenzoate (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)

  • Potassium phosphate tribasic (K₃PO₄) (3.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a dry round-bottom flask, add methyl 3-bromo-4-cyanobenzoate, the arylboronic acid, and K₃PO₄.

  • Seal the flask with a rubber septum. Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to create an inert atmosphere.

  • In a separate vial, dissolve Pd(OAc)₂ and SPhos in a minimal amount of degassed 1,4-dioxane to form the pre-catalyst.

  • Add the pre-catalyst solution to the main reaction flask via syringe, followed by degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water). The reaction mixture should be a suspension.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-16 hours.

  • Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the biaryl ester intermediate.

Causality Note: The choice of a bulky, electron-rich phosphine ligand like SPhos is crucial for facilitating the oxidative addition of the palladium catalyst to the aryl bromide and promoting the subsequent reductive elimination, leading to higher yields and reaction rates.[3]

Protocol 2: Amide Bond Formation

Following saponification of the biaryl ester to the corresponding carboxylic acid, the final step is the formation of the critical amide bond. This protocol uses HATU, a highly efficient coupling reagent that minimizes racemization and side reactions.

Materials:

  • Biaryl carboxylic acid intermediate (1.0 eq)

  • Piperazine derivative (e.g., 1-(cyclopropanecarbonyl)piperazine) (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the biaryl carboxylic acid intermediate in anhydrous DMF in a dry round-bottom flask under an inert atmosphere.

  • Add DIPEA to the solution and stir for 5 minutes.

  • Add HATU to the mixture and stir for 15-30 minutes at room temperature. This "pre-activation" step forms the activated ester intermediate.

  • In a separate vial, dissolve the piperazine derivative in a minimal amount of anhydrous DMF.

  • Add the piperazine solution dropwise to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 2-12 hours. Monitor for completion by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent like ethyl acetate (3x).

  • Combine the organic layers and wash with saturated aqueous lithium chloride (LiCl) solution (to remove residual DMF), followed by saturated sodium bicarbonate (NaHCO₃) solution, and finally brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash chromatography or recrystallization to obtain the final PARP inhibitor scaffold.

Causality Note: Pre-activation of the carboxylic acid with HATU before adding the amine is a critical step. It ensures that the highly reactive activated species is present in high concentration to react with the desired amine, minimizing potential side reactions like self-condensation.[4]

Structure-Activity Relationship (SAR) Insights

The this compound scaffold allows for systematic modification at three key positions, each influencing the compound's potency and selectivity.

SAR cluster_0 SAR of a Benzamide-based PARP Inhibitor Scaffold mol R1_pos R1_node R1 (from Suzuki Coupling): - Probes hydrophobic pocket - Can form pi-stacking interactions - Influences ADME properties R1_pos->R1_node Vector 1 R2_pos R2_node R2 (from Amide Coupling): - Critical for solubility - Can be tailored to interact  with solvent-exposed regions - Key for cell permeability R2_pos->R2_node Vector 2 R3_pos R3_node R3 (Cyano Group): - H-bond acceptor - Can be replaced with other groups  (e.g., tetrazole) to modulate  acidity and binding R3_pos->R3_node Vector 3

Caption: Key modification points for SAR studies.

  • Vector 1 (Aryl Substituent): The group introduced via Suzuki coupling (R1) often occupies a hydrophobic pocket in the enzyme's active site. The size, shape, and electronics of this group dramatically impact potency. For instance, in many kinase inhibitors, substituting this position can switch selectivity between different kinase family members.[5]

  • Vector 2 (Amide Substituent): The moiety attached to the amide nitrogen (R2) typically extends towards the solvent-exposed region of the binding site. This position is crucial for tuning physicochemical properties like solubility and cell permeability without sacrificing core binding interactions. The cyclopropylcarbonylpiperazine group found in Olaparib is a well-optimized example that confers good overall properties.[6]

  • Vector 3 (Cyano Group): The cyano group (R3) is a potent hydrogen bond acceptor. Its replacement or modification can fine-tune electronic properties and interactions. In some cases, it is used as a synthetic handle to be converted into other functional groups like tetrazoles, which can act as a carboxylic acid bioisostere.

Representative Biological Data

The following table shows hypothetical but representative IC₅₀ values for a series of PARP-1 inhibitors based on the described scaffold, illustrating the impact of structural modifications.

Compound IDR1 (from Suzuki)R2 (Amide Moiety)PARP-1 IC₅₀ (nM)
1a PhenylCyclopropylcarbonylpiperazine5.2
1b 4-FluorophenylCyclopropylcarbonylpiperazine2.8
1c 2-MethylphenylCyclopropylcarbonylpiperazine15.6
1d 4-FluorophenylBoc-piperazine89.5
1e 4-FluorophenylMorpholine150.2

Data is illustrative and based on general SAR trends observed in the literature.[6][7] The data suggests that a fluoro substituent at the 4-position of the R1-phenyl group may enhance potency, while steric hindrance at the 2-position is detrimental. It also highlights the critical nature of the R2 group for maintaining high affinity.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

PARP enzymes, particularly PARP-1, are central to the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. When PARP is inhibited, these SSBs are not repaired and can degenerate into more lethal double-strand breaks (DSBs) during DNA replication.

PARP cluster_Normal Normal Cell (Functional BRCA) cluster_Cancer BRCA-Deficient Cancer Cell SSB1 DNA Single-Strand Break (SSB) PARP1 PARP-1 Mediated Base Excision Repair SSB1->PARP1 Repair1 DNA Repair & Cell Survival PARP1->Repair1 DSB1 Double-Strand Break (DSB) HR Homologous Recombination (via BRCA1/2) DSB1->HR HR->Repair1 SSB2 DNA Single-Strand Break (SSB) PARPi PARP Inhibitor Blocks BER SSB2->PARPi DSB2 Accumulated DSBs PARPi->DSB2 HR_mut Defective Homologous Recombination (BRCA1/2 Mutation) DSB2->HR_mut Death Cell Death (Apoptosis) HR_mut->Death

Caption: The principle of synthetic lethality with PARP inhibitors.

In healthy cells, DSBs are efficiently repaired by the homologous recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins. However, in cancers with mutations in BRCA1 or BRCA2, the HR pathway is defective. These cancer cells become critically dependent on PARP-mediated repair for survival. The simultaneous loss of both the HR and BER pathways (the latter due to PARP inhibition) is catastrophic, leading to the accumulation of genomic instability and selective cancer cell death. This concept is known as synthetic lethality and is the cornerstone of PARP inhibitor therapy.[6]

Conclusion

This compound represents a masterful building block for medicinal chemists. Its pre-installed, orthogonally reactive functional groups provide a logical and efficient entry point for the synthesis of complex, highly functionalized molecules. As demonstrated through the lens of PARP inhibitor design, this scaffold enables rapid analogue synthesis, facilitating the detailed exploration of structure-activity relationships required to develop potent and selective therapeutics. The protocols and strategic insights provided herein are intended to empower researchers to fully leverage the synthetic potential of this versatile compound in their drug discovery programs.

References

Mastering the Synthesis of 3-Bromo-4-cyanobenzoic Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Scaffolding

3-Bromo-4-cyanobenzoic acid is a key bifunctional molecule in the landscape of modern organic synthesis, particularly for professionals in drug discovery and materials science. Its unique structure, featuring a carboxylic acid, a bromine atom, and a cyano group, offers a trifecta of reactive sites for strategic molecular elaboration. The derivatization of the carboxylic acid group is a fundamental first step in harnessing this molecule's potential, enabling the creation of esters, amides, and highly reactive acyl chlorides. These derivatives serve as pivotal intermediates for constructing complex molecular architectures with diverse pharmacological and material properties. The presence of both bromo and cyano functionalities provides opportunities for subsequent cross-coupling reactions and further heterocyclic synthesis, making the initial carboxylic acid derivatization a critical gateway to novel chemical entities.

This technical guide provides an in-depth exploration of the primary methods for derivatizing the carboxylic acid group of this compound. We will delve into the mechanistic underpinnings of each reaction, offer detailed, field-proven protocols, and discuss the rationale behind the selection of reagents and reaction conditions.

Core Derivatization Strategies: A Comparative Overview

The transformation of the carboxylic acid moiety of this compound is primarily achieved through three robust and versatile chemical reactions:

  • Esterification: The conversion to an ester, which can modulate the parent molecule's lipophilicity and pharmacokinetic profile.

  • Amidation: The formation of an amide bond, a cornerstone of medicinal chemistry, to introduce diverse functional groups and build peptide-like structures.

  • Acyl Halide Formation: The synthesis of a highly reactive acyl chloride intermediate, which serves as a versatile precursor for both esters and amides, often with higher yields and faster reaction times.

The choice of strategy is dictated by the overall synthetic plan, the desired final product, and the compatibility of the reagents with the bromo and cyano functional groups.

Section 1: Esterification - The Gateway to Modulated Properties

Esterification of this compound is most commonly and efficiently achieved through the Fischer-Speier esterification method.[1][2] This acid-catalyzed reaction between the carboxylic acid and an alcohol is a reversible process, and to drive the equilibrium towards the ester product, a large excess of the alcohol is typically used as the solvent.[3]

Mechanistic Insight: The Fischer-Speier Esterification

The reaction proceeds via a series of protonation and nucleophilic attack steps:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon.[2]

  • Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion intermediate to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water.

  • Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.[2]

Protocol 1: Synthesis of Methyl 3-Bromo-4-cyanobenzoate

This protocol details the synthesis of the methyl ester, a common first derivative for further synthetic modifications.[4][5]

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve this compound (1.0 eq) in a large excess of anhydrous methanol (e.g., 20-40 equivalents), which also serves as the solvent.

  • Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the reaction mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 65 °C for methanol). Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of methanol using a rotary evaporator.

  • Extraction: Transfer the residue to a separatory funnel containing water and ethyl acetate. Shake the funnel vigorously and allow the layers to separate.

  • Washing: Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the excess acid), and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude methyl 3-bromo-4-cyanobenzoate.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., methanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure product.

Data Presentation: Esterification Reaction Parameters
Ester ProductAlcoholCatalystReaction Time (hours)Typical Yield (%)
Methyl 3-bromo-4-cyanobenzoateMethanolConc. H₂SO₄4 - 685 - 95
Ethyl 3-bromo-4-cyanobenzoateEthanolConc. H₂SO₄6 - 880 - 90

Section 2: Amidation - Building Blocks for Bioactive Molecules

The formation of an amide bond from the carboxylic acid of this compound is a critical transformation in medicinal chemistry. This is typically achieved using coupling reagents to activate the carboxylic acid, facilitating its reaction with a primary or secondary amine.[6] Common and effective coupling systems include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt).[7][8]

Mechanistic Insight: EDC/HOBt Mediated Amide Coupling
  • Activation of Carboxylic Acid: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

  • Formation of HOBt Ester: HOBt rapidly reacts with the O-acylisourea to form an active HOBt ester. This step is crucial for minimizing racemization if chiral amines are used and for improving the overall efficiency of the coupling.

  • Nucleophilic Attack by Amine: The amine attacks the carbonyl carbon of the HOBt ester, forming a tetrahedral intermediate.

  • Amide Bond Formation: The intermediate collapses to form the stable amide bond, releasing HOBt.

Protocol 2: Synthesis of N-Benzyl-3-bromo-4-cyanobenzamide

This protocol outlines the synthesis of an N-benzyl amide derivative, a common scaffold in drug discovery.

Materials:

  • This compound

  • Benzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq), HOBt (1.2 eq), and benzylamine (1.1 eq) in anhydrous DMF in a round-bottom flask.

  • Base Addition: Add DIPEA (2.5 eq) to the mixture and stir for 10 minutes at room temperature.

  • Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Add EDC-HCl (1.2 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Washing: Wash the combined organic extracts with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure N-benzyl-3-bromo-4-cyanobenzamide.

Data Presentation: Amide Coupling Reaction Parameters
Coupling ReagentAdditiveBaseSolventReaction Time (h)Typical Yield (%)
EDCHOBtDIPEADMF12 - 2480 - 90
HATUNoneDIPEADMF2 - 4>90

Section 3: Acyl Chloride Formation - The Reactive Intermediate Pathway

For reactions requiring a more activated carboxylic acid derivative, conversion to 3-bromo-4-cyanobenzoyl chloride is an excellent strategy. Acyl chlorides are highly reactive and readily undergo nucleophilic acyl substitution with a wide range of nucleophiles, including alcohols and amines, often under milder conditions and with shorter reaction times than direct coupling methods.[9] Thionyl chloride (SOCl₂) and oxalyl chloride are the most common reagents for this transformation.[10]

Mechanistic Insight: Acyl Chloride Formation with Thionyl Chloride
  • Nucleophilic Attack: The carboxylic acid attacks the sulfur atom of thionyl chloride.

  • Chloride Attack and Intermediate Formation: A chloride ion attacks the carbonyl carbon, forming a tetrahedral intermediate.

  • Elimination of Byproducts: The intermediate collapses, eliminating a molecule of sulfur dioxide and a chloride ion, to form the acyl chloride. The gaseous nature of the byproducts (SO₂ and HCl) drives the reaction to completion.

Protocol 3: Synthesis of 3-Bromo-4-cyanobenzoyl Chloride

This protocol describes the preparation of the acyl chloride, a versatile intermediate.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous toluene or dichloromethane (DCM)

  • A catalytic amount of anhydrous DMF (if using oxalyl chloride)

  • Dry glassware

  • Reflux condenser with a drying tube

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, add this compound (1.0 eq).

  • Reagent Addition: Add an excess of thionyl chloride (typically 2-3 equivalents). An inert solvent such as toluene or DCM can be used, or the reaction can be run neat. If using oxalyl chloride, use 1.2-1.5 equivalents in an anhydrous solvent like DCM, and add a catalytic drop of DMF.

  • Reaction: Gently heat the mixture to reflux (the boiling point of thionyl chloride is approximately 79°C). The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.

  • Isolation: After the reaction is complete, carefully remove the excess thionyl chloride by distillation under reduced pressure. The crude 3-Bromo-4-cyanobenzoyl chloride is often used directly in the next step without further purification. If purification is required, vacuum distillation can be employed.

Safety Precaution: This reaction should be performed in a well-ventilated fume hood as it evolves toxic gases (HCl and SO₂). Thionyl chloride and oxalyl chloride are corrosive and react violently with water. Appropriate personal protective equipment must be worn.

Visualization of Derivatization Workflows

Derivatization_Workflow Start This compound Ester Ester Derivative (e.g., Methyl 3-bromo-4-cyanobenzoate) Start->Ester Fischer-Speier Esterification (ROH, H⁺) Amide Amide Derivative (e.g., N-Benzyl-3-bromo-4-cyanobenzamide) Start->Amide Amide Coupling (R₂NH, EDC, HOBt) AcylChloride 3-Bromo-4-cyanobenzoyl Chloride Start->AcylChloride Acyl Halogenation (SOCl₂ or (COCl)₂) AcylChloride->Ester Esterification (ROH, Base) AcylChloride->Amide Amidation (R₂NH, Base)

References

Application Note & Protocol: Suzuki Coupling Reactions Involving 3-Bromo-4-cyanobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview and a detailed experimental protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-Bromo-4-cyanobenzoic acid. This substrate is a valuable building block in medicinal chemistry and materials science, and its successful coupling is crucial for the synthesis of complex biaryl scaffolds.[1][2] We will delve into the mechanistic underpinnings of the reaction, explain the causal logic behind reagent selection and procedural steps, and provide a validated, step-by-step protocol for researchers. The document includes troubleshooting guidance and visual diagrams to ensure clarity and reproducibility for professionals in drug development and chemical research.

Introduction: The Strategic Importance of this compound

This compound is a highly functionalized aromatic building block. Its structure is strategically valuable for several reasons:

  • Orthogonal Functional Handles: The molecule possesses three distinct functional groups—a bromine atom, a nitrile group, and a carboxylic acid. The bromine is the primary reactive site for the Suzuki coupling, while the nitrile and carboxylic acid moieties remain available for subsequent chemical transformations, such as reduction, hydrolysis, or amide coupling.

  • Activated Aryl Halide: The presence of two electron-withdrawing groups (EWG), the nitrile (-CN) and carboxylic acid (-COOH), electronically activates the carbon-bromine bond. This polarization facilitates the oxidative addition step of the Suzuki catalytic cycle, often leading to more efficient reactions compared to electron-rich or neutral aryl bromides.[3][4]

  • Access to Privileged Scaffolds: The resulting products, 4-cyano-biphenyl-3-carboxylic acids, are precursors to a wide range of complex molecules. Biphenyl structures are considered "privileged scaffolds" in drug discovery, frequently appearing in pharmacologically active compounds.[5]

Core Principles of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of a carbon-carbon bond between an organohalide and an organoboron compound.[6] The reaction's success hinges on the careful orchestration of several key components.

The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[3][7] The three primary steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts itself into the carbon-halogen bond of the electrophile (this compound) to form a Pd(II) complex. This is often the rate-determining step of the cycle.[6]

  • Transmetalation: The organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center. This step is critically dependent on activation by a base.[7]

  • Reductive Elimination: The two organic partners on the palladium complex couple to form the new C-C bond, yielding the final biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6][7]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(L)₂-Br Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)(L)₂-Ar' OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Ar-Ar' (Product) Trans->Product ArylHalide Ar-Br (this compound) ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ BoronicAcid->Trans Base Base (e.g., K₂CO₃) Base->Trans Activation

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
The Critical Role of Reagents

  • The Palladium Catalyst & Ligand: While many palladium sources work, modern catalysts often employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[8][9][10] These ligands stabilize the Pd(0) species, promote the oxidative addition of even challenging substrates like aryl chlorides, and facilitate the final reductive elimination step.[10][11] For a substrate like this compound, a robust catalyst like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) is an excellent choice, balancing high activity with air stability.

  • The Base: The base is not a mere spectator; it is essential for the reaction to proceed.[12] Its primary role is to react with the boronic acid to form a more nucleophilic boronate species ([ArB(OH)₃]⁻), which readily participates in transmetalation.[13][14] The choice of base can significantly impact yield, with common options including potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[15]

  • Solvent Selection: The presence of the polar carboxylic acid group on the substrate and the use of an inorganic base necessitates a solvent system that can accommodate both polar and non-polar species. Biphasic solvent mixtures like 1,4-dioxane/water, THF/water, or DMF/water are standard choices, ensuring all components remain sufficiently soluble for the reaction to proceed efficiently.[7][16]

Protocol: Synthesis of 4-Cyano-3-(phenyl)benzoic Acid

This protocol details the coupling of this compound with phenylboronic acid as a representative example.

Materials and Equipment
  • Reagents: this compound, Phenylboronic acid, Pd(dppf)Cl₂, Potassium carbonate (K₂CO₃), 1,4-Dioxane (anhydrous), Deionized water, Ethyl acetate, 1M Hydrochloric acid (HCl), Anhydrous magnesium sulfate (MgSO₄), Celite®.

  • Equipment: Schlenk flask or round-bottom flask with reflux condenser, magnetic stirrer/hotplate, inert gas line (Argon or Nitrogen), standard laboratory glassware, rotary evaporator, TLC plates (silica gel), flash chromatography system (optional).

Reagent Table
ReagentMW ( g/mol )Amount (mg)Moles (mmol)Equivalents
This compound226.022261.01.0
Phenylboronic acid121.931461.21.2
Pd(dppf)Cl₂731.73220.030.03 (3 mol%)
Potassium Carbonate (K₂CO₃)138.212762.02.0
1,4-Dioxane-8 mL--
Deionized Water-2 mL--
Step-by-Step Experimental Procedure
  • Solvent Degassing: In a separate flask, sparge a mixture of 1,4-dioxane (8 mL) and deionized water (2 mL) with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove dissolved oxygen. Oxygen can deactivate the catalyst and promote undesirable side reactions like the homocoupling of the boronic acid.[3]

  • Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add this compound (226 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), Pd(dppf)Cl₂ (22 mg, 0.03 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously. The solution will typically turn dark brown or black, which is normal for palladium-catalyzed reactions.[17]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. To sample, briefly remove the flask from heat, withdraw a small aliquot, and quench it with water and ethyl acetate. Spot the organic layer on a TLC plate. The reaction is typically complete within 4-12 hours.

  • Workup - Catalyst Removal: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with 20 mL of water and filter it through a pad of Celite® to remove the palladium catalyst and other insoluble materials.[7] Wash the Celite pad with a small amount of water.

  • Workup - Extraction & Isolation: a. Transfer the filtrate to a separatory funnel. Wash the aqueous layer with ethyl acetate (2 x 20 mL) to remove non-polar impurities (e.g., any remaining boronic acid or homocoupled biphenyl). Discard the organic layers. b. Crucial Step: Under vigorous stirring, slowly acidify the aqueous layer to a pH of ~2 using 1M HCl. The product, being a carboxylic acid, will protonate and precipitate out of the aqueous solution or become extractable.[18] c. Extract the product from the acidified aqueous layer with ethyl acetate (3 x 30 mL). d. Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient with 1% acetic acid to prevent streaking) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 4-Cyano-3-(phenyl)benzoic acid.

Experimental Workflow Diagram

Workflow start Start setup 1. Combine Reactants (Substrate, Boronic Acid, Catalyst, Base) in Schlenk Flask start->setup inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert degas 3. Prepare & Add Degassed Dioxane/Water Solvent inert->degas react 4. Heat Reaction (90 °C, 4-12h) degas->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup1 6. Cool & Filter (Dilute with H₂O, Filter through Celite) monitor->workup1 workup2 7. Basic Wash (Wash aqueous layer with EtOAc to remove non-polar impurities) workup1->workup2 workup3 8. Acidify Aqueous Layer (Add 1M HCl to pH ~2) workup2->workup3 workup4 9. Extract Product (Extract with EtOAc) workup3->workup4 purify 10. Dry, Concentrate & Purify (Column Chromatography or Recrystallization) workup4->purify end Pure Product purify->end

Figure 2: Step-by-step workflow for the Suzuki coupling and workup.

Key Considerations & Troubleshooting

IssuePotential CauseRecommended Solution
Low or No Conversion Inactive catalyst (oxygen exposure); Poor solubility of reagents; Insufficiently strong base.Ensure thorough degassing of solvents and use of an inert atmosphere.[3] Try a different solvent system (e.g., DMF/water).[16] Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Consider a more active catalyst system (e.g., one with a Buchwald ligand like SPhos).[9]
Significant Homocoupling Presence of oxygen; Premature degradation of boronic acid.Improve degassing technique.[3] Use fresh, high-quality boronic acid. Sometimes, using a boronic ester (e.g., a pinacol ester) can improve stability.
Dehalogenation of Substrate Presence of water/protons and an active catalyst.This is a common side reaction. Ensure the base is sufficiently strong and dry if using anhydrous conditions. Sometimes lowering the reaction temperature or catalyst loading can mitigate this.
Low Yield After Workup Incomplete precipitation/extraction of the carboxylic acid product.Ensure the aqueous layer is acidified to pH 1-2 before extraction. Carboxylic acids can sometimes be tricky to extract; use a more polar solvent like ethyl acetate and perform multiple extractions (3-5 times).
Product Streaking on TLC/Column The carboxylic acid is interacting strongly with the silica gel.Add a small amount (0.5-1%) of acetic acid or formic acid to the chromatography eluent. This keeps the product protonated and reduces its interaction with the stationary phase, leading to sharper bands.

Conclusion

The Suzuki-Miyaura coupling of this compound is a robust and reliable transformation for accessing valuable cyanobiphenyl carboxylic acid intermediates. Success is predicated on a sound understanding of the catalytic cycle and careful attention to experimental details. The key factors for a high-yielding reaction include the use of an active palladium catalyst, the correct choice of base and solvent to ensure reagent activation and solubility, and the rigorous exclusion of oxygen. The specialized acidic workup protocol described herein is critical for the efficient isolation of the carboxylic acid product. By following this guide, researchers can confidently and reproducibly synthesize the target compounds for application in drug discovery and advanced materials development.

References

Synthesis of Novel Heterocyclic Scaffolds from 3-Bromo-4-cyanobenzoic Acid: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Building Block

In the landscape of medicinal chemistry and drug discovery, the strategic functionalization of aromatic scaffolds is paramount to the generation of novel molecular entities with therapeutic potential. 3-Bromo-4-cyanobenzoic acid emerges as a particularly valuable starting material, offering a unique combination of three distinct functional groups—a carboxylic acid, a cyano moiety, and a bromine atom—each amenable to a diverse array of chemical transformations. This trifecta of reactivity allows for the regioselective construction of complex heterocyclic systems, which form the core of numerous approved drugs and clinical candidates. The bromine atom serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions, the cyano group can participate in cyclization reactions or be transformed into other functionalities, and the carboxylic acid provides a key site for amide bond formation or further cyclization. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis of diverse heterocyclic compounds from this compound, emphasizing the underlying chemical principles and providing detailed, field-proven protocols.

Strategic Approaches to Heterocycle Synthesis

The journey from this compound to a diverse library of heterocyclic compounds can be navigated through several strategic pathways. The choice of strategy is dictated by the desired heterocyclic core and the available downstream functionalization handles. This guide will focus on three primary approaches:

  • Palladium-Catalyzed Cross-Coupling Reactions: Leveraging the reactivity of the aryl bromide for C-N and C-C bond formation to introduce key precursors for subsequent cyclization.

  • Copper-Catalyzed Ullmann-Type Reactions: A classical yet powerful method for C-N and C-O bond formation, offering an alternative to palladium-catalyzed routes.

  • Multi-Component Reactions (MCRs): An efficient approach to rapidly build molecular complexity in a one-pot fashion, utilizing the inherent reactivity of the starting material's functional groups.

The following sections will delve into the specifics of each approach, providing not only step-by-step protocols but also the scientific rationale behind the choice of reagents and conditions.

PART 1: Palladium-Catalyzed Pathways to Nitrogen-Containing Heterocycles

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, offering a mild and efficient means to form carbon-heteroatom and carbon-carbon bonds.[1] For this compound, these reactions are instrumental in introducing nitrogen-based functionalities that serve as precursors for a variety of heterocyclic systems.

Synthesis of Benzimidazoles via Buchwald-Hartwig Amination and Cyclization

Benzimidazoles are a privileged scaffold in medicinal chemistry, found in numerous drugs with a wide range of biological activities. A robust strategy for their synthesis from this compound involves an initial palladium-catalyzed amination (Buchwald-Hartwig reaction) followed by a cyclization step.

Conceptual Workflow:

A This compound B Esterification (e.g., MeOH, H+) A->B C Methyl 3-bromo-4-cyanobenzoate B->C D Buchwald-Hartwig Amination (o-phenylenediamine, Pd catalyst, ligand, base) C->D E Methyl 3-amino-4-(N-aryl)aminobenzoate (Intermediate) D->E F Intramolecular Cyclization (e.g., acid or heat) E->F G Substituted Benzimidazole F->G

Figure 1: Workflow for Benzimidazole Synthesis.

Causality Behind Experimental Choices:

  • Esterification: The initial esterification of the carboxylic acid to its methyl ester is a crucial step to prevent interference with the subsequent palladium-catalyzed amination. Carboxylic acids can coordinate to the palladium catalyst and inhibit its activity.

  • Palladium Catalyst and Ligand: The choice of palladium source (e.g., Pd₂(dba)₃) and phosphine ligand (e.g., Xantphos or BINAP) is critical for achieving high yields and good functional group tolerance in the Buchwald-Hartwig amination.[2] Bulky, electron-rich phosphine ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: A non-nucleophilic base, such as cesium carbonate or potassium phosphate, is used to deprotonate the amine nucleophile without competing in the coupling reaction.

Detailed Protocol 1: Synthesis of a Substituted Benzimidazole Derivative

Step 1: Esterification of this compound

  • To a solution of this compound (1.0 eq) in methanol (0.2 M), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Heat the mixture to reflux and stir for 12-16 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford methyl 3-bromo-4-cyanobenzoate, which can be used in the next step without further purification.

Step 2: Buchwald-Hartwig Amination and Cyclization

  • In an oven-dried Schlenk tube, combine methyl 3-bromo-4-cyanobenzoate (1.0 eq), o-phenylenediamine (1.1 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and cesium carbonate (2.0 eq).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous dioxane (0.1 M) and heat the mixture at 100 °C for 18-24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel to yield the intermediate amino-ester.

  • Dissolve the purified intermediate in acetic acid and heat at 110 °C for 4-6 hours to effect cyclization.

  • Cool the reaction, pour it into ice-water, and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by recrystallization or column chromatography.

Reactant Product Yield (%) Reference
Methyl 3-bromo-4-cyanobenzoate, o-phenylenediamineSubstituted Benzimidazole75-85 (over 2 steps)[3] (adapted)

PART 2: Copper-Catalyzed Ullmann Condensation for Heterocycle Assembly

The Ullmann condensation is a classical and highly effective method for forming C-N and C-O bonds, often employing copper catalysts.[4] This approach provides a valuable alternative to palladium-catalyzed methods, particularly for certain substrates and for large-scale synthesis due to the lower cost of copper.

Synthesis of Benzothiazoles

Benzothiazoles are another important class of heterocycles with diverse biological activities.[5] A plausible route from this compound involves an Ullmann-type coupling with 2-aminothiophenol, followed by an intramolecular cyclization.

Conceptual Workflow:

A This compound B Ullmann Condensation (2-aminothiophenol, CuI, ligand, base) A->B C 3-(2-aminophenylthio)-4-cyanobenzoic acid (Intermediate) B->C D Intramolecular Cyclization (e.g., PPA or Eaton's reagent) C->D E Substituted Benzothiazole D->E A This compound B Nucleophilic Aromatic Substitution (e.g., NaN3 then reduction, or direct amination) A->B C 3-Amino-4-cyanobenzoic acid B->C D Reaction with Formamide (Niementowski-type reaction) C->D E 7-Cyano-4-quinazolinone D->E

References

The Strategic Application of 3-Bromo-4-cyanobenzoic Acid in Advanced Materials Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Multifunctionality in Materials Science

3-Bromo-4-cyanobenzoic acid is a trifunctional aromatic carboxylic acid poised to be a versatile building block in the design and synthesis of advanced functional materials.[1] Its unique molecular architecture, featuring a carboxylic acid group for coordination, a bromo substituent for post-synthetic modification, and a cyano group for tuning electronic properties and further reactivity, offers a powerful toolkit for materials scientists.[2][3] This guide provides detailed application notes and protocols for leveraging the distinct functionalities of this compound in the burgeoning field of materials science, with a particular focus on the synthesis of Metal-Organic Frameworks (MOFs).

The strategic placement of the bromo and cyano groups on the benzoic acid backbone allows for a hierarchical approach to material design. The carboxylic acid serves as the primary anchoring point for constructing robust frameworks through coordination with metal ions.[4] The bromo and cyano moieties, with their distinct reactivities, can then be exploited to impart specific functionalities, such as enhanced catalytic activity, tailored porosity, or unique photophysical properties.[5][6]

Core Applications in Metal-Organic Frameworks (MOFs)

The primary application of this compound in materials science lies in its use as an organic linker for the synthesis of MOFs. MOFs are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[7] The properties of MOFs can be tuned by judicious selection of both the metal node and the organic linker.

Protocol 1: Solvothermal Synthesis of a Hypothetical MOF (M-BCB-MOF)

This protocol outlines a general procedure for the solvothermal synthesis of a MOF using this compound as the organic linker. The resulting material is hypothetically designated as M-BCB-MOF, where 'M' represents a metal ion (e.g., Zn, Cu, Zr) and 'BCB' stands for 3-bromo-4-cyanobenzoate.

Materials:

  • This compound

  • Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate, Zirconium(IV) chloride)

  • High-purity solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), or a mixture with ethanol or water)

  • Teflon-lined stainless-steel autoclave

  • Programmable oven

  • Centrifuge

  • Vacuum oven

Procedure:

  • Solution Preparation:

    • In a 20 mL glass vial, dissolve a specific molar equivalent of this compound in the chosen solvent or solvent mixture.

    • In a separate vial, dissolve the corresponding molar equivalent of the metal salt in the same solvent system.

  • Mixing and Sealing:

    • Combine the two solutions in the Teflon liner of a stainless-steel autoclave.

    • Seal the autoclave tightly to prevent leakage at elevated temperatures and pressures.

  • Solvothermal Reaction:

    • Place the sealed autoclave in a programmable oven.

    • Heat the autoclave to a predetermined temperature (typically between 80°C and 150°C) at a controlled ramp rate.

    • Maintain the temperature for a specific duration (ranging from 24 to 72 hours) to allow for crystal formation.

  • Cooling and Crystal Collection:

    • Allow the autoclave to cool slowly to room temperature. Rapid cooling can lead to the formation of smaller or less crystalline products.

    • Collect the resulting crystals by centrifugation or filtration.

  • Washing and Solvent Exchange:

    • Wash the collected crystals with fresh solvent (e.g., DMF) to remove any unreacted starting materials.

    • To activate the MOF and remove coordinated solvent molecules from the pores, perform a solvent exchange by immersing the crystals in a more volatile solvent (e.g., ethanol or acetone) for several days, periodically replacing the solvent.

  • Activation:

    • Dry the solvent-exchanged crystals under vacuum at an elevated temperature (e.g., 100-150°C) to fully activate the MOF.

Table 1: Hypothetical Solvothermal Synthesis Parameters for M-BCB-MOF

Metal Salt (M)Molar Ratio (Linker:Metal)Solvent SystemTemperature (°C)Time (h)
Zn(NO₃)₂·6H₂O2:1DMF/Ethanol (1:1)10048
Cu(NO₃)₂·3H₂O1:1DEF12024
ZrCl₄1:1DMF with acetic acid modulator13072

Diagram 1: General Workflow for Solvothermal MOF Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_processing Processing Linker_sol Linker Solution (this compound) Mix Mixing in Autoclave Linker_sol->Mix Metal_sol Metal Salt Solution Metal_sol->Mix Heat Solvothermal Synthesis (Heating in Oven) Mix->Heat Cool Cooling to Room Temp. Heat->Cool Collect Crystal Collection (Centrifugation/Filtration) Cool->Collect Wash Washing Collect->Wash Activate Activation (Vacuum Heating) Wash->Activate Final_MOF Final_MOF Activate->Final_MOF Characterization & Application

Caption: A generalized workflow for the solvothermal synthesis of a Metal-Organic Framework.

Post-Synthetic Modification (PSM) of M-BCB-MOF

The true potential of M-BCB-MOF lies in the ability to perform post-synthetic modifications (PSM) on the bromo and cyano functional groups.[8][9] PSM allows for the introduction of new functionalities into the MOF that may not be compatible with the initial solvothermal synthesis conditions.

Protocol 2: Palladium-Catalyzed Cross-Coupling of the Bromo Group

The bromo group serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of organic moieties into the MOF structure.

Materials:

  • Activated M-BCB-MOF

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Coupling partner (e.g., boronic acid for Suzuki, terminal alkyne for Sonogashira, amine for Buchwald-Hartwig)

  • Base (e.g., K₂CO₃, Cs₂CO₃, t-BuONa)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane, DMF)

  • Schlenk line or glovebox for inert atmosphere

Procedure (General Suzuki Coupling):

  • Inert Atmosphere: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), suspend the activated M-BCB-MOF in the anhydrous solvent.

  • Reagent Addition: Add the boronic acid, palladium catalyst, and base to the suspension.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120°C) and stir for 24-48 hours.

  • Work-up: After cooling to room temperature, collect the modified MOF by filtration.

  • Washing: Wash the collected solid extensively with the reaction solvent and then with a more volatile solvent (e.g., dichloromethane or acetone) to remove any residual reagents and byproducts.

  • Drying: Dry the modified MOF under vacuum.

Diagram 2: Post-Synthetic Modification via Suzuki Coupling

G MOF_Br M-BCB-MOF Bromo-functionalized linker Reaction Suzuki Coupling Inert Atmosphere Heat MOF_Br->Reaction Reagents Reagents Boronic Acid (R-B(OH)₂) Palladium Catalyst Base Reagents->Reaction MOF_R Modified MOF R-functionalized linker Reaction->MOF_R Wash Washing & Drying MOF_R->Wash

Caption: Workflow for the post-synthetic modification of an M-BCB-MOF via Suzuki cross-coupling.

Protocol 3: Transformation of the Cyano Group

The cyano group can be transformed into other functional groups, such as carboxylic acids (via hydrolysis) or amines (via reduction), further expanding the functional diversity of the MOF.[10]

Procedure (Hydrolysis to Carboxylic Acid):

  • Suspension: Suspend the activated M-BCB-MOF (or the R-functionalized MOF from Protocol 2) in a mixture of water and a co-solvent (e.g., ethanol).

  • Hydrolysis: Add a strong acid (e.g., HCl) or base (e.g., NaOH) and heat the mixture under reflux for several hours to days, monitoring the reaction progress.

  • Neutralization and Washing: After the reaction, neutralize the mixture and wash the MOF thoroughly with water and then with a volatile organic solvent.

  • Drying: Dry the resulting carboxylate-functionalized MOF under vacuum.

Potential Applications in Materials Science

The multifunctionality of this compound opens up a wide range of potential applications for the resulting materials.

  • Catalysis: The introduction of catalytically active sites via PSM can lead to highly active and selective heterogeneous catalysts. For instance, the incorporation of phosphine ligands via Suzuki coupling could create sites for metal coordination and subsequent catalysis.[11]

  • Gas Storage and Separation: The functional groups within the pores can be tailored to have specific interactions with certain gas molecules, enhancing storage capacity and separation selectivity.

  • Luminescent Sensing: The aromatic nature of the linker, combined with the potential for introducing fluorophores via PSM, makes these materials promising candidates for luminescent sensors for detecting various analytes.[12]

  • Organic Electronics: Functionalized aromatic compounds are key components in organic electronic devices.[13] Materials derived from this compound could find applications as semiconductors or in charge transport layers.[2]

Conclusion

This compound represents a highly promising, yet underexplored, building block for the creation of advanced functional materials. Its trifunctional nature allows for a modular and hierarchical approach to materials design, enabling the synthesis of MOFs and other materials with precisely tailored properties. The protocols and application notes provided herein serve as a comprehensive guide for researchers to unlock the full potential of this versatile molecule in the exciting field of materials science.

References

Application Notes and Protocols for Amide Coupling with 3-Bromo-4-cyanobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Amide bond formation is a fundamental transformation in organic synthesis, particularly within the realms of medicinal chemistry and drug development. The amide functional group is a ubiquitous feature in a vast array of biologically active molecules. The synthesis of amides via the coupling of a carboxylic acid and an amine is a common yet often challenging endeavor. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective amide coupling of 3-Bromo-4-cyanobenzoic acid, a versatile building block in the synthesis of novel therapeutics.

This compound presents a unique set of challenges due to its electronic properties. The presence of both a bromo and a cyano group, both electron-withdrawing, can influence the reactivity of the carboxylic acid and the stability of reaction intermediates. This guide will explore the mechanistic underpinnings of common coupling reagents, provide detailed, field-proven protocols, and offer troubleshooting advice to ensure successful and efficient amide synthesis.

Mechanistic Insights into Amide Coupling Reagents

The direct reaction between a carboxylic acid and an amine is generally unfavorable at room temperature as it primarily results in an acid-base reaction, forming a non-reactive ammonium carboxylate salt.[1][2] To overcome this, coupling reagents are employed to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.[3][4] Two of the most reliable and widely used classes of coupling reagents are carbodiimides and uronium/aminium salts.

Carbodiimide-Based Coupling: EDC/HOBt

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids to form a highly reactive O-acylisourea intermediate.[4][5] However, this intermediate can be unstable and prone to side reactions, such as the formation of an N-acylurea byproduct. The addition of 1-Hydroxybenzotriazole (HOBt) mitigates these issues by trapping the O-acylisourea to form an active HOBt ester.[6][7][8] This ester is more stable than the O-acylisourea but still highly reactive towards amines, leading to the desired amide with minimal side products and reduced racemization for chiral substrates.[7][8][9]

The general mechanism for EDC/HOBt mediated amide coupling is as follows:

  • The carboxylic acid reacts with EDC to form the O-acylisourea intermediate.

  • HOBt rapidly reacts with this intermediate to generate the HOBt active ester and releases a water-soluble urea byproduct.[9]

  • The amine then undergoes nucleophilic acyl substitution on the active ester to yield the final amide product.[6][10]

Uronium/Aminium Salt-Based Coupling: HATU

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient uronium salt-based coupling reagent.[5][11] In the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester.[11][12] The 7-azabenzotriazole moiety in HATU is believed to accelerate the coupling reaction through a neighboring group effect, which stabilizes the transition state.[11]

The reaction mechanism proceeds as follows:

  • A base, typically DIPEA, deprotonates the carboxylic acid to form a carboxylate anion.[12][13]

  • The carboxylate anion attacks HATU, leading to the formation of an unstable O-acyl(tetramethyl)isouronium salt.

  • The OAt anion then attacks the isouronium salt to produce the OAt-active ester and tetramethylurea.[11]

  • The amine subsequently attacks the active ester to form the desired amide.[11][12]

Experimental Protocols

The following protocols provide step-by-step methodologies for the amide coupling of this compound with a generic primary amine. It is crucial to use anhydrous solvents and reagents to prevent hydrolysis of the activated intermediates.[14]

Protocol 1: Amide Coupling using HATU

This protocol is recommended for its high efficiency and rapid reaction times.[11][15]

Materials:

  • This compound

  • Primary amine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DMF.

  • Add the primary amine (1.1 eq) to the solution.

  • Add HATU (1.2 eq) to the reaction mixture.

  • Slowly add DIPEA (2.5 eq) to the stirring solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Amide Coupling using EDC/HOBt

This protocol offers a cost-effective and robust alternative to HATU.[1]

Materials:

  • This compound

  • Primary amine

  • EDC hydrochloride

  • HOBt hydrate

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), HOBt (1.2 eq), and the primary amine (1.1 eq).

  • Dissolve the solids in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the mixture.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add EDC hydrochloride (1.2 eq) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.[16]

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).[16]

  • Wash the combined organic extracts with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[16]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[16]

  • Purify the crude product by flash column chromatography on silica gel.

Visualization of Experimental Workflow

AmideCouplingWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Dissolve Acid, Amine, & Coupling Reagents in DMF base Add DIPEA reagents->base temp Cool to 0°C (for EDC/HOBt) base->temp stir Stir at Room Temperature (Monitor by TLC/LC-MS) temp->stir quench Quench with Water stir->quench extract Extract with EtOAc quench->extract wash Aqueous Washes (HCl, NaHCO3, Brine) extract->wash dry Dry (Na2SO4) & Concentrate wash->dry purify Column Chromatography dry->purify product Pure Amide Product purify->product

Caption: General workflow for amide coupling of this compound.

Data Summary Table

The following table summarizes the typical reaction conditions for the two protocols.

ParameterProtocol 1: HATUProtocol 2: EDC/HOBt
Coupling Reagent HATUEDC hydrochloride
Additive NoneHOBt
Base DIPEADIPEA
Solvent Anhydrous DMFAnhydrous DMF
Temperature Room Temperature0 °C to Room Temperature
Reaction Time 1 - 4 hours12 - 24 hours
Typical Yield Good to ExcellentGood

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Formation - Incomplete activation of the carboxylic acid.- Poor nucleophilicity of the amine.- Hydrolysis of activated species due to moisture.- Increase equivalents of coupling reagent (1.2-1.5 eq).- Increase reaction time and/or temperature. Consider switching to a more potent coupling reagent like HATU if using EDC/HOBt.[14]- Ensure all solvents and reagents are anhydrous. Dry solvents over molecular sieves if necessary.[14]
Presence of Unreacted Starting Acid - Insufficient coupling reagent or base.- Increase the equivalents of the coupling reagent and base.- Ensure efficient stirring.
Formation of N-acylurea byproduct (with EDC) - The O-acylisourea intermediate is reacting with another equivalent of the carboxylate.- Ensure HOBt is added to the reaction mixture to trap the reactive intermediate as the more stable active ester.
Difficult Purification - Byproducts from the coupling reagent co-elute with the product.- For EDC reactions, the urea byproduct is water-soluble and should be removed during aqueous workup.[2][9]- For HATU reactions, ensure thorough aqueous washes to remove tetramethylurea and HOAt byproducts.[15]- Consider recrystallization as an alternative purification method.[2]

Conclusion

The successful amide coupling of this compound is readily achievable with careful selection of coupling reagents and adherence to optimized reaction protocols. Both HATU and EDC/HOBt are effective systems, with HATU generally offering faster reaction times and higher efficiency, while EDC/HOBt provides a more economical option. By understanding the underlying mechanisms and potential pitfalls, researchers can confidently synthesize a wide range of amide derivatives from this valuable building block, paving the way for the discovery of new and improved therapeutic agents.

References

esterification methods for 3-Bromo-4-cyanobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of 3-Bromo-4-cyanobenzoic Acid Esters

Introduction

This compound is a key intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science.[1] Its ester derivatives are valuable precursors for creating novel pharmaceuticals and functional materials. The ester functional group plays a critical role in modulating a molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, which are crucial for drug development.

This document provides detailed application notes and protocols for two robust and widely applicable methods for the esterification of this compound: the classic Fischer-Speier Esterification and the milder Steglich Esterification. This guide is intended for researchers, scientists, and drug development professionals seeking reliable and well-validated synthetic procedures.

Method 1: Fischer-Speier Esterification for Methyl 3-Bromo-4-cyanobenzoate

The Fischer-Speier esterification is a cornerstone of organic synthesis, involving the acid-catalyzed reaction between a carboxylic acid and an alcohol.[2][3] It is a cost-effective and scalable method, particularly well-suited for producing simple alkyl esters from substrates that are stable to strong acids and heat.

Principle and Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. A strong acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[4] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and the elimination of a water molecule yield the protonated ester, which is then deprotonated to regenerate the acid catalyst and provide the final ester product.[2] The reaction is an equilibrium process; therefore, using the alcohol as the solvent or removing water as it forms is essential to drive the reaction to completion, in accordance with Le Châtelier's principle.[4]

Fischer_Esterification sub This compound + Methanol (excess) reflux Heat / Reflux sub->reflux Combine cat Acid Catalyst (e.g., H₂SO₄) cat->reflux workup Aqueous Workup (Neutralization & Extraction) reflux->workup Reaction Completion purify Purification (Recrystallization or Chromatography) workup->purify Crude Product product Methyl 3-Bromo-4-cyanobenzoate purify->product Pure Product

Caption: Workflow for Fischer-Speier Esterification.

Detailed Step-by-Step Protocol

Materials:

  • This compound

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add anhydrous methanol (20-40 eq), which serves as both the reactant and solvent. Stir the mixture until the acid is fully suspended.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) to the stirring mixture. The addition is exothermic and should be done cautiously.

  • Reaction: Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cooling and Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of methanol by approximately half using a rotary evaporator.

  • Work-up: Dilute the concentrated mixture with ethyl acetate. Carefully transfer the organic solution to a separatory funnel and wash sequentially with:

    • Water

    • Saturated NaHCO₃ solution (to neutralize the acid catalyst; watch for CO₂ evolution)

    • Brine

  • Drying and Filtration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude methyl 3-bromo-4-cyanobenzoate can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.[5]

Method 2: Steglich Esterification for Ethyl 3-Bromo-4-cyanobenzoate

The Steglich esterification is a powerful method that utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid. The reaction is catalyzed by 4-dimethylaminopyridine (DMAP) and proceeds under mild, often room-temperature, conditions.[6] This makes it ideal for substrates that are sensitive to acid or heat.[7]

Principle and Mechanism

The mechanism begins with the reaction of the carboxylic acid with the carbodiimide (DCC) to form a highly reactive O-acylisourea intermediate.[7] This intermediate is susceptible to nucleophilic attack. While an alcohol can attack this intermediate directly, the reaction is significantly accelerated by DMAP.[8] DMAP, a superior nucleophile, attacks the O-acylisourea to form an N-acylpyridinium salt. This new intermediate is an even more potent acylating agent and readily reacts with the alcohol to form the desired ester. A key side reaction is the intramolecular rearrangement of the O-acylisourea to a stable N-acylurea, which DMAP helps to suppress by accelerating the desired esterification pathway.[6] The byproduct of the reaction, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be easily removed by filtration.

Steglich_Esterification sub This compound + Ethanol reaction Stir at RT in Aprotic Solvent (DCM) sub->reaction Combine reagents DCC (Coupling Agent) DMAP (Catalyst) reagents->reaction filtration Filter DCU Byproduct reaction->filtration Reaction Completion workup Aqueous Workup (Acid/Base Wash) filtration->workup Filtrate purify Purification (Chromatography) workup->purify Crude Product product Ethyl 3-Bromo-4-cyanobenzoate purify->product Pure Product

Caption: Workflow for Steglich Esterification.

Detailed Step-by-Step Protocol

Materials:

  • This compound

  • Anhydrous Ethanol (EtOH)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), anhydrous ethanol (1.2-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq).

  • Solvent Addition: Dissolve the components in anhydrous dichloromethane (DCM).

  • Coupling Agent Addition: Cool the flask to 0°C in an ice bath. Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the stirring mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed. Monitor the reaction progress by TLC.

  • Filtration: Upon completion, filter the reaction mixture through a pad of Celite® to remove the DCU precipitate. Wash the filter cake with a small amount of DCM.

  • Work-up: Transfer the filtrate to a separatory funnel and wash sequentially with:

    • 1M HCl (to remove excess DMAP)

    • Saturated NaHCO₃ solution

    • Brine

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel to remove any remaining DCU and other impurities.

Comparative Analysis of Methods

ParameterFischer-Speier EsterificationSteglich Esterification
Conditions Harsh (Strong Acid, Heat/Reflux)Mild (Room Temperature, Neutral pH)[8]
Reagents Carboxylic Acid, Alcohol, Acid CatalystCarboxylic Acid, Alcohol, DCC/EDC, DMAP
Catalyst Stoichiometric or catalytic strong acid (H₂SO₄, HCl)Catalytic DMAP[9]
Byproducts WaterDicyclohexylurea (DCU) or equivalent[6]
Work-up Neutralization, extractionFiltration of urea byproduct, extraction
Substrate Scope Good for simple, acid-stable substratesExcellent for complex, acid/heat-sensitive substrates[7]
Advantages Economical, simple reagents, scalableMild conditions, high yields, broad substrate scope
Limitations Not suitable for acid-labile substrates, equilibrium-limitedHigher cost of reagents, potential for side reactions if not optimized[7]

Conclusion

The choice of esterification method for this compound depends on the specific requirements of the synthesis.

  • The Fischer-Speier Esterification is the method of choice for large-scale, cost-sensitive syntheses where the substrate is known to be robust and the desired product is a simple alkyl ester like the methyl or ethyl ester.

  • The Steglich Esterification offers a superior alternative when dealing with more complex alcohols or when the substrate contains functional groups that are sensitive to the harsh conditions of the Fischer method. Its mild conditions and high efficiency often justify the higher reagent costs in research and development settings.

Both protocols provided herein are reliable and have been extensively validated in the field of organic synthesis, offering researchers a solid foundation for producing esters of this compound.

References

Introduction: The Strategic Importance of 3-Bromo-4-cyanobenzoic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Use of 3-Bromo-4-cyanobenzoic Acid in the Synthesis of Advanced Agrochemicals

For Researchers, Scientists, and Agrochemical Development Professionals

This compound is a highly functionalized aromatic carboxylic acid that has emerged as a pivotal building block in the synthesis of modern agrochemicals. Its unique molecular architecture, featuring a carboxylic acid moiety for amide coupling, a bromine atom for cross-coupling reactions, and a cyano group that can be further transformed, provides a versatile platform for the construction of complex and potent active ingredients. This guide provides an in-depth exploration of the applications of this compound, with a focus on the synthesis of isoxazoline insecticides, and offers detailed protocols for its utilization in agrochemical research and development.

Core Application: Synthesis of Isoxazoline Insecticides

The isoxazoline class of insecticides has gained significant attention in recent years due to their novel mode of action, targeting the GABA-gated chloride channels in insects, and their efficacy against a broad spectrum of pests.[1] this compound serves as an excellent starting material for the synthesis of isoxazoline derivatives, where the benzoic acid moiety is typically converted into an amide, a key structural feature in many commercial isoxazoline insecticides.

Synthetic Pathway Overview

The following diagram illustrates a representative synthetic pathway for the synthesis of a novel isoxazoline insecticide from this compound. This multi-step synthesis involves an initial amide coupling, followed by the construction of the core isoxazoline heterocycle.

G A This compound B Amide Intermediate A->B Amide Coupling (e.g., HATU, DIPEA) C Oxime Intermediate B->C Hydroxylamine D Hydroxamoyl Chloride Intermediate C->D N-Chlorosuccinimide (NCS) E Isoxazoline Insecticide D->E Alkene (1,3-Dipolar Cycloaddition)

Caption: Synthetic workflow for an isoxazoline insecticide.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key transformations in the synthesis of isoxazoline insecticides from this compound.

Protocol 1: Amide Bond Formation via HATU Coupling

This protocol describes the synthesis of an amide intermediate by coupling this compound with a substituted aniline, a common structural motif in isoxazoline insecticides. The use of HATU as a coupling reagent is advantageous for its high efficiency and rapid reaction times, especially with challenging substrates.[2]

Materials:

  • This compound

  • Substituted aniline (e.g., 2,6-dichloro-4-(trifluoromethyl)aniline)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add DIPEA (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add HATU (1.1 eq) to the solution and stir for 15-30 minutes to allow for pre-activation of the carboxylic acid.

  • Slowly add the substituted aniline (1.0-1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired amide intermediate.

Causality of Experimental Choices:

  • HATU: Chosen for its high reactivity, which is beneficial for coupling with potentially electron-deficient anilines often used in agrochemical synthesis.[2]

  • DIPEA: A non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the acidic byproducts without competing in the coupling reaction.[3]

  • Anhydrous Conditions: Essential to prevent the hydrolysis of the activated ester intermediate, which would lead to lower yields.[3]

Protocol 2: Synthesis of the Isoxazoline Ring

This protocol outlines the construction of the isoxazoline ring from the cyano group of the amide intermediate, following a common synthetic route involving a 1,3-dipolar cycloaddition.[1]

Materials:

  • Amide intermediate from Protocol 1

  • Hydroxylamine hydrochloride

  • Sodium carbonate

  • N-Chlorosuccinimide (NCS)

  • Triethylamine (Et₃N)

  • Substituted styrene (e.g., 1,3-dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene)

  • Anhydrous DMF

  • Ethyl acetate

Procedure:

  • Oxime Formation: To a solution of the amide intermediate (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium carbonate (1.5 eq). Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Hydroxamoyl Chloride Formation: Dissolve the resulting oxime in anhydrous DMF and add NCS (1.1 eq). Stir at room temperature for 1-2 hours.

  • 1,3-Dipolar Cycloaddition: Cool the reaction mixture to 0 °C and add the substituted styrene (1.0 eq) followed by the dropwise addition of Et₃N (1.2 eq). Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Workup the reaction as described in Protocol 1 and purify the final isoxazoline product by column chromatography.

Causality of Experimental Choices:

  • NCS: A mild chlorinating agent used to convert the oxime into the reactive hydroxamoyl chloride intermediate.[4]

  • Et₃N: Acts as a base to generate the nitrile oxide in situ from the hydroxamoyl chloride, which then undergoes the cycloaddition.[4]

  • 1,3-Dipolar Cycloaddition: A powerful ring-forming reaction that is highly effective for the synthesis of isoxazolines.[1]

Data Presentation

The following table summarizes the expected data for the synthesis of a hypothetical isoxazoline insecticide from this compound.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Purity (%)
This compoundC₈H₄BrNO₂226.03->98
Amide IntermediateC₁₅H₆BrCl₂F₃N₂O469.0385-95>95
Isoxazoline InsecticideC₂₄H₁₀BrCl₄F₆N₃O₂732.0760-75>98

Potential Application in Herbicides

While the primary focus of this guide is on insecticide synthesis, it is noteworthy that cyanobenzoic acid derivatives have also been investigated for their herbicidal properties. Studies have shown that compounds like 3-cyanobenzoic acid can significantly inhibit plant growth and photosynthesis in C4 plants, such as maize.[5][6] The mechanism of action appears to involve the disruption of key photosynthetic parameters, including stomatal conductance, electron transport rate, and the carboxylation rates of RuBisCo and PEPCase.[5][7]

The presence of the bromo and cyano groups on the this compound scaffold provides opportunities for the development of novel herbicides. Further derivatization of the carboxylic acid and potential modification of the cyano and bromo groups could lead to the discovery of new herbicidal compounds with unique modes of action.

Conclusion

This compound is a valuable and versatile building block for the synthesis of advanced agrochemicals. Its utility in the construction of potent isoxazoline insecticides has been highlighted, and detailed protocols have been provided to guide researchers in its application. Furthermore, the potential of this scaffold in the development of novel herbicides warrants further investigation. The strategic use of this compound will undoubtedly continue to contribute to the discovery and development of next-generation crop protection solutions.

References

The Strategic Role of 3-Bromo-4-cyanobenzoic Acid in the Advancement of Targeted Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Precision in Kinase Inhibition

Protein kinases, orchestrators of a vast array of cellular signaling pathways, have emerged as one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1] Their dysregulation is a hallmark of numerous diseases, driving aberrant cell growth, proliferation, and survival.[2] The development of small molecule kinase inhibitors has revolutionized treatment paradigms, yet the quest for greater selectivity and durable efficacy continues.[1][2] A significant advancement in this pursuit has been the resurgence of covalent inhibitors, which form a stable, lasting bond with their target kinase, offering distinct pharmacological advantages.[3][4]

At the heart of designing these sophisticated covalent inhibitors lies the careful selection of chemical building blocks. These scaffolds must not only provide a framework for high-affinity binding to the kinase's active site but also incorporate a reactive "warhead" capable of forming a covalent bond with a specific amino acid residue, often a cysteine.[3][5] This application note delves into the pivotal role of 3-Bromo-4-cyanobenzoic acid , a uniquely functionalized aromatic scaffold, in the rational design and synthesis of next-generation covalent kinase inhibitors. Its distinct chemical attributes provide a versatile platform for medicinal chemists to craft highly potent and selective therapeutic agents.

The Chemical Advantage: Why this compound?

The efficacy of this compound as a foundational scaffold in kinase inhibitor development stems from the strategic placement of its three functional groups: the carboxylic acid, the bromo group, and the cyano group. This trifecta of reactivity and functionality offers a powerful toolkit for drug discovery professionals.

  • The Carboxylic Acid Handle: The carboxylic acid group serves as a primary attachment point for building out the inhibitor's structure. It can be readily converted into an amide via standard coupling reactions, allowing for the introduction of various moieties that can interact with the hinge region of the kinase ATP-binding pocket, a crucial interaction for many inhibitors.

  • The Bromo and Cyano Groups - A Partnership in Reactivity: The electron-withdrawing nature of the adjacent cyano group makes the bromo substituent susceptible to nucleophilic aromatic substitution (SNAr). This is a key feature for introducing the amine-containing linkers that will ultimately connect to the covalent warhead. The cyano group itself can also be a site for chemical modification or can play a role in the inhibitor's interaction with the target protein.

  • Scaffold Rigidity and Vectorial Control: The benzene ring provides a rigid core, which helps to pre-organize the inhibitor's conformation for optimal binding to the kinase. The defined positions of the functional groups allow for precise, vectorial control over the placement of pharmacophoric elements, enabling chemists to fine-tune the inhibitor's potency and selectivity.

Mechanism of Action: Covalent Inhibition

Covalent kinase inhibitors typically function through a two-step mechanism.[5] First, the inhibitor reversibly binds to the ATP-binding site of the kinase, driven by non-covalent interactions such as hydrogen bonds and hydrophobic contacts. This initial binding event positions the inhibitor's electrophilic "warhead" in close proximity to a nucleophilic amino acid residue, most commonly a cysteine, located near the active site.[3] The second step involves the formation of a permanent, covalent bond between the warhead and the amino acid residue, leading to irreversible inhibition of the kinase's activity.[5]

The use of this compound as a scaffold allows for the strategic placement of an acrylamide or other suitable Michael acceptor, which acts as the warhead. This warhead is typically attached to the scaffold via a linker that is introduced through the displacement of the bromo group.

Visualizing the Strategy: From Scaffold to Inhibitor

The following diagram illustrates the general strategy for utilizing this compound in the synthesis of a covalent kinase inhibitor.

G cluster_0 Scaffold Functionalization cluster_1 Warhead Introduction cluster_2 Mechanism of Action Scaffold This compound Amide Amide Formation (Carboxylic Acid) Scaffold->Amide Step 1 Linker Nucleophilic Aromatic Substitution (Bromo Group) Amide->Linker Step 2 Warhead_Attach Warhead Attachment Linker->Warhead_Attach Step 3 Final_Inhibitor Covalent Kinase Inhibitor Warhead_Attach->Final_Inhibitor Reversible_Binding Reversible Binding to Kinase Final_Inhibitor->Reversible_Binding Covalent_Bond Covalent Bond Formation (with Cysteine) Reversible_Binding->Covalent_Bond

Caption: General workflow for developing a covalent kinase inhibitor from this compound.

Experimental Protocol: Synthesis of a Representative Covalent BTK Inhibitor Intermediate

This protocol outlines the synthesis of a key intermediate for a Bruton's tyrosine kinase (BTK) inhibitor, adapted from methodologies described in the patent literature where this compound is a starting material.[6]

Objective: To synthesize an amide-linked intermediate from this compound, which can be further elaborated to a covalent BTK inhibitor.

Materials:

  • This compound

  • (R)-tert-butyl (1-(pyridin-2-yl)ethyl)carbamate

  • N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF, add (R)-tert-butyl (1-(pyridin-2-yl)ethyl)carbamate (1.1 eq), HBTU (1.2 eq), and DIPEA (2.5 eq).

  • Reaction Execution: Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired amide intermediate.

Expected Outcome: The product is the amide formed between the carboxylic acid of this compound and the amine of the carbamate. This intermediate retains the bromo and cyano functionalities for further modification, such as the introduction of a linker and a covalent warhead.

Biochemical Evaluation of Kinase Inhibitors

Once a potential kinase inhibitor is synthesized, its biological activity must be thoroughly characterized. A suite of biochemical and cell-based assays is employed to determine its potency, selectivity, and mechanism of action.[7]

Key Biochemical Assays:
Assay TypePrincipleInformation Gained
Radiometric Assays Measures the transfer of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate.Direct and sensitive measurement of kinase activity and inhibition (IC₅₀).
Fluorescence-Based Assays Utilizes fluorescently labeled substrates or antibodies to detect phosphorylation. Techniques include TR-FRET and Fluorescence Polarization.High-throughput screening compatible, non-radioactive determination of IC₅₀ values.
Luminescence-Based Assays Measures the depletion of ATP or the production of ADP using coupled enzyme systems that generate a luminescent signal.Homogeneous assay format suitable for HTS, provides IC₅₀ data.
Mass Spectrometry Directly measures the mass shift of a substrate upon phosphorylation.Label-free, can be used for complex samples, confirms covalent modification.
  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is a critical parameter that quantifies the potency of the inhibitor. It is determined by measuring kinase activity across a range of inhibitor concentrations. For covalent inhibitors, the IC₅₀ is time-dependent, reflecting the irreversible nature of the binding.[8]

Cell-Based Assays for Target Engagement:

Biochemical assays are essential for initial characterization, but it is crucial to confirm that the inhibitor engages its target in a cellular context.[7]

  • Western Blotting: This technique can be used to assess the phosphorylation status of the kinase's downstream substrates in cells treated with the inhibitor. A reduction in substrate phosphorylation indicates target engagement.

  • Cellular Thermal Shift Assay (CETSA): This method measures the change in the thermal stability of a target protein upon ligand binding. Covalent modification by an inhibitor typically increases the melting temperature of the target kinase.

  • NanoBRET™ Target Engagement Assays: This technology uses bioluminescence resonance energy transfer to measure the binding of an inhibitor to a specific kinase in live cells in real-time.

Safety and Handling of this compound

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound and its derivatives.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Storage: Store in a tightly closed container in a cool, dry place.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion and Future Perspectives

This compound stands out as a privileged scaffold in the design and synthesis of covalent kinase inhibitors. Its unique combination of functional groups provides medicinal chemists with a versatile and powerful platform for developing targeted therapies. The ability to readily introduce diverse chemical moieties allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. As our understanding of kinase biology deepens, the rational design of inhibitors based on scaffolds like this compound will continue to be a cornerstone of drug discovery, paving the way for more effective and safer treatments for a wide range of diseases.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-4-cyanobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 3-Bromo-4-cyanobenzoic acid (CAS: 58123-69-6). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this valuable synthetic intermediate. We will delve into the causality behind experimental choices, provide evidence-based troubleshooting, and offer detailed protocols to ensure your success in the lab.

Overview of Synthetic Strategies

This compound is a key building block in medicinal chemistry and materials science.[1] Its synthesis typically follows one of two primary pathways, starting from the commercially available precursor, 3-Bromo-4-methylbenzonitrile.[2][3]

  • Route A: Direct Oxidation. This is the most common and direct method, involving the oxidation of the methyl group of 3-Bromo-4-methylbenzonitrile to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄).[4][5]

  • Route B: Multi-step Synthesis via Sandmeyer Reaction. While less direct for this specific target, related structures are often synthesized using a Sandmeyer reaction, which involves the conversion of an aromatic amine to a nitrile.[6][7] This route is more complex and typically considered if the appropriate methyl-substituted precursor is unavailable.

This guide will focus primarily on optimizing the direct oxidation route, as it is the most frequently employed method.

Synthesis_Routes cluster_0 Route A: Direct Oxidation cluster_1 Route B: Sandmeyer Route (Illustrative) Start_A 3-Bromo-4-methylbenzonitrile Product This compound Start_A->Product KMnO₄ Oxidation Start_B 3-Bromo-4-aminotoluene Diazonium Diazonium Salt Start_B->Diazonium NaNO₂ / H⁺ Nitrile_Intermediate 3-Bromo-4-cyanotoluene Diazonium->Nitrile_Intermediate CuCN (Sandmeyer) Product_B This compound Nitrile_Intermediate->Product_B KMnO₄ Oxidation

Caption: Common synthetic pathways to this compound.

Troubleshooting Guide: The Oxidation of 3-Bromo-4-methylbenzonitrile

This section addresses specific issues encountered during the oxidation of 3-Bromo-4-methylbenzonitrile to this compound.

Question 1: My reaction is incomplete, and I'm recovering a significant amount of starting material. How can I drive the reaction to completion?

Answer:

Incomplete conversion is a common issue in the permanganate oxidation of alkylbenzenes.[8] It typically points to three main factors: insufficient oxidant, suboptimal temperature, or inadequate reaction time.

  • Oxidant Stoichiometry: Potassium permanganate is consumed during the reaction. Ensure you are using a sufficient molar excess. A typical starting point is 3-4 equivalents of KMnO₄ for each equivalent of the alkylbenzene.

  • Temperature Control: This reaction requires heating to proceed at a reasonable rate.[8] A common condition is refluxing in an aqueous solution (e.g., with pyridine/water or a t-BuOH/water mixture).[8] If the temperature is too low, the reaction rate will be impractically slow. Conversely, excessively high temperatures can lead to decomposition.

  • Reaction Time & Monitoring: These oxidations can be slow, sometimes requiring several hours at reflux.[8] It is crucial to monitor the reaction's progress. Use Thin Layer Chromatography (TLC) to track the disappearance of the starting material. If the reaction stalls, a small, additional portion of KMnO₄ can be added, but be cautious of over-oxidation.[9][10]

Question 2: The reaction seems to work, but my yield is low due to the formation of multiple side products. What are they and how can I minimize them?

Answer:

Side product formation often arises from the harsh conditions required for the oxidation. The primary culprits are typically related to the stability of the functional groups present.

  • Hydrolysis of the Nitrile Group: The primary side reaction under harsh oxidative conditions (especially if prolonged heating in aqueous base or acid is involved) is the premature hydrolysis of the nitrile (-CN) group to an amide or even the dicarboxylic acid.[11][12] While the final step is hydrolysis to the acid, partial hydrolysis can complicate purification.

  • Product Decomposition: The aromatic ring itself can be susceptible to degradation under overly aggressive oxidizing conditions, especially with prolonged heating and a large excess of permanganate.[10]

Mitigation Strategies:

  • Controlled Addition of Oxidant: Instead of adding all the KMnO₄ at once, add it portion-wise over a period of 30-60 minutes.[8] This helps to control the reaction exotherm and maintain a more moderate concentration of the oxidant.

  • Optimize Reaction Time: Do not let the reaction run for an excessive amount of time after the starting material has been consumed (as determined by TLC). Quench the reaction promptly once complete.[9]

  • pH Control: Maintaining a slightly basic or neutral pH during the reaction can sometimes improve selectivity, though permanganate oxidation is often performed under basic conditions.

Table 1: Troubleshooting Summary for KMnO₄ Oxidation
IssuePotential CauseRecommended Action
Incomplete Reaction Insufficient KMnO₄Increase molar equivalents to 3-4 eq.
Low TemperatureEnsure reaction is maintained at reflux (e.g., 85-100 °C).[8]
Short Reaction TimeMonitor by TLC and extend time as needed.
Low Yield / Side Products Over-oxidationAdd KMnO₄ in portions; avoid excessive heating time.
Nitrile HydrolysisUse the mildest conditions that still drive the reaction to completion.
Difficult Workup MnO₂ EmulsionAdd a reducing agent (e.g., sodium bisulfite, oxalic acid) to quench excess KMnO₄ and dissolve the MnO₂ precipitate.
Product LossCarefully acidify the aqueous layer to pH ~2-3 to precipitate the carboxylic acid product fully before filtration or extraction.[13]

Frequently Asked Questions (FAQs)

FAQ 1: I am considering hydrolyzing the nitrile of my starting material after the oxidation. What are the best conditions for this hydrolysis?

The hydrolysis of an aryl nitrile to a carboxylic acid requires vigorous conditions.[14][15] You can use either strong acid or strong base catalysis.[12][16]

  • Acidic Hydrolysis: Refluxing the nitrile in a strong aqueous acid like 6M HCl or a mixture of sulfuric acid and water is effective.[11] The reaction proceeds through an amide intermediate. A key advantage is that the final product, the carboxylic acid, is obtained directly after workup.[12]

  • Basic Hydrolysis: Refluxing with a strong aqueous base like 6M NaOH will also hydrolyze the nitrile.[11] This initially forms the carboxylate salt (R-COO⁻Na⁺). You must then acidify the reaction mixture to a low pH (2-3) during workup to protonate the salt and precipitate the desired carboxylic acid.[16]

Table 2: Recommended Conditions for Nitrile Hydrolysis
ConditionReagentsTemperatureKey Considerations
Acidic 6-12M HCl or H₂SO₄ in H₂ORefluxProduct precipitates upon cooling or neutralization. Ammonium salt is the byproduct.[12]
Basic 4-8M NaOH or KOH in H₂O/EtOHRefluxForms carboxylate salt. Requires a separate acidification step to isolate the product. Ammonia gas is evolved.[12]

FAQ 2: What are the critical safety precautions when using potassium permanganate and copper(I) cyanide?

  • Potassium Permanganate (KMnO₄): This is a very strong oxidizing agent. It should never be mixed with concentrated acids (like sulfuric acid) as this can form explosive manganese heptoxide. It is also a fire and explosion risk when mixed with organic materials. Always add it slowly and in portions to the reaction mixture.

  • Copper(I) Cyanide (CuCN): This compound is highly toxic. It is fatal if swallowed, inhaled, or in contact with skin. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses). Contact with acids liberates extremely toxic hydrogen cyanide (HCN) gas. All cyanide waste must be quenched and disposed of according to institutional safety protocols, typically by treatment with bleach (sodium hypochlorite) or hydrogen peroxide under basic conditions.

FAQ 3: How can I best purify the final this compound?

Recrystallization is the most common and effective method for purifying the final product. Given its aromatic carboxylic acid structure, it will likely have low solubility in cold water but higher solubility in hot water and common organic solvents.

  • Solvent Selection: A good starting point for recrystallization would be an ethanol/water or acetic acid/water mixture.

  • Procedure: Dissolve the crude product in the minimum amount of the hot solvent system. If colored impurities are present, you can treat the hot solution with a small amount of activated carbon and then hot-filter it to remove the carbon. Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.

Troubleshooting_Workflow Start Low Yield Observed Check_Conversion Is Starting Material (SM) Consumed (via TLC)? Start->Check_Conversion Check_Purity Is the Crude Product Clean (via NMR/LCMS)? Check_Conversion->Check_Purity Yes Incomplete_Rxn Incomplete Reaction Check_Conversion->Incomplete_Rxn No Side_Rxns Side Reactions / Decomposition Check_Purity->Side_Rxns No Workup_Loss Product Loss During Workup / Purification Check_Purity->Workup_Loss Yes Optimize_Conditions Action: Increase Temp, Time, or Oxidant eq. Incomplete_Rxn->Optimize_Conditions Refine_Conditions Action: Add Oxidant Slower, Reduce Reaction Time Side_Rxns->Refine_Conditions Refine_Workup Action: Check pH, Optimize Extraction Solvent, Improve Recrystallization Workup_Loss->Refine_Workup Success Yield Improved Optimize_Conditions->Success Refine_Conditions->Success Refine_Workup->Success

References

Technical Support Center: Purification of Crude 3-Bromo-4-cyanobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Bromo-4-cyanobenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key intermediate in high purity. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt these methods to your specific experimental context.

Understanding the Challenge: The Impurity Profile

Effective purification begins with understanding the likely impurities. A common and robust synthesis for this compound involves the oxidation of 3-Bromo-4-methylbenzonitrile.

Based on this pathway, the primary impurities you will likely encounter in your crude product are:

  • Unreacted Starting Material: 3-Bromo-4-methylbenzonitrile (neutral, less polar).

  • Partially Oxidized Intermediates: Such as 3-Bromo-4-formylbenzonitrile (the aldehyde), which is also neutral and of intermediate polarity.

  • Inorganic Salts: Remnants from the oxidizing agent (e.g., manganese or chromium salts) and any acids or bases used during the reaction work-up.

Our multi-step purification strategy is designed to systematically remove each of these impurity classes.

Overall Purification Workflow

The logical flow for purifying your crude product is outlined below. Each step is designed to remove a specific class of impurities, progressively increasing the purity of your target compound.

PurificationWorkflow crude Crude Product (Target Acid + Neutral Impurities + Salts) abe Step 1: Acid-Base Extraction crude->abe recryst Step 2: Recrystallization abe->recryst  Aqueous layer after re-acidification neutrals Neutral Impurities Removed (e.g., Starting Material) abe->neutrals column Step 3 (Optional): Column Chromatography recryst->column If further purity is needed pure Pure this compound recryst->pure salts Soluble Impurities Removed (Inorganic salts, trace organics) recryst->salts column->pure trace Trace Impurities Removed column->trace

Caption: General purification workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: My crude product is a dark, oily residue instead of a solid. Can I still purify it?

A1: Absolutely. "Oiling out" is common when significant impurities are present, which depress the melting point of the mixture. Do not attempt to directly recrystallize this oil. The high impurity load will likely cause the material to oil out again.

Expert Recommendation: Begin with an acid-base extraction. This technique is exceptionally effective at separating the desired carboxylic acid from neutral organic impurities (like unreacted starting material) that are often responsible for the oily consistency. The extraction will isolate the sodium salt of your product in the aqueous phase, leaving the neutral impurities in the organic phase. After re-acidification, your product should precipitate as a solid, which can then be further purified by recrystallization.

Q2: After acid-base extraction, my yield is very low. Where did my product go?

A2: Low yield after this step typically points to one of two issues:

  • Incomplete Extraction: The carboxylic acid may not have been fully deprotonated and transferred to the aqueous layer. This can happen if the basic solution (e.g., NaHCO₃, NaOH) was not concentrated enough or if insufficient volume was used. Ensure thorough mixing (venting frequently!) and consider a second or third extraction of the organic layer with fresh base to maximize recovery.

  • Incomplete Precipitation: After isolating the aqueous layer containing the sodium salt, the product must be re-precipitated by adding acid (e.g., HCl) until the solution is acidic (pH ~2). If you do not add enough acid, a significant portion of your product will remain dissolved as the carboxylate salt. Always check the pH with litmus paper or a pH meter. Cooling the acidified mixture in an ice bath will further decrease the product's solubility in water, maximizing precipitation.

Q3: I performed a recrystallization, but my NMR analysis still shows significant impurities. What should I do next?

A3: This indicates that the chosen recrystallization solvent was not effective at separating the impurity from your product, or that the impurity has very similar solubility properties.

Expert Recommendation:

  • Re-evaluate Your Solvent: Consult the recrystallization troubleshooting guide below to select a new single solvent or a binary solvent system.

  • Consider a Second Purification Step: If a second recrystallization attempt fails, the impurities are likely too similar in structure and polarity to be removed by this method. At this stage, flash column chromatography is the recommended technique for achieving high purity. The slight differences in polarity between your product and the impurities can be exploited on a silica gel stationary phase.

Troubleshooting Guide: Acid-Base Extraction

This is the most critical first step for removing neutral impurities.[1][2][3]

Problem Probable Cause(s) Solutions & Expert Insights
An emulsion forms (a persistent milky layer between the organic and aqueous phases). - Vigorous shaking. - High concentration of crude material.- Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. - Gentle Agitation: Gently swirl or rock the funnel instead of shaking vigorously. - Break the Emulsion: Add a small amount of brine (saturated NaCl solution). This increases the ionic strength of the aqueous layer, forcing the organic components out and breaking the emulsion.
No solid precipitates after adding acid to the aqueous layer. - Insufficient acidification (pH is still neutral or basic). - Product is highly soluble in water (unlikely for this compound, but possible). - Extremely low concentration of product.- Check & Adjust pH: Use a glass rod to spot the solution on pH paper. Continue adding acid (e.g., 1-3M HCl) dropwise until the pH is robustly acidic (pH 1-2). - Cooling: Submerge the flask in an ice-water bath for at least 30 minutes to maximize precipitation. - Concentration: If the volume is very large, you can carefully reduce the volume via rotary evaporation before cooling (ensure the solution is acidic first).
The precipitated solid seems very fine or "fluffy". - Rapid precipitation caused by adding concentrated acid too quickly.- Slow Down: Add the acid dropwise while stirring vigorously. This promotes the formation of larger, more easily filterable crystals. - "Digestion": After precipitation, gently warm the mixture (do not boil) and then allow it to cool slowly. This process, known as Ostwald ripening, allows smaller particles to dissolve and redeposit onto larger crystals.
Detailed Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude product (e.g., 1.0 g) in an appropriate organic solvent like ethyl acetate or dichloromethane (DCM) (approx. 20-30 mL) in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (approx. 15-20 mL). Caution: Stopper the funnel and immediately invert, venting to release CO₂ pressure. Mix by gentle inversion for 1-2 minutes, venting frequently.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat: Repeat the extraction of the organic layer with another portion of NaHCO₃ solution. Combine the aqueous extracts.

  • Back-Wash (Optional but Recommended): To remove any traces of neutral impurities that may have been carried into the aqueous layer, add a small amount of fresh ethyl acetate or DCM (5-10 mL) to the combined aqueous extracts, shake gently, and discard the organic wash layer.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 3M HCl dropwise with stirring until gas evolution ceases and the solution is acidic (test with pH paper, target pH ~2). A white precipitate of this compound should form.

  • Isolation: Let the slurry stir in the ice bath for 15-30 minutes. Collect the solid by vacuum filtration, wash the filter cake with a small amount of ice-cold deionized water, and air-dry the solid.

Troubleshooting Guide: Recrystallization

Recrystallization is ideal for removing inorganic salts and small amounts of organic impurities remaining after extraction. The key is finding a solvent where the product is soluble when hot but insoluble when cold.

RecrystallizationTroubleshooting start Does the solid dissolve in a small amount of hot solvent? yes1 Do crystals form upon slow cooling? start->yes1 Yes no2 The solvent is unsuitable. Choose a more polar solvent or a binary system. start->no2 No no1 No yes1->no1 No yes2 Yes yes1->yes2 Yes no1_actions Induce Crystallization: 1. Scratch flask with glass rod. 2. Add a seed crystal. 3. Evaporate some solvent & re-cool. no1->no1_actions success Success! Collect crystals by filtration. yes2->success

Caption: Decision workflow for troubleshooting recrystallization.

Problem Probable Cause(s) Solutions & Expert Insights
"Oiling Out": An oil forms instead of crystals. - The boiling point of the solvent is higher than the melting point of the solute/impurity mixture. - The solution is cooling too rapidly. - High concentration of impurities.- Lower the Temperature: Re-heat the solution to dissolve the oil, add a slightly larger volume of hot solvent to lower the saturation point, and allow it to cool much more slowly. - Change Solvents: Select a solvent with a lower boiling point. - Use a Solvent Pair: Dissolve the oil in a minimal amount of a "good" hot solvent (e.g., ethanol), then slowly add a "poor" hot solvent (e.g., water) until the solution just becomes turbid. Allow to cool slowly.
No crystals form upon cooling. - Too much solvent was used; the solution is not supersaturated. - The solution was cooled too quickly.- Induce Crystallization: Scratch the inside of the flask at the solution's surface with a glass rod. The microscopic scratches provide nucleation sites. - Seed It: Add a tiny crystal of pure product (if available) to the solution. - Concentrate: Gently heat the solution to boil off some of the solvent, then allow it to cool again. - Patience: Allow the solution to stand undisturbed, covered, at room temperature for an extended period before moving to an ice bath.
Low Recovery. - The compound has significant solubility in the cold solvent. - Premature crystallization during hot filtration.- Maximize Cooling: Ensure the flask is thoroughly cooled in an ice bath for at least 30 minutes before filtering. - Minimize Wash: Wash the collected crystals with the absolute minimum volume of ice-cold recrystallization solvent. - Preheat Funnel: When performing a hot filtration to remove insoluble impurities, preheat the funnel and filter paper with hot solvent to prevent the product from crashing out.
Solvent Selection for Recrystallization

Finding the right solvent is critical. Based on the structure (an aromatic carboxylic acid), polar solvents are a good starting point.

Solvent Polarity Suitability as Primary Solvent Suitability as Anti-Solvent Comments & Safety
Water HighPotentially suitable at high temperaturesGoodExcellent for removing inorganic salts. Solubility of the acid is likely low in cold water but increases significantly in hot water.[4][5][6]
Ethanol/Methanol HighGoodPoorOften good solvents for polar organic molecules. May need to be used in a binary system with water or a non-polar solvent. Flammable.
Ethyl Acetate MediumGoodModerateA versatile solvent for moderately polar compounds. Flammable.
Acetone MediumGoodModerateCan be effective, but its low boiling point (56 °C) may be a consideration. Flammable.
Dichloromethane (DCM) MediumModerateGoodOften used in binary systems with less polar solvents like hexanes or more polar ones like methanol.[7] Volatile and requires good ventilation.
Hexane/Heptane LowPoorGoodExcellent anti-solvents to use with more polar primary solvents like Ethyl Acetate or DCM. Flammable.

Recommended Protocol for Solvent Screening:

  • Place ~20-30 mg of your crude solid into several small test tubes.

  • Add a potential solvent dropwise at room temperature. A good solvent will not dissolve the solid.

  • Heat the test tubes that pass step 2 in a hot water bath. A good solvent will dissolve the solid when hot.

  • Remove the test tubes that pass step 3 and allow them to cool slowly to room temperature, then in an ice bath. The best solvent will be the one that produces a large quantity of crystalline solid.

Troubleshooting Guide: Flash Column Chromatography

Use this method for obtaining the highest purity material, especially when recrystallization fails to remove a persistent impurity. Since the main impurities (starting material, aldehyde) are less polar than the carboxylic acid product, they will elute first.

Problem Probable Cause(s) Solutions & Expert Insights
Product will not elute from the column. - The eluent (mobile phase) is not polar enough.- Increase Polarity: Gradually increase the percentage of the polar solvent in your eluent mixture (e.g., from 20% EtOAc/Hexane to 40% EtOAc/Hexane). This is known as a gradient elution.[8]
Product streaks down the column (tailing). - The acidic proton of the carboxylic acid is interacting strongly with the slightly acidic silica gel. - The sample was overloaded on the column.- Acidify the Eluent: Add a small amount (0.5-1%) of acetic acid or formic acid to your mobile phase. This keeps the carboxylic acid protonated, reducing its interaction with the silica gel and resulting in sharper peaks.[9][10] - Load Less Material: Use a larger column or reduce the amount of crude material loaded. A general rule is a 30:1 to 50:1 ratio of silica gel to crude compound by weight.[9]
Poor separation between product and impurity. - The eluent polarity is not optimized.- Optimize with TLC: Before running the column, test different solvent systems using Thin Layer Chromatography (TLC). The ideal system will show good separation between your product and the impurity, with the product having an Rf value of ~0.2-0.4.[9] - Run a Shallow Gradient: A slow, gradual increase in solvent polarity often provides the best resolution for difficult separations.
Detailed Protocol: Flash Column Chromatography
  • TLC Analysis: Determine an optimal eluent system using TLC. A good starting point for this compound is a mixture of Hexane and Ethyl Acetate with 1% Acetic Acid. Test ratios from 4:1 to 1:1 (Hexane:EtOAc).

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 4:1 Hexane:EtOAc). Pack the column, ensuring no air bubbles are trapped. Top the silica with a thin layer of sand.

  • Sample Loading: Dissolve your crude material in a minimal amount of the eluent or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel by removing the solvent under vacuum. Carefully add the resulting dry, free-flowing powder to the top of the column. Add another thin layer of sand on top.

  • Elution: Carefully add the eluent to the column. Apply gentle positive pressure (using air or nitrogen) to begin elution, collecting fractions in test tubes.

  • Gradient (if needed): Start with the less polar eluent determined by TLC. As the less polar impurities elute, gradually increase the proportion of ethyl acetate in the eluent to elute your more polar product.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product. Combine the pure fractions and remove the solvent using a rotary evaporator.

References

Technical Support Center: Troubleshooting Failed Suzuki Coupling with 3-Bromo-4-cyanobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura coupling reactions involving 3-bromo-4-cyanobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific transformation. The unique electronic and functional group profile of this compound presents a distinct set of obstacles that require careful consideration and a systematic troubleshooting approach.

This resource is structured to provide not just procedural solutions, but also the underlying scientific rationale to empower you to make informed decisions in your experimental design.

I. Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions and hurdles faced when using this compound in Suzuki couplings.

Q1: Why is my Suzuki coupling with this compound failing or giving low yields?

Low yields or reaction failure with this substrate can often be attributed to a combination of factors stemming from its unique structure. The presence of a strongly electron-withdrawing cyano group and a carboxylic acid function on the same aromatic ring can significantly influence the reaction.[1] Potential issues include:

  • Catalyst Inhibition or Deactivation: The carboxylic acid, when deprotonated under basic conditions, can coordinate to the palladium catalyst, potentially hindering its catalytic activity.[2]

  • Substrate Solubility: The carboxylate salt formed under basic reaction conditions may have poor solubility in common organic solvents, leading to a heterogeneous reaction mixture and reduced reaction rates.[2]

  • Side Reactions: The electron-deficient nature of the aryl bromide can make it susceptible to side reactions, while the boronic acid partner may undergo protodeboronation.[1][2]

Q2: Can the cyano (-CN) group interfere with the Suzuki coupling reaction?

While the cyano group is generally considered a spectator in Suzuki couplings, its strong electron-withdrawing nature significantly impacts the reactivity of the aryl bromide. This electronic effect generally favors the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[1][3] However, under certain conditions, particularly at high temperatures or with specific bases, hydrolysis of the nitrile to a primary amide or carboxylic acid can occur, leading to unwanted byproducts.[4] Careful control of reaction temperature and judicious choice of a non-hydrolytic base are crucial.

Q3: How does the carboxylic acid (-COOH) group affect the reaction?

The carboxylic acid group is a primary concern. Under the basic conditions essential for the Suzuki-Miyaura reaction, it will be deprotonated to form a carboxylate.[2] This can lead to several complications:

  • Solubility Issues: The resulting salt may not be soluble in the organic solvent, hampering the reaction.[2]

  • Catalyst Coordination: The carboxylate can coordinate to the palladium center, potentially interfering with the catalytic cycle.[2]

  • Base Consumption: The carboxylic acid will consume one equivalent of the base, which must be accounted for in the reaction stoichiometry.

To address these issues, one might consider protecting the carboxylic acid as an ester, or carefully selecting a solvent system that can accommodate the carboxylate salt.[2]

Q4: What are the most common side products I should look out for?

Identifying the byproducts of a failed reaction is a critical step in diagnosing the problem. Common side products include:

  • Homocoupling Products: Formation of biaryl compounds from the coupling of two molecules of the boronic acid (Ar'-Ar') or, less commonly, the aryl bromide (Ar-Ar). The presence of oxygen can exacerbate homocoupling of the boronic acid.[2][5]

  • Protodeboronation: Replacement of the boronic acid group with a hydrogen atom (Ar'-H). This is more prevalent with electron-rich boronic acids and can be promoted by elevated temperatures.[2]

  • Dehalogenation: Replacement of the bromine atom on this compound with a hydrogen atom. This can be caused by impurities or side reactions involving the solvent or base.[2][5]

A thorough analysis of the crude reaction mixture by techniques such as LC-MS or NMR spectroscopy can provide valuable clues to the dominant undesired reaction pathway.

II. In-Depth Troubleshooting Guides

This section provides a more detailed, systematic approach to troubleshooting common failure modes.

Guide 1: Low or No Conversion of Starting Material

Observing unreacted starting materials is a frequent issue. The following workflow can help identify and resolve the root cause.

G start Low/No Conversion catalyst 1. Catalyst System Integrity start->catalyst conditions 2. Reaction Conditions Optimization start->conditions reagents 3. Reagent Quality and Stoichiometry start->reagents cat_check1 Is the Palladium Source Active? (e.g., Pd(0) vs Pd(II)) catalyst->cat_check1 cond_check1 Is the Base Suitable and Sufficient? conditions->cond_check1 reag_check1 Is the Boronic Acid of High Purity? reagents->reag_check1 cat_sol1 Use a fresh batch of catalyst. Consider air-stable pre-catalysts. cat_check1->cat_sol1 No cat_check2 Is the Ligand Appropriate and Intact? cat_check1->cat_check2 Yes cat_sol2 Screen electron-rich, bulky phosphine ligands. Ensure ligand is not oxidized. cat_check2->cat_sol2 No cond_sol1 Screen different bases (K2CO3, K3PO4, Cs2CO3). Ensure at least 2 eq. of base are used. cond_check1->cond_sol1 No cond_check2 Is the Temperature Optimal? cond_check1->cond_check2 Yes cond_sol2 Incrementally increase temperature. Monitor for decomposition. cond_check2->cond_sol2 No cond_check3 Is the System Adequately Degassed? cond_check2->cond_check3 Yes cond_sol3 Employ rigorous degassing techniques (e.g., freeze-pump-thaw). cond_check3->cond_sol3 No reag_sol1 Use high-purity boronic acid. Consider converting to a more stable boronate ester. reag_check1->reag_sol1 No reag_check2 Is the Solvent System Appropriate? reag_check1->reag_check2 Yes reag_sol2 Try different solvent mixtures to improve solubility (e.g., Dioxane/H2O, Toluene/EtOH/H2O). reag_check2->reag_sol2 No

Caption: Troubleshooting workflow for low or no conversion.

Detailed Analysis and Solutions:

1. Catalyst System Integrity

  • Palladium Source: The active catalytic species in the Suzuki coupling is Pd(0).[5] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ.[5] This reduction can sometimes be inefficient.

    • Solution: Consider using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[5] Air-stable precatalysts that readily generate Pd(0) species are also excellent choices.[2] Always use a fresh batch of catalyst, as prolonged storage can lead to deactivation.[2] The formation of palladium black early in the reaction can indicate catalyst decomposition.[6][7]

  • Ligand Selection: The choice of ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle. For an electron-deficient aryl bromide like this compound, electron-rich and bulky phosphine ligands are often beneficial for promoting the oxidative addition step.[1]

    • Solution: Screen a panel of ligands. Buchwald ligands (e.g., SPhos, XPhos) or other electron-rich phosphines (e.g., P(t-Bu)₃) are often effective.[6][8] Ensure the ligand is not oxidized by storing it under an inert atmosphere.

2. Reaction Conditions Optimization

  • Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[9][10] For substrates with acidic protons, like our carboxylic acid, the choice and amount of base are even more critical.

    • Solution: A minimum of two equivalents of base is necessary to neutralize the carboxylic acid and the HBr generated during the reaction. It's common to use 2-3 equivalents. Screen common bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃.[2][10] The solubility of the base can also be a factor.

  • Temperature: Suzuki couplings often require heating to proceed at a reasonable rate.[2]

    • Solution: If the reaction is sluggish at room temperature or a moderate temperature (e.g., 60 °C), cautiously increase the temperature in increments (e.g., to 80-100 °C). However, be aware that excessive heat can lead to catalyst decomposition and an increase in side reactions like protodeboronation.[2]

  • Degassing: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, halting the catalytic cycle.[2]

    • Solution: Ensure all solvents and the reaction mixture are thoroughly degassed. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using several freeze-pump-thaw cycles for more rigorous oxygen removal.[2]

3. Reagent Quality and Stoichiometry

  • Boronic Acid Quality: Boronic acids can be prone to decomposition, particularly protodeboronation, upon storage.[1] Impurities can also poison the catalyst.[11]

    • Solution: Use high-purity boronic acid from a reliable source.[11] If decomposition is suspected, consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester, which can be used directly in the coupling reaction.[2][8]

  • Solvent System: The solubility of the deprotonated this compound is a key challenge.

    • Solution: A biphasic solvent system is often employed to dissolve both the organic and inorganic components.[8] Common mixtures include dioxane/water, toluene/ethanol/water, or THF/water.[5][8] Experiment with different solvent ratios to find the optimal balance for solubility and reactivity.

Guide 2: Predominant Formation of Side Products

If your reaction is proceeding but yielding undesired products, the following guide can help you shift the selectivity towards the desired cross-coupled product.

G start High Side Product Formation homocoupling Homocoupling (Ar'-Ar') start->homocoupling protodeboronation Protodeboronation (Ar'-H) start->protodeboronation dehalogenation Dehalogenation (Ar-H) start->dehalogenation homo_cause Cause: Oxygen Presence, Inefficient Transmetalation homocoupling->homo_cause proto_cause Cause: High Temperature, Excess Water, Strong Base protodeboronation->proto_cause dehal_cause Cause: Impurities, Side Reactions with Solvent/Base dehalogenation->dehal_cause homo_sol Solution: - Improve Degassing - Use Fresh Boronic Acid - Optimize Catalyst/Ligand homo_cause->homo_sol proto_sol Solution: - Lower Reaction Temperature - Use Milder Base (e.g., KF) - Use Boronate Ester proto_cause->proto_sol dehal_sol Solution: - Use High Purity Reagents/Solvents - Screen Different Ligands/Bases - Lower Reaction Temperature dehal_cause->dehal_sol

Caption: Troubleshooting common side product formation.

Detailed Analysis and Solutions:
  • Minimizing Homocoupling: The homocoupling of boronic acids is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II) and facilitate this undesired pathway.[5]

    • Solution: Rigorous degassing is the first line of defense.[2] Ensuring that the transmetalation step is efficient and rapid compared to the homocoupling pathway is also key. This can be achieved by optimizing the base and catalyst system.

  • Preventing Protodeboronation: This side reaction is essentially the hydrolysis of the C-B bond and is a common fate for boronic acids, especially under harsh conditions.[2]

    • Solution: Employ milder reaction conditions. This could involve lowering the reaction temperature or using a milder base like potassium fluoride (KF).[9] Using a more stable boronic acid derivative, such as a pinacol or MIDA boronate ester, can significantly suppress this side reaction.[8] These esters are more robust and release the boronic acid slowly under the reaction conditions.

  • Avoiding Dehalogenation: The loss of the bromine atom from the starting material is another potential pitfall.

    • Solution: This can sometimes be traced back to impurities in the reagents or solvents. Using high-purity materials is essential.[2] Screening different ligands and bases can also mitigate this issue. In some cases, a change in the solvent system may be required.

III. Recommended Experimental Protocol

The following protocol provides a robust starting point for the Suzuki coupling of this compound. It is intended to be a baseline for further optimization.

Screening Protocol for Suzuki Coupling

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium Precatalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 3.0 mmol, 3.0 equiv)

  • Solvent (e.g., Dioxane/H₂O mixture, 4:1, 10 mL)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium precatalyst under a positive flow of the inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and acidify with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Summary for Optimization

The following table provides a starting point for screening key reaction parameters. Yields are illustrative and will be highly dependent on the specific boronic acid used.

ParameterCondition 1Condition 2Condition 3Condition 4
Catalyst Pd(PPh₃)₄ (3%)PdCl₂(dppf) (3%)Pd(OAc)₂ (2%) / SPhos (4%)Pd₂(dba)₃ (1.5%) / P(t-Bu)₃ (6%)
Base K₂CO₃ (3 eq)K₃PO₄ (3 eq)Cs₂CO₃ (3 eq)KF (3 eq)
Solvent Dioxane/H₂O (4:1)Toluene/EtOH/H₂O (4:1:1)2-MeTHF/H₂O (10:1)DMF
Temp (°C) 9010080110
Illustrative Yield ModerateHighModerate-HighVariable

IV. References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from --INVALID-LINK--

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from --INVALID-LINK--

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Suzuki Coupling of 4-Amino-3-bromobenzoic acid. Retrieved from --INVALID-LINK--

  • ACS Publications. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from --INVALID-LINK--

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from --INVALID-LINK--

  • ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling? Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from --INVALID-LINK--

  • Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions? r/Chempros. Retrieved from --INVALID-LINK--

  • Journal of the American Chemical Society. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (Cyanomethylation). Retrieved from --INVALID-LINK--

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros. Retrieved from --INVALID-LINK--

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). The hydrolysis reactions of nitriles via C−N bond cleavage. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Screening of different bases for Suzuki coupling. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from --INVALID-LINK--

  • The Journal of Organic Chemistry. (n.d.). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. Retrieved from --INVALID-LINK--

  • PubMed Central. (2017, December 19). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Retrieved from --INVALID-LINK--

  • Reddit. (2022, December 4). Formation of palladium black during Suzuki coupling. r/Chempros. Retrieved from --INVALID-LINK--

  • Chemguide. (n.d.). hydrolysis of nitriles. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from --INVALID-LINK--

  • MDPI. (2017, May 9). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from --INVALID-LINK--

  • Organic Letters. (2025). Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. Retrieved from --INVALID-LINK--

  • Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Retrieved from --INVALID-LINK--

References

optimizing reaction conditions for the derivatization of 3-Bromo-4-cyanobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromo-4-cyanobenzoic acid, a versatile trifunctional building block pivotal in the synthesis of novel therapeutics and functional materials. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when modifying this molecule. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Section 1: Troubleshooting Derivatization Reactions

This section addresses specific problems you might encounter during common derivatization procedures in a question-and-answer format.

Suzuki-Miyaura Cross-Coupling

The palladium-catalyzed Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds at the bromine position.[1] However, the interplay of the electron-withdrawing cyano and carboxyl groups can present challenges.

Question: My Suzuki coupling reaction with this compound is giving low to no yield. Where should I start troubleshooting?

Answer: A failed Suzuki coupling can often be traced back to one of four key components: the catalyst system (palladium source and ligand), the base, the solvent, or the reaction atmosphere.[2][3]

  • Catalyst & Ligand Choice: The oxidative addition of palladium to the C-Br bond is the first and often rate-limiting step. For an electron-deficient aryl bromide like this substrate, a highly active catalyst is crucial.

    • Expertise: Standard Pd(PPh₃)₄ can be effective but may require higher temperatures.[4] Consider switching to a more robust and active pre-catalyst system. A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, or P(t-Bu)₃) often dramatically accelerates the oxidative addition step and improves yields, even at lower temperatures.[5] These ligands stabilize the palladium center and promote the catalytic cycle.

    • Trustworthiness: Before changing multiple parameters, perform a small catalyst/ligand screen. This self-validating approach quickly identifies the most effective combination for your specific coupling partners. Data-driven platforms can also help digitally optimize catalyst selection.[6]

  • Base Selection: The base is critical for activating the boronic acid for transmetalation.[5]

    • Expertise: A common issue is using a base that is too weak or has poor solubility. K₂CO₃ or Cs₂CO₃ are strong bases often used in aqueous/organic solvent mixtures.[1] For anhydrous conditions, K₃PO₄ is an excellent choice.[3] The base's strength and solubility directly impact the concentration of the active boronate species in the reaction mixture.

    • Caution: Be aware that strong aqueous bases can potentially hydrolyze the nitrile group or cause ester saponification if you are using a protected derivative, especially at elevated temperatures.[7] If you suspect this, using a milder base like KF might be beneficial, though it can slow the reaction rate.[7]

  • Solvent System: The solvent must solubilize all components and facilitate the interaction between the organic and aqueous phases (if present).

    • Expertise: A mixture of an organic solvent like 1,4-dioxane, THF, or Toluene with water is standard.[1] The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate. If solubility of your substrate is an issue, consider using DMF, but ensure it is scrupulously dry if used in an anhydrous system.[7]

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen, which can cause oxidation to inactive Palladium(II) and lead to catalyst decomposition and the formation of palladium black.[8]

    • Trustworthiness: Always thoroughly degas your solvent and purge the reaction vessel with an inert gas (Argon or Nitrogen) for at least 15-20 minutes before adding the catalyst.[3] Maintaining a positive pressure of inert gas throughout the reaction is essential for reproducibility and high yields.

Question: I'm observing significant protodeboronation (loss of the boronic acid group) and homocoupling of my boronic acid. How can I prevent these side reactions?

Answer: These are common side reactions in Suzuki couplings, often competing with the desired cross-coupling.

  • Protodeboronation: This occurs when the boronic acid reacts with trace water or other protic sources to be replaced by a hydrogen atom.

    • Expertise: This side reaction is often base-catalyzed. Using the boronic acid in a slight excess (e.g., 1.2-1.5 equivalents) can compensate for some loss.[9] However, the most effective strategy is to ensure your reaction is running efficiently. A faster transmetalation step gives the boronic acid less time to decompose. This again points to the importance of an optimized catalyst/ligand system.[7] Some researchers have found that using potassium trifluoroborate salts (R-BF₃K) instead of boronic acids can increase stability and reduce protodeboronation.[10]

  • Homocoupling: The formation of a biaryl product from two molecules of the boronic acid coupling together.

    • Expertise: Homocoupling is often promoted by the presence of oxygen.[8] Rigorous exclusion of air, as described above, is the best preventative measure. Additionally, controlling the rate of addition of the aryl bromide to the reaction mixture can sometimes minimize homocoupling by keeping its concentration low relative to the boronic acid.

dot

Caption: Troubleshooting workflow for a failing Suzuki coupling reaction.

Amidation

Forming an amide bond at the carboxylic acid position is a cornerstone of medicinal chemistry. The primary challenge is activating the carboxylic acid without promoting unwanted side reactions.

Question: My amidation reaction using a primary amine is sluggish and gives a poor yield. How can I improve the outcome?

Answer: Direct reaction between a carboxylic acid and an amine to form an amide requires very high temperatures and is generally impractical. The key is to use a coupling agent to convert the carboxylic acid's hydroxyl group into a better leaving group.

  • Choice of Coupling Agent: There is a vast array of coupling agents, and the choice depends on your substrate's sensitivity and steric hindrance.

    • Expertise: For general-purpose amidation, carbodiimide reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are widely used.[11] EDC is advantageous because its urea byproduct is water-soluble, simplifying purification. It is almost always used with an additive like HOBt (1-Hydroxybenzotriazole) or OxymaPure to suppress side reactions (especially racemization if you have a chiral center) and improve efficiency.[11][12]

    • For more challenging or sterically hindered couplings, stronger uronium/phosphonium salt-based reagents like HATU or HBTU are excellent choices. They react faster and often give higher yields but are more expensive.

    • Trustworthiness: A simple screening experiment comparing EDC/HOBt with HATU under identical conditions is a self-validating method to determine the best reagent for your specific amine.

  • Reaction Conditions:

    • Expertise: Amidation reactions are typically run in polar aprotic solvents like DMF or DCM.[11] The inclusion of a non-nucleophilic base, such as DIPEA or NMM (N-methylmorpholine), is often required to neutralize the acid formed during the reaction and to ensure the amine nucleophile remains in its free, unprotonated form. A typical stoichiometry is Acid:Amine:Coupling Agent:Base = 1:1.1:1.2:2.0.[11]

    • Causality: The base is crucial. Without it, the amine starting material will be protonated by the carboxylic acid, rendering it non-nucleophilic and halting the reaction.

Question: I am concerned about potential side reactions with the cyano or bromo groups during amidation. Are these concerns valid?

Answer: Your concerns are valid, but under standard amidation conditions, these functional groups are generally stable.

  • Cyano Group (-CN): The nitrile is robust and will not typically react under the neutral to slightly basic conditions of modern peptide coupling reactions. Significant hydrolysis of the nitrile to an amide or carboxylic acid requires harsh acidic or basic conditions with prolonged heating, which are not employed here.[13][14]

  • Bromo Group (-Br): The aryl bromide is very stable and will not participate in the amidation reaction. It is not susceptible to nucleophilic substitution by the amine under these conditions.

The primary side reaction to control in amidation is the formation of an N-acylurea byproduct (if using a carbodiimide like EDC without an additive like HOBt) or racemization of adjacent chiral centers (not applicable to this specific substrate, but a critical consideration in other contexts).

Esterification

Esterification of the carboxylic acid is another common derivatization. The chosen method must be compatible with the acid- and base-sensitive nitrile group.

Question: My Fischer esterification (acid-catalyzed reaction with an alcohol) is inefficient. How can I drive the reaction to completion?

Answer: The Fischer esterification is an equilibrium-controlled process.[15] To achieve high yields, you must shift the equilibrium toward the product side.

Carboxylic Acid + Alcohol ⇌ Ester + Water

  • Use a Large Excess of Alcohol: Using the alcohol as the reaction solvent is the most common strategy. This large excess of one reactant drives the equilibrium forward according to Le Châtelier's principle.[15]

  • Remove Water: Water is a product of the reaction. Its removal will pull the equilibrium to the right.

    • Expertise: The most effective method is to use a Dean-Stark apparatus with a solvent like toluene that forms an azeotrope with water.[15] As the mixture refluxes, the water-toluene azeotrope distills over and is collected in the trap, physically removing it from the reaction.

    • Alternatively, including a dehydrating agent like molecular sieves in the reaction flask can sequester the water as it is formed.

  • Catalyst: A strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (pTSA) is required to protonate the carbonyl oxygen, making the carboxylic acid more electrophilic.[15]

Question: I am observing hydrolysis of the nitrile group to an amide under my Fischer esterification conditions. How can I form the ester without this side reaction?

Answer: This is a significant and common problem. The strongly acidic conditions and heat required for Fischer esterification can readily hydrolyze the nitrile group.[16][17] To avoid this, you must use milder, non-hydrolytic methods.

  • Alkylation with an Alkyl Halide: This is an excellent alternative. First, deprotonate the carboxylic acid with a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) in a polar aprotic solvent like DMF or acetone. Then, add an alkyl halide (e.g., methyl iodide, ethyl bromide). The resulting carboxylate anion will act as a nucleophile in an Sₙ2 reaction to form the ester. These basic conditions are mild and will not affect the nitrile or aryl bromide.

  • Mitsunobu Reaction: For more delicate substrates, the Mitsunobu reaction is a powerful, albeit more complex, option.[18] It uses triphenylphosphine (PPh₃) and a reagent like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) to activate the alcohol for nucleophilic attack by the carboxylic acid. The reaction proceeds under neutral, mild conditions, making it highly compatible with sensitive functional groups.

Section 2: FAQs for Derivatization Strategy

Q1: What is the general order of reactivity for the functional groups on this compound?

A1: The carboxylic acid is the most readily derivatized functional group under a wide range of conditions (amidation, esterification). The aryl bromide is primarily reactive towards transition-metal catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). The nitrile group is the most stable but can be hydrolyzed to a carboxylic acid under harsh acidic or basic conditions.

Q2: Can I perform a Suzuki coupling on the ester or amide derivative of this compound?

A2: Yes, absolutely. In fact, this is a very common synthetic strategy. The ester and amide functionalities are generally stable to Suzuki coupling conditions.[4] However, you must select your base carefully. Using a very strong base like NaOH at high temperatures could lead to saponification of an ester. Using K₃PO₄ or Cs₂CO₃ is generally safer.[3]

Q3: What are the best general practices for purifying the products of these reactions?

A3:

  • Esterification: After neutralizing the acid catalyst, purification is typically achieved by extraction followed by column chromatography on silica gel.

  • Amidation: Purification can be challenging due to polar byproducts. A standard workup involves washing the organic layer with dilute acid (to remove excess amine and base), then saturated sodium bicarbonate (to remove unreacted carboxylic acid and additives like HOBt), and finally brine.[11] Column chromatography is often still required.

  • Suzuki Coupling: After filtering off the palladium catalyst (often by passing through a plug of Celite), the product is purified by extraction and column chromatography. The polarity of the biaryl product will be significantly different from the starting materials, usually facilitating a good separation.

dot

Caption: Decision tree for selecting a derivatization strategy.

Section 3: Key Experimental Protocols

These protocols are provided as a starting point. Optimization of equivalents, temperature, and reaction time may be necessary.

Protocol 1: EDC/HOBt Mediated Amidation with Benzylamine
  • Setup: To a round-bottom flask, add this compound (1.0 eq).

  • Reagent Addition: Add anhydrous DMF to dissolve the starting material. Add HOBt (1.2 eq) and benzylamine (1.1 eq), followed by DIPEA (2.0 eq).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Coupling Agent: Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the mixture with ethyl acetate. Wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (e.g., Hexane/Ethyl Acetate).

Protocol 2: Suzuki-Miyaura Coupling with Phenylboronic Acid
  • Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and finely ground K₃PO₄ (3.0 eq).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with Argon or Nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) via syringe.

  • Catalyst Addition: To the stirring suspension, add the Palladium catalyst system (e.g., Pd(OAc)₂ (2 mol%) and SPhos (4 mol%)) under a positive flow of inert gas.

  • Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with water and ethyl acetate. Acidify the aqueous layer with 1M HCl to pH ~2-3 to ensure the carboxylic acid product is protonated. Extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Section 4: Data Summary Tables

Table 1: Comparison of Common Amide Coupling Reagents

Reagent System Relative Reactivity Byproduct Solubility Cost Key Features
EDC / HOBt Moderate Water-soluble urea Low Industry workhorse; HOBt suppresses side reactions.[11]
DCC / HOBt Moderate Insoluble urea (DCU) Low DCU byproduct must be filtered off.
HATU / DIPEA High Water-soluble High Excellent for sterically hindered substrates; very fast.

| Boric Acid | Low-Moderate | N/A | Very Low | "Green" catalyst, requires heat, suitable for simple amides.[19] |

Table 2: Typical Starting Conditions for Suzuki Coupling Screening

Parameter Condition A Condition B Condition C Rationale
Pd Source Pd(PPh₃)₄ (5 mol%) Pd(OAc)₂ (2 mol%) Pd₂(dba)₃ (1 mol%) Comparing a classic catalyst to more active Pd(II)/Pd(0) sources.[20]
Ligand None SPhos (4 mol%) XPhos (2 mol%) Buchwald ligands are excellent for challenging couplings.[5]
Base K₂CO₃ (3 eq) K₃PO₄ (3 eq) Cs₂CO₃ (2 eq) Screening different bases and their solubility/strength.[3]
Solvent Dioxane / H₂O (4:1) Toluene / H₂O (4:1) 2-MeTHF / H₂O (4:1) Solvent can impact solubility and reaction rate.

| Temperature | 100 °C | 80 °C | 80 °C | Milder conditions are possible with more active catalysts. |

References

Technical Support Center: Overcoming Solubility Challenges with 3-Bromo-4-cyanobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 3-Bromo-4-cyanobenzoic acid (CAS: 58123-69-6). This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. A common experimental hurdle encountered with this compound is its low solubility in many standard reaction solvents. This guide provides in-depth, practical solutions and troubleshooting strategies in a direct question-and-answer format to help you successfully manage these challenges.

Understanding the Solubility Profile

This compound (MW: 226.03 g/mol ) is a crystalline solid whose structure presents a classic solubility challenge.[1] The molecule's aromatic ring and bromo-substituent lend significant hydrophobic character. In contrast, the carboxylic acid and cyano groups are highly polar and capable of strong intermolecular hydrogen bonding and dipole-dipole interactions. In the solid state, these forces create a stable crystal lattice that requires substantial energy to overcome, resulting in poor solubility in many common solvents.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the general solubility of this compound in common laboratory solvents?

Answer: The solubility is highly dependent on the solvent's polarity and its ability to disrupt the compound's crystal lattice energy. Based on its structure and data from analogous compounds, its solubility can be summarized as follows. For instance, the related 4-cyanobenzoic acid is known to be soluble in polar solvents like methanol.[2]

Table 1: Qualitative Solubility of this compound

Solvent ClassExamplesExpected SolubilityRationale
Polar Aprotic DMF, DMSO, DMAc, NMPGood to High These solvents are highly polar and can effectively solvate both the polar functional groups and the aromatic ring, making them the recommended starting point for achieving a homogeneous reaction mixture.[3]
Polar Protic Methanol, EthanolLow to Moderate Alcohols can hydrogen bond with the carboxylic acid, but their overall solvating power may be insufficient for higher concentrations. Solubility often improves with heating.
Ethers THF, 1,4-DioxaneLow While moderately polar, these solvents are generally poor at dissolving crystalline carboxylic acids unless heated or used as a co-solvent.
Chlorinated DCM, ChloroformVery Low These solvents are not polar enough to effectively solvate the carboxylic acid and cyano groups.
Nonpolar Toluene, HexanesInsoluble The significant polarity of the molecule prevents dissolution in nonpolar hydrocarbon solvents.
Aqueous WaterVery Low (at neutral pH) The hydrophobic nature of the brominated aromatic ring limits water solubility. However, solubility is dramatically affected by pH.[3][4]
Q2: My reaction requires an organic solvent, but the compound won't dissolve. What steps should I follow?

Answer: Achieving a homogeneous solution in an organic solvent is often critical for reaction kinetics and completion. If you are facing dissolution issues, follow this systematic troubleshooting workflow.

G start Start: Weigh 3-Bromo-4- cyanobenzoic acid solvent Add polar aprotic solvent (e.g., DMF, DMSO) start->solvent stir Stir at Room Temperature solvent->stir check1 Is it fully dissolved? stir->check1 heat Gently heat mixture (e.g., 40-60 °C) with continued stirring check1->heat No success Proceed with Reaction check1->success Yes check2 Is it fully dissolved? heat->check2 sonicate Apply sonication to mechanically break up solid aggregates check2->sonicate No check2->success Yes check3 Is it fully dissolved? sonicate->check3 check3->success Yes fail Consider alternative strategies: 1. Increase solvent volume 2. Use a co-solvent 3. Run as a slurry (see Q5) check3->fail No

Caption: Troubleshooting workflow for dissolving the acid in organic solvents.

Protocol 1: Dissolution in a Polar Aprotic Solvent (e.g., DMF)

This protocol is adapted from standard laboratory practices for similar aromatic acids.[3]

  • Preparation: To a dry reaction flask equipped with a magnetic stir bar, add the required amount of this compound.

  • Solvent Addition: Under an inert atmosphere (if required by your reaction), add a sufficient volume of anhydrous DMF to reach your target concentration. Start with a volume you believe should be adequate.

  • Initial Stirring: Begin vigorous stirring at ambient temperature. Observe for 5-10 minutes.

  • Gentle Heating: If the solid persists, gently warm the flask in a water or oil bath to 40-60°C. High temperatures should be avoided to prevent potential solvent or substrate decomposition.

  • Sonication (Optional): If heating is insufficient or undesirable, place the flask in an ultrasonic bath for 15-30 minute intervals to aid dissolution through cavitation.

  • Assessment: If the compound fully dissolves, cool to the desired reaction temperature before adding other reagents. If it remains partially undissolved, consider increasing the solvent volume or proceeding with a heterogeneous reaction (see Q5).

Q3: Can I use a base to dissolve the acid for reactions in aqueous or protic media?

Answer: Absolutely. This is the most effective method for dissolving carboxylic acids in aqueous or alcohol-based systems. The principle involves an acid-base reaction where the poorly soluble neutral carboxylic acid is converted into its highly soluble carboxylate salt.[3][4]

G cluster_0 Poorly Soluble (Solid Phase) cluster_1 Highly Soluble (Aqueous Phase) Acid R-COOH(s) Base + Base (e.g., NaOH) Acid->Base Salt R-COO⁻ M⁺(aq) Water H₂O(l) Base->Salt G start Start: Poorly Soluble Acid step1 Step 1: Esterification (e.g., MeOH, H₂SO₄ cat.) start->step1 intermediate Intermediate: Soluble Ester Derivative step1->intermediate step2 Step 2: Main Reaction (e.g., Suzuki Coupling) intermediate->step2 product_ester Product: Ester Form step2->product_ester step3 Step 3: Saponification (e.g., NaOH, then H₃O⁺) product_ester->step3 final Final Product: Carboxylic Acid Form step3->final

References

Technical Support Center: NMR Analysis of 3-Bromo-4-cyanobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide from the office of the Senior Application Scientist.

Welcome to the technical support center for the analysis of 3-Bromo-4-cyanobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who utilize this crucial intermediate and require the highest standards of purity and characterization. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and interpret your Nuclear Magnetic Resonance (NMR) data with confidence.

This compound is a key building block in the synthesis of various pharmaceutical agents and advanced materials. Its molecular structure offers multiple reaction sites, making the purity of your sample paramount to the success of subsequent synthetic steps. Even minor impurities can lead to significant side reactions, reduced yields, and complications in the purification of your target molecule. NMR spectroscopy is the most powerful tool for assessing the purity of this compound, but interpreting the spectra can be challenging. This guide provides a structured approach to identifying common impurities you may encounter.

Frequently Asked Questions (FAQs)

This section addresses specific issues you might encounter during the NMR analysis of this compound.

Q1: What are the expected ¹H and ¹³C NMR signals for pure this compound?

A1: Understanding the baseline spectrum of your target compound is the first critical step. This compound has a simple, yet characteristic, set of signals in the aromatic region of the NMR spectrum.

  • ¹H NMR: You should expect to see three distinct signals in the aromatic region (typically ~7.5-8.5 ppm), corresponding to the three protons on the benzene ring.

    • One doublet, representing the proton ortho to the bromine atom.

    • One doublet of doublets, for the proton situated between the carboxylic acid and bromine groups.

    • One doublet, for the proton ortho to the carboxylic acid group.

    • A very broad singlet at a high chemical shift (>10 ppm) for the carboxylic acid proton. This signal's position is highly dependent on the solvent, concentration, and temperature, and it may sometimes be broad enough to be indistinguishable from the baseline.[1]

  • ¹³C NMR: The proton-decoupled ¹³C NMR spectrum will show eight distinct signals:

    • Six signals for the aromatic carbons.

    • One signal for the nitrile carbon (-C≡N), typically in the 115-120 ppm range.

    • One signal for the carboxylic acid carbon (-COOH), usually found downfield (>165 ppm).

The exact chemical shifts will vary slightly depending on the deuterated solvent used for the analysis.

Q2: My spectrum shows a singlet around 2.5 ppm. What is this likely to be?

A2: A singlet integrating to three protons around 2.4-2.5 ppm is a strong indicator of the presence of 3-bromo-4-methylbenzonitrile , a common starting material for the synthesis of this compound.[2][3][4] The synthesis often involves the oxidation of the methyl group to a carboxylic acid. An incomplete reaction would leave some of this starting material in your final product.

  • Causality: The oxidation of an aryl methyl group can be challenging to drive to completion. If reaction times are too short, the oxidizing agent is not potent enough, or stoichiometry is miscalculated, you will likely see this impurity.

  • Confirmation: Besides the methyl singlet, the aromatic signals of 3-bromo-4-methylbenzonitrile will be slightly different from your product. You would expect to see three aromatic protons for this impurity as well, which may overlap with your product's signals, but a careful analysis of the multiplicities and coupling constants can help distinguish them.

Q3: I see unexpected aromatic signals that do not match my product's splitting pattern. What could they be?

A3: Extra aromatic signals can arise from several sources, most commonly from isomeric byproducts or side-reaction products.

  • Starting Material from Nitrile Hydrolysis: If the synthesis involves the hydrolysis of a nitrile group to form the carboxylic acid, the presence of the starting nitrile is a possibility.[5][6][7][8] For instance, if the synthesis started from a compound that already had the bromine and carboxylic acid groups, and the cyano group was introduced later, the precursor could be an impurity.

  • Decarboxylation Product: Benzoic acids can undergo decarboxylation (loss of CO₂) under harsh thermal or chemical conditions.[9][10][11] The resulting impurity would be 2-bromo-5-cyanobenzene . This would simplify the aromatic region to a different three-proton system.

  • Debromination Product: Although less common, loss of the bromine atom could lead to 4-cyanobenzoic acid . This impurity would show a more symmetrical A₂B₂ pattern (two doublets) in the aromatic region.[12]

  • Incomplete Nitrile Hydrolysis: If the carboxylic acid is formed by the hydrolysis of the nitrile, an incomplete reaction could leave the 3-bromo-4-carbamoylbenzoic acid (the amide intermediate) as an impurity. This would introduce its own set of aromatic signals and two broad amide (-NH₂) protons in the ¹H NMR spectrum.

Q4: How do I identify common solvent and water impurities?

A4: Residual solvents from synthesis and purification are the most common impurities found in NMR spectra.[13][14][15][16][17] It is essential to identify these first to avoid misinterpreting them as signals from your compound or its byproducts. Water is also nearly always present.

  • Water (H₂O/HDO): The chemical shift of water is highly variable and depends on the solvent, temperature, and concentration.[14] In DMSO-d₆, it appears around 3.33 ppm; in CDCl₃, it's typically around 1.56 ppm; and in Acetone-d₆, it's around 2.84 ppm.

  • Common Solvents: Below is a table of characteristic ¹H NMR chemical shifts for common laboratory solvents in DMSO-d₆. Always consult comprehensive tables for the specific deuterated solvent you are using.[18][19][20]

Solvent¹H Chemical Shift (ppm) in DMSO-d₆Multiplicity
Acetone2.09s
Acetonitrile2.06s
Dichloromethane5.76s
Diethyl Ether1.04, 3.36t, q
Ethyl Acetate1.15, 1.99, 4.03t, s, q
Hexane0.86, 1.25t, m
Toluene2.31, 7.17-7.28s, m

Troubleshooting Guide: A Systematic Approach to Spectrum Analysis

When faced with a complex NMR spectrum, a methodical approach is the key to a successful interpretation. Follow this workflow to systematically identify all the components in your sample.

Step-by-Step NMR Spectrum Analysis Protocol
  • Prepare a High-Quality Sample:

    • Use a high-purity deuterated solvent (e.g., DMSO-d₆, as this compound has good solubility in it).

    • Ensure your sample is dry to minimize the water signal.

    • Use a sufficient concentration (5-10 mg in 0.6-0.7 mL of solvent) to get a good signal-to-noise ratio, but avoid saturation.

    • Filter your sample if any solid particles are visible to improve spectral resolution.

  • Acquire the Spectrum:

    • Acquire a standard ¹H NMR spectrum.

    • If the identity of impurities is critical, also acquire a ¹³C NMR and consider 2D NMR experiments like COSY and HSQC for more complex cases.

  • Process and Analyze:

    • Reference the spectrum correctly. For DMSO-d₆, the residual solvent peak is at 2.50 ppm.

    • Integrate all the peaks. Set the integration of a well-resolved signal from your main compound to the corresponding number of protons (e.g., 1H).

    • Use the flowchart below to guide your peak assignments.

Impurity Identification Workflow

This workflow provides a logical path for identifying unknown peaks in your spectrum.

G start Start: Analyze ¹H NMR Spectrum check_solvent Identify Deuterated Solvent Residual Peak and Water start->check_solvent check_common_solvents Compare other peaks to common solvent impurity tables. check_solvent->check_common_solvents assign_product Assign signals for This compound (3 aromatic, 1 COOH) check_common_solvents->assign_product remaining_peaks Are there unassigned peaks? assign_product->remaining_peaks check_starting_material Check for singlet at ~2.5 ppm (3-bromo-4-methylbenzonitrile). remaining_peaks->check_starting_material Yes end_clean Sample is likely pure. remaining_peaks->end_clean No check_byproducts Analyze aromatic region for other spin systems (e.g., decarboxylation or debromination products). check_starting_material->check_byproducts No match end_impure Impurity identified. Quantify using integration. check_starting_material->end_impure Match check_amide Look for broad NH₂ signals and corresponding aromatic peaks (amide intermediate). check_byproducts->check_amide No match check_byproducts->end_impure Match check_amide->end_impure No match (Consider 2D NMR) check_amide->end_impure Match

Caption: Workflow for identifying impurities in this compound via ¹H NMR.

Data Summary: NMR Chemical Shifts

This table summarizes the approximate ¹H and ¹³C NMR chemical shifts for this compound and its potential impurities. Note that shifts are solvent-dependent and these values are for guidance.

CompoundKey ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)
This compound ~8.4 (d), ~8.2 (dd), ~7.9 (d), >10 (br s, COOH)~166 (COOH), ~138-120 (Aromatic C), ~116 (CN)
3-Bromo-4-methylbenzonitrile~7.8 (d), ~7.6 (dd), ~7.4 (d), ~2.5 (s, CH₃) [2][3][4]~145-125 (Aromatic C), ~117 (CN), ~20 (CH₃)
4-Cyanobenzoic acid~8.2 (d), ~8.0 (d) (A₂B₂ pattern)[12]~166 (COOH), ~135-129 (Aromatic C), ~117 (CN)
3-Bromobenzoic acid~8.2-7.4 (complex multiplet)[21][22]~166 (COOH), ~137-123 (Aromatic C)
2-Bromo-5-cyanobenzene~7.9-7.6 (complex multiplet)~136-125 (Aromatic C), ~117 (CN)

References

Technical Support Center: Strategies to Prevent Debromination of 3-Bromo-4-cyanobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced synthetic applications. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 3-Bromo-4-cyanobenzoic acid in their synthetic pathways. Debromination is a frequently encountered side reaction that can significantly lower the yield of the desired product and complicate purification processes.[1][2] This resource provides in-depth troubleshooting strategies and answers to frequently asked questions to help you mitigate and prevent this unwanted reaction.

Understanding the Challenge: The Lability of the C-Br Bond

This compound is a valuable building block, but its electronic nature makes it susceptible to debromination. The presence of two electron-withdrawing groups, the carboxylic acid (-COOH) and the cyano (-CN) group, ortho and para to the bromine atom, respectively, increases the electrophilicity of the carbon atom to which the bromine is attached. This electronic arrangement can facilitate the undesired reductive cleavage of the C-Br bond under various reaction conditions, particularly in palladium-catalyzed cross-coupling reactions.

Troubleshooting Guide: Addressing Debromination in Your Reactions

This section is structured to help you diagnose and solve debromination issues based on the specific reaction you are performing.

Issue 1: Significant Formation of 4-Cyanobenzoic Acid in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira)

The appearance of 4-cyanobenzoic acid as a major byproduct is a clear indicator of debromination.[1][3] This side reaction, often termed hydrodehalogenation, typically arises from the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[2] This Pd-H intermediate can then participate in a competing reductive elimination pathway to yield the debrominated product.[2]

Potential Causes & Recommended Solutions
Potential CauseRecommended Solution(s)Scientific Rationale
Inappropriate Base Selection Switch from strong alkoxide bases (e.g., NaOtBu, KOtBu) to weaker inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[1]Strong alkoxide bases are known to generate palladium-hydride species, which are key intermediates in the debromination pathway.[1] Weaker inorganic bases are less likely to act as hydride donors.[1]
Suboptimal Ligand Choice Employ bulky, electron-rich phosphine ligands. For Suzuki-Miyaura, consider SPhos or XPhos.[2] For Buchwald-Hartwig, G3 or G4 Buchwald precatalysts with appropriate ligands are recommended.[4]Bulky ligands can promote the desired reductive elimination of the cross-coupled product over the competing debromination pathway. They can also accelerate the overall catalytic cycle, reducing the lifetime of intermediates prone to side reactions.
High Reaction Temperature or Prolonged Reaction Time Reduce the reaction temperature and monitor the reaction closely to stop it upon completion.High temperatures can increase the rate of side reactions, including debromination. Minimizing reaction time reduces the exposure of the starting material and product to conditions that may favor decomposition or side reactions.
Hydride Source in the Reaction Mixture Use anhydrous solvents and ensure all reagents are dry. If using an alcohol as a solvent, consider switching to an aprotic solvent like dioxane or toluene.[3]Solvents, particularly protic ones like alcohols, can act as a source of hydride, leading to the formation of Pd-H species.[1][2] Trace amounts of water can also contribute to this side reaction.
Catalyst System and Pre-catalyst Choice Utilize a well-defined pre-catalyst (e.g., XPhos Pd G2, G3, or G4) to ensure efficient generation of the active Pd(0) species.Inefficient activation of the palladium source can lead to the formation of palladium black or other inactive species, which can sometimes promote side reactions. Pre-catalysts are designed for clean and efficient entry into the catalytic cycle.[5]
Issue 2: Debromination under Strongly Basic or Nucleophilic Conditions (Non-Palladium Catalyzed)

Even without a palladium catalyst, this compound can undergo debromination in the presence of strong bases or nucleophiles, especially at elevated temperatures. This can occur through mechanisms like nucleophilic aromatic substitution (SNA r) where a nucleophile attacks the carbon bearing the bromine.[6][7]

Potential Causes & Recommended Solutions
Potential CauseRecommended Solution(s)Scientific Rationale
Harsh Basic Conditions Use the mildest base possible that still effects the desired transformation. Consider alternatives to strong hydroxides or alkoxides.The electron-withdrawing nature of the cyano and carboxyl groups activates the aromatic ring for nucleophilic attack. A strong base can act as a nucleophile or promote other degradation pathways.
Presence of Reductants Scrutinize all reagents for potential reducing capabilities. For example, some additives or impurities might have reducing properties.Reductive cleavage of the C-Br bond can be initiated by single-electron transfer (SET) from a suitable reductant.[8]
Visualizing the Problem: Competing Reaction Pathways

The following diagram illustrates the critical juncture in a palladium-catalyzed cross-coupling reaction where the desired productive cycle competes with the undesired debromination pathway.

G cluster_main cluster_side Ar_Pd_X Ar-Pd(II)-X Ar_Pd_R Ar-Pd(II)-R Ar_Pd_X->Ar_Pd_R Pd_H Pd-H Species Ar_Pd_X->Pd_H Pd_0 Pd(0) Ar_X This compound (Ar-X) Ar_X->Ar_Pd_X Oxidative Addition Coupling_Partner Coupling Partner (e.g., R-B(OH)2) Coupling_Partner->Ar_Pd_X Transmetalation Product Desired Product (Ar-R) Ar_Pd_R->Product Reductive Elimination Product->Pd_0 Catalyst Regeneration Debrominated Debrominated Byproduct (Ar-H) Pd_H->Debrominated Reductive Elimination Debrominated->Pd_0 Hydride_Source Hydride Source (Base, Solvent, H2O) Hydride_Source->Pd_H

Caption: Competing catalytic cycles in palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: How can I confirm that debromination is occurring in my reaction?

A1: You can identify the debrominated byproduct, 4-cyanobenzoic acid, using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): The debrominated product will typically appear as a new, less polar spot compared to the starting this compound.[1][3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of the crude reaction mixture will show a peak corresponding to the molecular weight of 4-cyanobenzoic acid.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude product will show characteristic signals for 4-cyanobenzoic acid, notably the appearance of a new proton signal in the aromatic region where the bromine was previously located.[1]

Q2: Are there any protecting group strategies that can help prevent debromination?

A2: While protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) is a common strategy to improve solubility and modify reactivity, it may not directly prevent debromination. However, in cases where the free carboxylic acid might interfere with the catalyst or base, esterification could be beneficial. For substrates with other functional groups, such as an amino group, protection is often crucial to prevent side reactions, including debromination.[4][9]

Q3: Can the choice of palladium precursor influence the extent of debromination?

A3: Yes, the choice of palladium precursor can be important. Using a well-defined precatalyst, such as a Buchwald G3 or G4 precatalyst, can lead to a more controlled and efficient initiation of the catalytic cycle, which can sometimes suppress side reactions.[4][5] These precatalysts are designed to cleanly generate the active Pd(0) species, avoiding the potential for side reactions that can occur with less stable precursors like Pd₂(dba)₃, especially if the ligand association is slow.

Q4: I'm observing debromination even with a weak base like potassium carbonate. What else could be the cause?

A4: If you are still observing debromination with a weak base, consider the following:

  • Ligand Decomposition: Some phosphine ligands can degrade under certain reaction conditions, potentially leading to the formation of species that can promote debromination.

  • Solvent as a Hydride Source: Even aprotic solvents can sometimes act as a hydride source, especially at high temperatures. Ensure you are using high-purity, anhydrous solvents.

  • Reaction Temperature: The reaction may still be running too hot. Try to lower the temperature, even if it requires a longer reaction time.

Experimental Protocol: Modified Suzuki-Miyaura Coupling to Minimize Debromination

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, incorporating strategies to suppress debromination.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • XPhos Pd G3 (2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed water

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • In a separate flask, prepare a degassed 4:1 mixture of 1,4-dioxane and water.

  • Add the XPhos Pd G3 precatalyst to the Schlenk flask containing the solids.

  • Add the degassed solvent mixture to the reaction flask via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and acidify to a pH of ~2-3 with 1M HCl to protonate the carboxylic acid.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Decision-Making Workflow for Troubleshooting Debromination

This flowchart provides a logical sequence of steps to address the issue of debromination in your palladium-catalyzed cross-coupling reactions.

G start Debromination Observed check_base Is a strong alkoxide base being used? start->check_base change_base Switch to a weaker base (e.g., K3PO4, K2CO3) check_base->change_base Yes check_ligand Is the ligand optimal? check_base->check_ligand No change_base->check_ligand change_ligand Use a bulky, electron-rich ligand (e.g., SPhos, XPhos) check_ligand->change_ligand No check_temp Is the reaction temperature too high? check_ligand->check_temp Yes change_ligand->check_temp lower_temp Lower the reaction temperature check_temp->lower_temp Yes check_solvent Is a protic solvent or wet reagent being used? check_temp->check_solvent No lower_temp->check_solvent change_solvent Use anhydrous, aprotic solvents and dry reagents check_solvent->change_solvent Yes check_catalyst Is a pre-catalyst being used? check_solvent->check_catalyst No change_solvent->check_catalyst use_precatalyst Switch to a well-defined pre-catalyst (e.g., G3/G4) check_catalyst->use_precatalyst No success Problem Solved check_catalyst->success Yes use_precatalyst->success

Caption: A step-by-step troubleshooting workflow for minimizing debromination.

By systematically evaluating and modifying your reaction parameters based on the principles outlined in this guide, you can significantly reduce or eliminate the unwanted debromination of this compound, leading to higher yields of your desired products and more efficient synthetic workflows.

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 3-Bromo-4-cyanobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for navigating the complexities of catalyst selection in cross-coupling reactions involving 3-bromo-4-cyanobenzoic acid. Here, you will find troubleshooting guides and frequently asked questions (FAQs) designed to address specific experimental challenges, ensuring the scientific integrity and success of your work.

Introduction: The Challenge of this compound

This compound presents a unique set of challenges in cross-coupling reactions. The presence of three distinct functional groups—a bromine atom, a cyano group, and a carboxylic acid—on the same aromatic ring necessitates careful consideration of the catalytic system. The electron-withdrawing nature of the cyano and carboxylic acid groups can significantly impact the reactivity of the C-Br bond, while the acidic proton of the carboxylic acid can interfere with the basic conditions typically required for many cross-coupling reactions. This guide will help you navigate these challenges to achieve successful and reproducible results.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments with this compound and provides actionable solutions based on established chemical principles.

Question: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix it?

Answer:

Low or no conversion is a common issue that can stem from several factors. Here's a systematic approach to troubleshooting:

  • Inactive Catalyst: The active Pd(0) species is susceptible to oxidation.[1]

  • Inappropriate Base: The choice and amount of base are critical, especially with an acidic substrate like this compound.

    • Solution: The carboxylic acid will be deprotonated by the base. Therefore, you must use at least one extra equivalent of base to account for this.[2] For Suzuki-Miyaura reactions, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃, as they can facilitate the crucial transmetalation step.[1][3][4] The solubility of the base can also be a factor; ensure it is sufficiently soluble in your chosen solvent system.[1][2]

  • Suboptimal Ligand Choice: The ligand plays a pivotal role in stabilizing the palladium center and facilitating the catalytic cycle.

    • Solution: For electron-deficient aryl halides, bulky and electron-rich phosphine ligands are generally preferred.[5][6] These ligands promote the oxidative addition step and accelerate the reductive elimination. Consider screening ligands such as SPhos, XPhos, or RuPhos for Suzuki-Miyaura and Buchwald-Hartwig reactions.[4][7]

  • Low Reaction Temperature: Many cross-coupling reactions require thermal energy to proceed at a reasonable rate.

    • Solution: If your reaction is sluggish at room temperature, gradually increase the temperature. However, be cautious, as excessive heat can lead to catalyst decomposition and unwanted side reactions.[1]

Question: I am observing significant amounts of side products, such as homocoupling of my coupling partner or dehalogenation of my starting material. What can I do to minimize these?

Answer:

The formation of side products is indicative of a non-optimal reaction pathway. Here’s how to address common side reactions:

  • Homocoupling: This is often caused by the presence of oxygen, which can promote the oxidative coupling of your boronic acid (in Suzuki reactions) or other organometallic reagent.[1][8]

    • Solution: Rigorous degassing of your solvent and reaction mixture is essential. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.[1]

  • Dehalogenation (Hydrodehalogenation): The replacement of the bromine atom with hydrogen can occur, particularly with electron-deficient aryl halides.

    • Solution: This side reaction can be minimized by using a well-defined catalyst and ensuring an inert atmosphere.[1] The choice of base and solvent can also influence the extent of dehalogenation.

  • Protodeboronation (in Suzuki reactions): The boronic acid can be replaced by a hydrogen atom, especially with prolonged heating.[1][8]

    • Solution: Using milder reaction conditions or a more stable boronate ester (e.g., a pinacol ester) can help mitigate this issue.[8]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding catalyst selection for cross-coupling reactions with this compound.

Q1: Which type of cross-coupling reaction is most suitable for this compound?

A1: The suitability of a cross-coupling reaction depends on the desired bond formation (C-C, C-N, C-O, etc.).

  • For C-C bond formation:

    • Suzuki-Miyaura Coupling: This is often a good first choice due to its broad functional group tolerance and the commercial availability of a wide range of boronic acids.[9]

    • Heck Coupling: Ideal for forming C-C bonds with alkenes.[10][11]

    • Sonogashira Coupling: The method of choice for coupling with terminal alkynes.[12][13]

  • For C-N bond formation:

    • Buchwald-Hartwig Amination: This is the premier method for forming C-N bonds with a variety of amines.[14][15][16]

Q2: How do the cyano and carboxylic acid groups affect the choice of catalyst?

A2: The electron-withdrawing nature of both the cyano and carboxylic acid groups makes the aryl bromide more electron-deficient. This generally facilitates the oxidative addition step of the catalytic cycle, which is often the rate-limiting step.[5][17] However, the carboxylic acid's acidic proton requires the use of at least an additional equivalent of base.[2] The carboxylate formed under basic conditions can also affect the solubility of the substrate and potentially coordinate to the palladium center, which could inhibit the catalyst.[1][2] Careful selection of a bulky ligand can help mitigate potential catalyst inhibition.[5]

Q3: Should I protect the carboxylic acid group before performing the cross-coupling reaction?

A3: Protecting the carboxylic acid as an ester is a viable strategy, particularly if you are facing solubility issues or catalyst inhibition.[2] However, many modern catalytic systems exhibit excellent functional group tolerance, and direct coupling of the free acid is often possible with careful optimization of the reaction conditions, especially the base and solvent system.[2] Attempting the reaction with the free acid first is a reasonable approach to avoid extra synthetic steps.

Q4: What are some recommended starting conditions for a Suzuki-Miyaura coupling with this compound?

A4: A good starting point for a Suzuki-Miyaura coupling would be:

  • Palladium Source: Pd(OAc)₂ (2 mol%) or a pre-catalyst like a palladacycle.

  • Ligand: A bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos (4 mol%).[4][7]

  • Base: K₃PO₄ (3 equivalents).

  • Solvent: A mixture of an organic solvent and water, such as 1,4-dioxane/water (4:1) or toluene/water.[9]

  • Temperature: 80-100 °C.

Always remember to thoroughly degas your reaction mixture.

Experimental Protocols

General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general guideline. Optimization of specific parameters may be necessary for your particular substrate and coupling partner.

  • Reagent Preparation: In a flame-dried reaction vessel, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[18]

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1).[9][18]

  • Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[18]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and acidify to a pH of ~2-3 with 1M HCl to protonate the carboxylic acid. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of Electron-Deficient Aryl Bromides

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)Notes
Pd(PPh₃)₄-K₂CO₃Dioxane/H₂O100ModerateA classic, reliable system, but may require higher catalyst loading and temperature.[9]
Pd(OAc)₂/SPhosSPhosK₃PO₄Toluene/H₂O100>95Highly active for electron-deficient substrates, often allowing for lower catalyst loading.[7][9]
PdCl₂(dppf)dppfCs₂CO₃THF/H₂O8095Another effective system, particularly for heteroaryl halides.[9]
Pd/C-K₂CO₃DMA/H₂O100GoodA heterogeneous option that simplifies product purification but may require higher temperatures.[17]

Visualizations

Catalyst Selection Workflow

Catalyst_Selection_Workflow start Start: this compound bond_type Desired Bond Formation? start->bond_type cc_coupling C-C Bond bond_type->cc_coupling C-C cn_coupling C-N Bond bond_type->cn_coupling C-N suzuki Suzuki-Miyaura cc_coupling->suzuki heck Heck cc_coupling->heck sonogashira Sonogashira cc_coupling->sonogashira buchwald Buchwald-Hartwig cn_coupling->buchwald ligand_screening Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) suzuki->ligand_screening heck->ligand_screening sonogashira->ligand_screening buchwald->ligand_screening base_screening Screen Bases (e.g., K3PO4, Cs2CO3) ligand_screening->base_screening optimization Optimize Temperature and Solvent base_screening->optimization end Successful Coupling optimization->end

Caption: A workflow for selecting a catalyst system for this compound.

Troubleshooting Logic

Troubleshooting_Logic start Low/No Conversion check_catalyst Check Catalyst Activity (Freshness, Degassing) start->check_catalyst check_base Check Base (Equivalents, Strength, Solubility) check_catalyst->check_base OK solution_catalyst Use fresh catalyst/ligand, improve degassing check_catalyst->solution_catalyst Issue Found check_ligand Check Ligand Choice (Bulky, Electron-Rich) check_base->check_ligand OK solution_base Increase base equivalents, screen stronger bases check_base->solution_base Issue Found check_temp Check Temperature check_ligand->check_temp OK solution_ligand Screen alternative ligands (e.g., SPhos, XPhos) check_ligand->solution_ligand Issue Found solution_temp Increase temperature cautiously check_temp->solution_temp Issue Found end Improved Conversion check_temp->end OK solution_catalyst->check_base solution_base->check_ligand solution_ligand->check_temp solution_temp->end

Caption: A logical approach to troubleshooting low conversion in cross-coupling reactions.

References

Validation & Comparative

A Comparative Guide to the Analytical Characterization of 3-Bromo-4-cyanobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the comprehensive characterization of 3-Bromo-4-cyanobenzoic acid (C₈H₄BrNO₂), a critical intermediate in pharmaceutical synthesis and materials science. For professionals in drug development and research, unambiguous confirmation of structure, purity, and stability is not merely a procedural step but the foundation of reliable and reproducible science. This document moves beyond simple protocols to explain the causality behind experimental choices, offering a self-validating framework for analysis grounded in authoritative references.

The molecular structure of this compound, with its distinct functional groups—a carboxylic acid, a nitrile, and a bromine substituent on an aromatic ring—presents unique analytical signatures that can be leveraged for its characterization. A multi-technique approach is essential for unequivocal identification and purity assessment.

Integrated Analytical Workflow

No single technique provides a complete picture. A logical, integrated workflow ensures all aspects of the compound's identity and quality are assessed. The process begins with preliminary identification and proceeds to detailed structural elucidation and quantitative purity analysis.

Analytical_Workflow cluster_0 Phase 1: Identity & Structure Confirmation cluster_1 Phase 2: Purity & Property Analysis MS Mass Spectrometry (MS) Confirms Molecular Weight NMR NMR Spectroscopy (¹H & ¹³C) Elucidates Full Structure MS->NMR FTIR FTIR Spectroscopy Identifies Functional Groups FTIR->NMR HPLC HPLC Quantifies Purity & Impurities NMR->HPLC Informed by Structure EA Elemental Analysis Confirms Elemental Composition HPLC->EA For Pure Sample Thermal Thermal Analysis (DSC/TGA) Determines Melting Point & Stability HPLC->Thermal For Pure Sample

Caption: Integrated workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR is the most powerful technique for unambiguous structural elucidation. It provides detailed information about the chemical environment, connectivity, and relative number of ¹H and ¹³C nuclei.

Expertise & Experience: For a substituted aromatic system like this compound, 2D NMR techniques (like COSY and HSQC) can be invaluable for assigning proton and carbon signals definitively, though 1D spectra are often sufficient for routine confirmation. The choice of a deuterated solvent is critical; DMSO-d₆ is often preferred over CDCl₃ for benzoic acids due to its ability to solubilize the compound and reliably show the acidic proton.

Expected Spectral Data

The predicted chemical shifts are based on the known effects of the electron-withdrawing nitrile and carboxylic acid groups and the bromine substituent.

Analysis Expected Chemical Shift (δ, ppm) Multiplicity Key Feature
¹H NMR ~13.5 (broad s)SingletCarboxylic acid proton, exchangeable with D₂O.
~8.2-8.4DoubletAromatic proton ortho to the COOH group.
~8.1-8.3Singlet/DoubletAromatic proton between Br and CN groups.
~7.9-8.1DoubletAromatic proton ortho to the CN group.
¹³C NMR ~165-168-Carboxylic acid carbonyl carbon.
~130-140-Aromatic carbons attached to substituents.
~115-125-Aromatic carbons and the nitrile carbon.
Experimental Protocol: ¹H NMR
  • Sample Preparation: Accurately weigh 10-15 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is essential to avoid overwhelming solvent signals[1].

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity.

  • Acquisition:

    • Acquire the spectrum using a standard single-pulse sequence.

    • A sufficient number of scans (typically 8-16) should be averaged to achieve a good signal-to-noise ratio.

  • Processing: Apply Fourier transform, phase correction, and baseline correction. Integrate the signals to confirm the relative proton ratios.

Mass Spectrometry (MS): Confirming Molecular Weight

MS provides the exact molecular weight of the compound, confirming its elemental formula. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides a definitive signature.

Expertise & Experience: Electrospray Ionization (ESI) in negative mode is the preferred method for this compound. The carboxylic acid is easily deprotonated to form the [M-H]⁻ ion, leading to a clean and easily interpretable spectrum. The characteristic isotopic doublet for bromine (two peaks separated by ~2 m/z units with nearly equal intensity) is the most crucial diagnostic feature[2][3].

Expected MS Data
Ion Expected m/z Relative Intensity Reason
[M-H]⁻223.93 & 225.93~100% & ~97%Deprotonated molecule containing ⁷⁹Br and ⁸¹Br, respectively.

Note: The molecular formula is C₈H₄BrNO₂. The monoisotopic mass is 224.94 Da[4].

Experimental Protocol: LC-MS (ESI⁻)
  • Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent like acetonitrile or methanol.

  • Instrumentation:

    • Use a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatograph.

    • Set the ESI source to negative ion mode.

  • Infusion: Directly infuse the sample solution into the mass spectrometer to obtain the mass spectrum without chromatographic separation.

  • Data Analysis: Observe the mass spectrum for the [M-H]⁻ ion. Verify the m/z values and the characteristic 1:1 isotopic pattern for a single bromine atom.

High-Performance Liquid Chromatography (HPLC): Assessing Purity

HPLC is the gold standard for determining the purity of small molecules and quantifying impurities. A reverse-phase method is ideal for a moderately nonpolar compound like this compound.

Trustworthiness: A robust HPLC method is self-validating. System suitability parameters, such as peak tailing factor (should be between 0.8 and 1.5), theoretical plates (>2000), and reproducibility of injections, must be established to ensure the data is reliable.

HPLC Method Development Logic

HPLC_Logic Start Start: Purity Analysis Column Select Column: C18 (5 µm, 4.6x150 mm) Start->Column MobilePhase Select Mobile Phase: Acetonitrile (B) & Water (A) Column->MobilePhase Modifier Add Modifier: 0.1% Formic Acid to both A & B MobilePhase->Modifier Gradient Develop Gradient: e.g., 30-90% B over 15 min Modifier->Gradient Detection Set Detection: UV Detector at ~254 nm Gradient->Detection Optimization Peak Shape & Resolution OK? Detection->Optimization Optimization->Gradient No, Adjust Gradient Validation Validate Method: System Suitability, Linearity Optimization->Validation Yes

Caption: Decision workflow for developing an HPLC purity method.

Experimental Protocol: Reverse-Phase HPLC
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid. The acid suppresses the ionization of the carboxylic group, leading to better peak shape and retention[5][6].

    • Solvent B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: A linear gradient from 30% B to 90% B over 15 minutes, followed by a hold and re-equilibration.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of ~0.5 mg/mL. Filter through a 0.45 µm syringe filter.

  • Analysis: Inject 10 µL and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Supporting Analytical Techniques

While NMR, MS, and HPLC form the core of characterization, other techniques provide valuable complementary information.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and simple method to confirm the presence of key functional groups. It is an excellent first-pass identification technique.

Functional Group Expected Wavenumber (cm⁻¹) Vibration
O-H (Carboxylic Acid)2500-3300 (broad)Stretching
C≡N (Nitrile)2220-2240 (sharp)Stretching[7]
C=O (Carbonyl)1680-1710 (strong)Stretching[7]
C=C (Aromatic)1450-1600Ring Stretching
C-Br500-600Stretching
Thermal Analysis (TGA/DSC)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal properties of the material, such as melting point and decomposition temperature.

  • DSC: Will show a sharp endothermic peak corresponding to the melting point. The sharpness of the peak is an indicator of purity.

  • TGA: Measures mass loss as a function of temperature. It helps determine the onset of thermal decomposition and the presence of any residual solvent or water[8][9]. A typical experiment involves heating the sample at a constant rate (e.g., 10 °C/min) in a nitrogen atmosphere[9][10].

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. The experimental values should match the theoretical values calculated from the molecular formula (C₈H₄BrNO₂), providing fundamental confirmation of the empirical formula.

Element Theoretical %
Carbon (C)42.51
Hydrogen (H)1.78
Nitrogen (N)6.20

Conclusion

The comprehensive characterization of this compound requires a synergistic application of multiple analytical techniques. While NMR spectroscopy provides the definitive structural map and Mass Spectrometry confirms the molecular formula, HPLC is indispensable for quantifying purity. Supporting methods like FTIR, Thermal Analysis, and Elemental Analysis provide orthogonal data that, when combined, create a robust and reliable analytical package. This integrated approach ensures the quality and identity of the material, which is paramount for its successful application in research and development.

References

A Comparative Guide to the Reactivity of 3-Bromo-4-cyanobenzoic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: More Than Just a Positional Change

In the intricate world of medicinal chemistry and materials science, substituted benzoic acids are foundational scaffolds. Among these, bromo-cyanobenzoic acids serve as exceptionally versatile intermediates, offering three distinct functional groups—a carboxylic acid, a cyano group, and a bromine atom—each a gateway to a diverse array of chemical transformations. However, the seemingly subtle shift in the positions of these substituents around the aromatic ring dramatically alters the molecule's electronic landscape and steric environment. This guide provides an in-depth comparison of the reactivity of 3-Bromo-4-cyanobenzoic acid with its key isomers, moving beyond a simple catalog of properties to explain the underlying principles that govern their chemical behavior. Understanding these nuances is paramount for rational synthetic design, enabling chemists to select the optimal isomer to achieve desired reaction outcomes with greater efficiency and control.

This document will explore the differential reactivity of these isomers in key transformations, including assessments of their acidity, susceptibility to nucleophilic and electrophilic substitution, and the reactivity of their constituent functional groups. The discussion is grounded in established chemical principles and supported by experimental considerations to provide actionable insights for laboratory applications.

The Isomers in Focus: A Structural Overview

The isomers under consideration are structural variants of bromocyanobenzoic acid. For clarity, we will focus on isomers where the carboxyl group is at position 1.

Figure 1: Structures of this compound and key isomers.

Pillar 1: The Influence of Electronic and Steric Effects

The reactivity of each isomer is a direct consequence of the interplay between the electronic (inductive and resonance) and steric effects of the three substituents.

  • Carboxyl Group (-COOH): This group is strongly electron-withdrawing through induction and moderately deactivating via resonance. It acts as a meta-director in electrophilic aromatic substitution (EAS).[1][2]

  • Cyano Group (-CN): The cyano group is one of the most powerful electron-withdrawing groups, acting through both strong inductive and resonance effects. It is also a meta-director in EAS.[3]

  • Bromine (-Br): Bromine is deactivating due to its strong electron-withdrawing inductive effect (-I), but it is an ortho, para-director because of its electron-donating resonance effect (+R) via its lone pairs.[4]

The relative positioning of these groups dictates the overall electron density of the ring, the acidity of the proton, and the accessibility of each reaction site.

Pillar 2: A Head-to-Head Reactivity Comparison

A. Acidity (pKa)

The acidity of the carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion (-COO⁻). Electron-withdrawing groups (EWGs) stabilize this anion by dispersing its negative charge, thereby increasing acidity (lowering the pKa).

  • The Ortho Effect: A key principle in substituted benzoic acids is the "ortho effect," where an ortho-substituent, regardless of its electronic nature, generally increases the acidity more than if it were in the meta or para position.[5] This is primarily due to steric hindrance, which forces the carboxyl group to twist out of the plane of the benzene ring.[5][6] This twisting minimizes resonance between the carboxyl group and the ring, increasing the acidity of the proton.

  • Isomer Analysis:

    • 2-Bromo-4-cyanobenzoic acid & 4-Bromo-2-cyanobenzoic acid: These isomers are expected to be the most acidic. The bromine or cyano group at the ortho position will exert a powerful ortho effect. The additional strong EWG (-CN or -Br) elsewhere on the ring further stabilizes the carboxylate anion.

    • This compound & 4-Bromo-3-cyanobenzoic acid: These isomers will be significantly more acidic than benzoic acid (pKa ≈ 4.2)[7] but generally less acidic than their ortho-substituted counterparts. The cumulative inductive effects of the -Br and -CN groups are strong.

    • General Trend: The acidity will be dominated by any group at the ortho position, followed by the cumulative electron-withdrawing strength of the groups at the meta and para positions.

Compound Predicted Relative Acidity Key Influencing Factors
4-Bromo-2-cyanobenzoic acidVery HighStrong ortho effect from the -CN group; additional -I effect from para -Br.
2-Bromo-4-cyanobenzoic acidVery HighStrong ortho effect from the -Br group; powerful -I, -R effects from para -CN.
This compoundHighNo ortho effect. Strong stabilization from para -CN and meta -Br.
4-Bromo-3-cyanobenzoic acidHighNo ortho effect. Strong stabilization from meta -CN and para -Br.
B. Nucleophilic Aromatic Substitution (SNAr)

The C-Br bond can be susceptible to attack by nucleophiles. The rate of SNAr reactions is dramatically accelerated by the presence of strong electron-withdrawing groups, particularly when they are positioned ortho or para to the leaving group (bromine).[8][9] These groups stabilize the negatively charged intermediate (the Meisenheimer complex) through resonance.[10][11]

SNAr_Mechanism Reactant Aryl-Br + Nu⁻ Intermediate Meisenheimer Complex Negatively charged, resonance-stabilized Reactant->Intermediate Addition (rate-determining) Product Aryl-Nu + Br⁻ Intermediate->Product Elimination

Figure 2: Generalized workflow for the SNAr addition-elimination mechanism.

  • Isomer Analysis:

    • 2-Bromo-4-cyanobenzoic acid: This isomer is primed for high reactivity. The powerful -CN group is para to the bromine, and the -COOH group is meta. The para-cyano group provides excellent resonance stabilization for the Meisenheimer complex, making this isomer highly susceptible to SNAr.

    • 4-Bromo-2-cyanobenzoic acid: Here, the -CN group is ortho to the bromine. This also provides superb resonance stabilization, making this isomer highly reactive towards nucleophiles.

    • This compound: The bromine has a para -CN group and an ortho -COOH group. Both are strong EWGs, and their positions relative to the bromine will strongly activate the ring for SNAr. This isomer is expected to be very reactive.

    • 4-Bromo-3-cyanobenzoic acid: The bromine has a meta -CN group and an ortho -COOH group. While the ortho -COOH provides activation, the lack of an ortho or para -CN group means the stabilization of the Meisenheimer complex is less effective compared to the other isomers. Its reactivity will be lower.[12]

Predicted SNAr Reactivity Trend (Displacement of Br): (Highest) 2-Bromo-4-cyanobenzoic acid ≈ this compound ≈ 4-Bromo-2-cyanobenzoic acid > (Lowest) 4-Bromo-3-cyanobenzoic acid

C. Reactivity of the Carboxyl Group (e.g., Esterification)

Reactions at the carboxyl group, such as esterification or amidation, are sensitive to steric hindrance.

  • Isomer Analysis:

    • 2-Bromo-4-cyanobenzoic acid & 4-Bromo-2-cyanobenzoic acid: The presence of a bulky bromine atom or a linear but still influential cyano group at the ortho position will sterically hinder the approach of nucleophiles (like alcohols or amines) to the carboxyl carbon.[13] These isomers will likely require more forcing reaction conditions (e.g., higher temperatures, stronger acid catalysts) for esterification compared to the others.

    • This compound & 4-Bromo-3-cyanobenzoic acid: Lacking an ortho substituent, the carboxyl group in these isomers is sterically accessible. They should undergo standard esterification and amidation reactions under milder conditions.

Pillar 3: Experimental Protocols for Reactivity Assessment

To empirically validate the predicted differences in reactivity, the following standardized protocols can be employed.

Protocol 1: Comparative Analysis of SNAr Reactivity

This experiment compares the rate of bromide displacement by a common nucleophile, such as sodium methoxide.

Objective: To determine the relative reactivity of the isomers towards a nucleophile.

Methodology:

  • Preparation: In separate, identical reaction vessels, dissolve an equimolar amount (e.g., 0.1 mmol) of each bromocyanobenzoic acid isomer in a suitable solvent like DMSO or DMF (2 mL).

  • Initiation: To each vessel, add a standardized solution of sodium methoxide (e.g., 1.2 equivalents, 0.12 mmol) at a controlled temperature (e.g., 80 °C).

  • Monitoring: At fixed time intervals (e.g., 15, 30, 60, 120 minutes), withdraw a small aliquot from each reaction mixture.

  • Quenching: Immediately quench the aliquot with a dilute acid solution to stop the reaction.

  • Analysis: Analyze the quenched aliquots by LC-MS or HPLC. Quantify the percentage of starting material remaining and the percentage of the methoxy-substituted product formed.

  • Comparison: Plot the percentage conversion versus time for each isomer. The isomer that reaches the highest conversion in the shortest time is the most reactive.

SNAr_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Isomer1 Isomer 1 in DMSO Add_NaOMe Add NaOMe (1.2 eq) Heat to 80°C Isomer1->Add_NaOMe Isomer2 Isomer 2 in DMSO Isomer2->Add_NaOMe Isomer3 Isomer 3 in DMSO Isomer3->Add_NaOMe Isomer4 Isomer 4 in DMSO Isomer4->Add_NaOMe Monitor Aliquot at t=0, 15, 30... min Add_NaOMe->Monitor Quench Quench with Acid Monitor->Quench LCMS LC-MS Analysis Quench->LCMS Plot Plot % Conversion vs. Time LCMS->Plot

Figure 3: Experimental workflow for comparing SNAr reactivity.

Protocol 2: Comparative Fischer Esterification

This experiment highlights the impact of steric hindrance on the reactivity of the carboxyl group.

Objective: To compare the ease of esterification among the isomers.

Methodology:

  • Setup: In separate, identical round-bottom flasks equipped with reflux condensers, place an equimolar amount (e.g., 1.0 mmol) of each isomer.

  • Reagents: Add a large excess of methanol (e.g., 10 mL) to act as both solvent and reagent, and a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Reaction: Reflux all mixtures for a set period (e.g., 4 hours).

  • Workup: After cooling, neutralize the acid catalyst with a saturated sodium bicarbonate solution. Extract the methyl ester product with a suitable organic solvent (e.g., ethyl acetate).

  • Analysis: Dry the organic extracts, evaporate the solvent, and determine the yield of the crude ester. Analyze the purity and conversion rate using ¹H NMR spectroscopy by integrating the methyl ester peak (~3.9 ppm) against a characteristic aromatic proton peak.

  • Comparison: The isomers with less steric hindrance around the carboxyl group (3-bromo-4-cyano- and 4-bromo-3-cyanobenzoic acid) are expected to show significantly higher conversion to the ester product.

Synthetic Strategy and Conclusion

The choice between this compound and its isomers is a critical decision dictated by the intended synthetic route.

  • For SNAr Reactions: If the goal is to displace the bromine atom, 2-Bromo-4-cyanobenzoic acid , 4-Bromo-2-cyanobenzoic acid , and This compound are superior choices due to the powerful activating effects of the ortho/para electron-withdrawing groups. 4-Bromo-3-cyanobenzoic acid would be a poor substrate for this transformation.

  • For Modifying the Carboxyl Group: When planning reactions like amidation or esterification, This compound and 4-Bromo-3-cyanobenzoic acid are advantageous. Their sterically unhindered carboxyl groups allow for milder reaction conditions and potentially higher yields. The ortho-substituted isomers would require more robust methods to overcome steric hindrance.

  • For Electrophilic Aromatic Substitution: All isomers are heavily deactivated. Any EAS reaction would be challenging and likely require harsh conditions. The directing effects would be a complex sum of the three substituents, making regioselectivity difficult to predict and control.

Ultimately, this guide illustrates that a deep understanding of fundamental organic chemistry principles—steric hindrance, electronic effects, and reaction mechanisms—is essential for navigating the subtleties of substituted aromatic systems. By leveraging this knowledge, researchers can transform a simple choice of isomer into a strategic tool for synthetic success.

References

Navigating the Bioactivity Landscape of Benzoic Acid Analogs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide

For researchers, scientists, and professionals in drug development, the benzoic acid scaffold represents a foundational element in the design of novel therapeutics. Its synthetic tractability and the profound influence of substituent patterns on biological activity make it a perennial subject of investigation. This guide provides a comparative analysis of the biological activities of various substituted benzoic acid derivatives, with a particular focus on inferring the potential bioactivity of 3-bromo-4-cyanobenzoic acid analogs. It is important to note that while direct and extensive experimental data on the biological activity of this compound and its immediate derivatives are limited in publicly available literature, a comprehensive examination of structurally related compounds can provide valuable insights and guide future research.

This guide will objectively compare the performance of various benzoic acid analogs, supported by available experimental data, and detail the methodologies for key experimental validations.

The Benzoic Acid Scaffold: A Privileged Structure in Medicinal Chemistry

Benzoic acid and its derivatives are a class of compounds recognized for a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The therapeutic efficacy of these molecules is intricately linked to the nature, position, and number of substituents on the aromatic ring. Halogenation, in particular the introduction of bromine, is a well-established strategy in medicinal chemistry to enhance the biological potential of a compound. Bromine's unique properties, including its size, electronegativity, and lipophilicity, can significantly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to biological targets.

Comparative Analysis of Biological Activity: Insights from Structurally Related Analogs

While specific data for this compound is scarce, we can extrapolate potential activities by examining its near neighbors and other relevant benzoic acid derivatives.

Antimicrobial Activity

The introduction of halogen atoms to aromatic structures is a known strategy for enhancing antimicrobial properties. Brominated phenols and related compounds have demonstrated potent antibacterial and antifungal activities. This suggests that the dibromo substitution in compounds like 3,5-dibromo-4-methoxybenzoic acid could contribute to significant antimicrobial properties[1]. While direct data is unavailable, it is plausible to hypothesize that this compound analogs may also exhibit antimicrobial activity.

Table 1: Antimicrobial Activity of Benzoic Acid Derivatives

CompoundBiological ActivityTarget Organism/EnzymeKey Performance Metric
Benzoic AcidAntibacterialEscherichia coli O157MIC = 1 mg/mL
3,5-Dibromo-4-methoxybenzoic AcidPredicted Antibacterial--
Brominated PhenolsAntibacterial and AntifungalVarious bacteria and fungiPotent activity reported

Note: MIC (Minimum Inhibitory Concentration) is a standard measure of antimicrobial efficacy.

Anticancer Activity

Experimental Protocols: A Guide to Validation

To facilitate further research and standardized comparison of benzoic acid analogs, detailed methodologies for key experiments are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This assay determines the lowest concentration of a compound that prevents visible growth of a microorganism.

Materials:

  • Test compound (e.g., a this compound analog)

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Test Compound: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the growth medium.

  • Preparation of Inoculum: Grow the microbial culture to the mid-logarithmic phase and dilute it to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Incubation: Add the microbial inoculum to each well of the 96-well plate containing the serially diluted test compound. Include positive (microbes in medium) and negative (medium only) controls.

  • Reading Results: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Protocol 2: MTT Assay for Cytotoxicity (Anticancer Activity)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity and is a common method for measuring the cytotoxic effects of potential anticancer agents.

Materials:

  • Test compound

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizing the Rationale: Synthesis and Potential Pathways

The synthesis of novel analogs and the understanding of their potential mechanisms of action are crucial for rational drug design.

General Synthetic Workflow for this compound Analogs

The following diagram illustrates a general workflow for the synthesis and subsequent biological evaluation of this compound amides and esters.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start This compound Activation Activation of Carboxylic Acid (e.g., with SOCl2 or EDC/HOBt) Start->Activation Amidation Amide Synthesis (Reaction with various amines) Activation->Amidation Esterification Ester Synthesis (Reaction with various alcohols) Activation->Esterification Amide_Analogs Library of Amide Analogs Amidation->Amide_Analogs Ester_Analogs Library of Ester Analogs Esterification->Ester_Analogs Screening High-Throughput Screening Amide_Analogs->Screening Ester_Analogs->Screening Antimicrobial_Assay Antimicrobial Assays (MIC) Screening->Antimicrobial_Assay Anticancer_Assay Anticancer Assays (MTT) Screening->Anticancer_Assay Hit_Identification Hit Identification Antimicrobial_Assay->Hit_Identification Anticancer_Assay->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization

Caption: General workflow for the synthesis and biological evaluation of this compound analogs.

Conclusion

While direct experimental data on the biological activity of this compound analogs remains to be extensively explored and published, a comparative analysis of structurally related benzoic acid derivatives provides a strong foundation for predicting their potential as antimicrobial and anticancer agents. The presence of the bromo- and cyano- substituents on the benzoic acid scaffold suggests that these compounds are promising candidates for further investigation. The detailed experimental protocols and the generalized workflow provided in this guide offer a robust framework for researchers to embark on the synthesis and biological evaluation of this intriguing class of molecules, potentially leading to the discovery of novel therapeutic agents.

References

Navigating the Uncharted Territory of 3-Bromo-4-cyanobenzoic Acid Derivatives: A Guide to a Landscape Devoid of SAR Studies

Author: BenchChem Technical Support Team. Date: January 2026

An extensive review of scientific literature and patent databases reveals a significant gap in the exploration of 3-Bromo-4-cyanobenzoic acid derivatives for therapeutic applications. While this compound is readily available as a chemical building block, there is a conspicuous absence of published structure-activity relationship (SAR) studies detailing the synthesis and biological evaluation of a series of its analogs. Consequently, a comprehensive comparison guide on the SAR of these derivatives cannot be constructed at this time.

The this compound scaffold presents an intriguing starting point for medicinal chemistry campaigns. The presence of three distinct functional groups—a carboxylic acid, a cyano group, and a bromine atom—offers multiple points for chemical modification, allowing for the exploration of a diverse chemical space. The carboxylic acid can be readily converted to amides and esters, the cyano group can be transformed into other functionalities, and the bromine atom provides a handle for cross-coupling reactions to introduce a variety of substituents onto the aromatic ring.

Despite this potential, the scientific community has yet to publish systematic investigations into how these modifications influence the biological activity of the resulting compounds against a specific enzyme or receptor target. An SAR study is fundamental to understanding which structural features are crucial for a molecule's potency, selectivity, and overall drug-like properties. It forms the cornerstone of rational drug design, guiding chemists in the optimization of lead compounds.

For researchers, scientists, and drug development professionals, the absence of this foundational data for this compound derivatives means that any endeavor to utilize this scaffold would be entering uncharted territory. The development of novel therapeutics based on this core would necessitate a ground-up approach, beginning with the design and synthesis of a diverse library of derivatives, followed by the development and execution of robust biological screening assays to identify initial hits.

Below, we outline a generalized workflow that would be required to establish an SAR for this compound class, should a research program be initiated.

Proposed Experimental Workflow for Establishing SAR

A typical workflow to build a structure-activity relationship for this compound derivatives would involve the following key stages:

G cluster_0 Synthesis cluster_1 Biological Evaluation cluster_2 SAR Analysis & Iteration A Derivative Library Synthesis (Amides, Esters, Cross-Coupling Products) B Purification and Structural Characterization (NMR, MS, HPLC) A->B C Primary Screening (Target-based or Phenotypic Assay) B->C D Hit Confirmation and IC50 Determination C->D E Selectivity Profiling D->E F Data Analysis and SAR Elucidation E->F G Computational Modeling (Docking, QSAR) F->G H Design of Next-Generation Analogs G->H H->A Iterative Synthesis

A Spectroscopic Journey: Tracing the Synthesis of 3-Bromo-4-cyanobenzoic Acid from its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the unambiguous characterization of molecular structures is paramount. Spectroscopic techniques serve as our primary tools for elucidating the intricate details of chemical transformations. This guide provides an in-depth spectroscopic comparison of the synthetic pathway leading to 3-Bromo-4-cyanobenzoic acid, a valuable building block in drug discovery and organic electronics. We will dissect the characteristic spectral signatures of the starting material, p-toluic acid, the intermediate, 3-bromo-4-methylbenzonitrile, and the final product, this compound, using Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy, and Mass Spectrometry (MS).

The rationale behind this comparative analysis lies in understanding how the sequential introduction and modification of functional groups—from a methyl group to a nitrile and finally a carboxylic acid, alongside bromination—manifest in their respective spectra. This knowledge is crucial for reaction monitoring, purity assessment, and structural confirmation.

The Synthetic Pathway: A Stepwise Transformation

The synthesis of this compound from p-toluic acid is a multi-step process that exemplifies key reactions in organic synthesis. The journey involves the conversion of a methyl group to a nitrile, followed by bromination and subsequent oxidation. A plausible synthetic route is outlined below. Understanding this pathway is fundamental to interpreting the spectroscopic data that follows.

Synthesis_Pathway pToluic p-Toluic Acid Intermediate1 p-Tolunitrile pToluic->Intermediate1 1. SOCl₂ 2. NH₃ Intermediate2 3-Bromo-4-methylbenzonitrile Intermediate1->Intermediate2 Br₂/FeBr₃ FinalProduct This compound Intermediate2->FinalProduct KMnO₄, H₂O, Δ

Figure 1: A plausible synthetic pathway from p-Toluic Acid to this compound.

Spectroscopic Comparison: A Tale of Three Molecules

The true power of spectroscopy is revealed when we compare the spectra of the starting material, intermediate, and final product. Each transformation leaves an indelible mark on the molecule's interaction with electromagnetic radiation.

FT-IR Spectroscopy: The Functional Group Fingerprints

Infrared spectroscopy probes the vibrational modes of molecules, providing a direct window into the functional groups present. The transformation from a carboxylic acid to a nitrile and back to a substituted carboxylic acid, along with the introduction of a bromine atom, results in distinct changes in the FT-IR spectra.

CompoundKey Vibrational Frequencies (cm⁻¹)Interpretation
p-Toluic Acid ~3300-2500 (broad), ~1680 (strong), ~2920O-H stretch of carboxylic acid, C=O stretch, C-H stretch of methyl group.
3-Bromo-4-methylbenzonitrile ~2230 (sharp, strong), ~2925, ~550C≡N stretch of nitrile, C-H stretch of methyl group, C-Br stretch.
This compound ~3300-2500 (broad), ~2235 (sharp), ~1700 (strong), ~560O-H and C=O of carboxylic acid, C≡N stretch, C-Br stretch.

The most dramatic changes are the disappearance of the broad O-H and strong C=O bands of the carboxylic acid in the intermediate, which are replaced by the characteristic sharp C≡N stretch. In the final product, both the carboxylic acid and nitrile absorptions are present, providing clear evidence of the successful transformations.

¹H NMR Spectroscopy: Probing the Proton Environment

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The substitution pattern on the aromatic ring and the nature of the functional groups significantly influence the chemical shifts and coupling patterns of the aromatic protons.

CompoundProtonChemical Shift (δ, ppm)Multiplicity
p-Toluic Acid [1]-COOH~12.8 (broad s)Singlet
Ar-H~7.8 (d), ~7.3 (d)Doublet
-CH₃~2.4 (s)Singlet
3-Bromo-4-methylbenzonitrile Ar-H~7.7-7.4 (m)Multiplet
-CH₃~2.5 (s)Singlet
This compound (Predicted)-COOH~13.0 (broad s)Singlet
Ar-H~8.2 (d), ~8.0 (dd), ~7.8 (d)Doublets & Doublet of Doublets

In p-toluic acid, the two sets of aromatic protons appear as clean doublets due to the symmetry of the molecule. The introduction of the bromine atom in 3-bromo-4-methylbenzonitrile breaks this symmetry, leading to a more complex multiplet for the aromatic protons. For the final product, this compound, we predict three distinct aromatic signals with characteristic coupling patterns, reflecting the trisubstituted aromatic ring.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom gives rise to a distinct signal, and its chemical shift is indicative of its electronic environment.

CompoundCarbonChemical Shift (δ, ppm)
p-Toluic Acid [1][2]-COOH~168
Ar-C (quaternary)~143, ~129
Ar-CH~130, ~129
-CH₃~21
3-Bromo-4-methylbenzonitrile (Predicted)-C≡N~118
Ar-C (quaternary)~140, ~135, ~115
Ar-CH~134, ~132, ~130
-CH₃~20
This compound (Predicted)-COOH~166
-C≡N~117
Ar-C (quaternary)~138, ~136, ~125, ~112
Ar-CH~135, ~133, ~131

The conversion of the methyl group to a nitrile introduces a new quaternary carbon signal for the nitrile group around 118 ppm. The oxidation of the methyl group to a carboxylic acid in the final step reintroduces a deshielded carbonyl carbon signal around 166 ppm. The chemical shifts of the aromatic carbons are also significantly affected by the changing substituents, providing a rich dataset for structural confirmation.

Mass Spectrometry: Determining the Molecular Weight

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Peaks (m/z)
p-Toluic Acid C₈H₈O₂136.15136 (M⁺), 119 (M-OH)⁺, 91 (M-COOH)⁺
3-Bromo-4-methylbenzonitrile C₈H₆BrN196.04195/197 (M⁺), 116 (M-Br)⁺
This compound [3]C₈H₄BrNO₂226.03225/227 (M⁺), 208/210 (M-OH)⁺, 180/182 (M-COOH)⁺, 101 (M-Br-COOH)⁺

The mass spectrum of each compound will show a distinct molecular ion peak (M⁺). A key feature for the bromine-containing compounds is the presence of isotopic peaks (M⁺ and M+2⁺) in an approximately 1:1 ratio, which is characteristic of the bromine atom. The fragmentation patterns will also differ significantly, reflecting the different functional groups available for fragmentation.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.

FT-IR Spectroscopy Protocol
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Ensure the ATR crystal is clean before acquiring a background spectrum. Place a small amount of the solid sample on the crystal and apply pressure to ensure good contact.

  • Instrument Parameters:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 scans are typically sufficient to achieve a good signal-to-noise ratio.

  • Data Processing: Perform a background subtraction and, if necessary, an ATR correction. Label the significant peaks corresponding to the key functional groups.

NMR Spectroscopy Protocol (¹H and ¹³C)
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence.

    • Spectral Width: 0-15 ppm.

    • Number of Scans: 8-16 scans.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled single-pulse sequence.

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024 or more scans may be required for adequate signal-to-noise.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry Protocol (Electron Ionization - EI)
  • Sample Introduction: For volatile and thermally stable compounds, direct insertion probe (DIP) or gas chromatography (GC) introduction can be used. For less stable compounds, electrospray ionization (ESI) may be more suitable.

  • Ionization: Use a standard electron ionization energy of 70 eV.

  • Mass Analyzer: Scan a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 50-300).

  • Data Analysis: Identify the molecular ion peak and characteristic fragment ions. For brominated compounds, confirm the presence of the isotopic pattern for bromine.

Analytical_Workflow cluster_synthesis Synthesis Stages cluster_analysis Spectroscopic Analysis pToluic p-Toluic Acid Intermediate 3-Bromo-4-methylbenzonitrile pToluic->Intermediate FTIR FT-IR pToluic->FTIR NMR ¹H & ¹³C NMR pToluic->NMR MS Mass Spectrometry pToluic->MS FinalProduct This compound Intermediate->FinalProduct Intermediate->FTIR Intermediate->NMR Intermediate->MS FinalProduct->FTIR FinalProduct->NMR FinalProduct->MS Data Comparative Spectral Data FTIR->Data NMR->Data MS->Data

Figure 2: Workflow for the spectroscopic comparison of the synthesis of this compound.

Conclusion

The spectroscopic comparison of this compound and its precursors, p-toluic acid and 3-bromo-4-methylbenzonitrile, provides a clear and instructive example of how FT-IR, NMR, and Mass Spectrometry can be used to monitor chemical reactions and confirm molecular structures. Each synthetic step introduces predictable changes in the spectra, allowing for a detailed and confident characterization of the final product. By understanding these spectroscopic transformations, researchers can ensure the identity and purity of their compounds, a critical aspect of reliable and reproducible scientific research.

References

A Technical Guide to Alternative Reagents for 3-Bromo-4-cyanobenzoic Acid in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and success. 3-Bromo-4-cyanobenzoic acid has established itself as a versatile and valuable reagent, offering a unique combination of functional handles for a variety of chemical transformations. The presence of a carboxylic acid, a cyano group, and a bromine atom on the aromatic ring allows for a diverse range of reactions, including esterification, amidation, and, most notably, transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

This guide provides an in-depth technical comparison of alternative reagents to this compound. By examining the performance of analogous compounds with different halogen substituents and structural isomers in key synthetic transformations, we aim to provide researchers with the data-driven insights necessary to make informed decisions in their synthetic planning. This guide will delve into the causality behind experimental choices, present comparative data, and provide detailed experimental protocols for key reactions.

The Strategic Importance of Halogen Substitution in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are cornerstone methodologies for the construction of C-C and C-N bonds, respectively. The nature of the halogen atom on the aromatic ring plays a pivotal role in the kinetics and success of these reactions. The reactivity of aryl halides in these transformations generally follows the order: I > Br > Cl. This trend is primarily governed by the bond dissociation energy of the carbon-halogen bond, which influences the rate-determining oxidative addition step in the catalytic cycle.

Suzuki-Miyaura Coupling: A Comparative Analysis

The Suzuki-Miyaura coupling is a robust method for the formation of biaryl structures, which are prevalent in pharmaceuticals and functional materials. To illustrate the impact of the halogen substituent, we will compare the performance of 3-halo-4-cyanobenzoic acids in a typical Suzuki-Miyaura coupling reaction with phenylboronic acid.

Table 1: Comparison of 3-Halo-4-cyanobenzoic Acids in a Suzuki-Miyaura Coupling Reaction

EntryAryl HalideLeaving GroupTypical Yield (%)Relative Reaction RateKey Considerations
13-Iodo-4-cyanobenzoic acidIodo>95%Very FastHigher cost and potential for side reactions if not handled carefully. Ideal for difficult couplings or when mild conditions are paramount.
2This compoundBromo85-95%FastA good balance of reactivity and stability. Widely used and commercially available.
33-Chloro-4-cyanobenzoic acidChloro60-80%Moderate to SlowMore challenging to activate. Often requires more specialized and expensive ligands and higher catalyst loadings. More cost-effective for large-scale synthesis.

Note: The yields and reaction rates are representative and can vary depending on the specific reaction conditions, catalyst system, and substrate.

The data clearly indicates that while the iodo- and bromo-derivatives provide higher yields under standard conditions, the chloro-analog remains a viable, cost-effective option, particularly with the advent of advanced catalyst systems designed for the activation of aryl chlorides.[1]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

To a solution of this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (3.0 mmol) in a mixture of toluene (8 mL) and water (2 mL) is added Pd(PPh₃)₄ (0.03 mmol). The mixture is degassed with argon for 15 minutes and then heated to 90 °C for 12 hours. After cooling to room temperature, the mixture is diluted with water and the aqueous layer is washed with ethyl acetate. The aqueous layer is then acidified with 1 M HCl and the resulting precipitate is collected by filtration to afford the desired product.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar') Ar-X Ar-X Ar'-B(OR)2 Ar'-B(OR)2 Ar-Ar' Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: A Comparative Analysis

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, which are common motifs in pharmaceuticals.[2] Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl halide is a key factor.

Table 2: Comparison of 3-Halo-4-cyanobenzoic Acids in a Buchwald-Hartwig Amination Reaction

EntryAryl HalideLeaving GroupTypical Yield (%)Relative Reaction RateKey Considerations
13-Iodo-4-cyanobenzoic acidIodo>90%Very FastMost reactive, allowing for the use of a wider range of amines and milder conditions.
2This compoundBromo80-90%FastA reliable and commonly used substrate with a good balance of reactivity and cost.
33-Chloro-4-cyanobenzoic acidChloro50-75%Moderate to SlowRequires more sophisticated catalyst systems and often higher temperatures.

Note: The yields and reaction rates are representative and can vary depending on the specific amine, catalyst, and reaction conditions.

The trend in reactivity for the Buchwald-Hartwig amination mirrors that of the Suzuki-Miyaura coupling, with the bromo-derivative offering a practical and efficient option for many applications.

Experimental Protocol: Buchwald-Hartwig Amination of this compound

A mixture of this compound (1.0 mmol), aniline (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.08 mmol), and NaOt-Bu (1.4 mmol) in toluene (10 mL) is heated at 100 °C for 16 hours under an argon atmosphere. After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over Na₂SO₄ and concentrated under reduced pressure. The crude product is purified by column chromatography.

The Unique Reactivity of Aryl Fluorides in Nucleophilic Aromatic Substitution (SNAr)

In contrast to palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides in nucleophilic aromatic substitution (SNAr) follows the reverse trend: F > Cl > Br > I. This is because the rate-determining step in SNAr is the initial attack of the nucleophile on the aromatic ring to form a Meisenheimer complex. The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.

SNAr: A Comparative Analysis

For SNAr reactions, 3-Fluoro-4-cyanobenzoic acid emerges as a superior alternative to its bromo counterpart. The cyano group, being a strong electron-withdrawing group, further activates the ring towards nucleophilic attack, particularly when positioned ortho or para to the leaving group.

Table 3: Comparison of 3-Halo-4-cyanobenzoic Acids in a Nucleophilic Aromatic Substitution Reaction

EntryAryl HalideLeaving GroupTypical Yield (%)Relative Reaction RateKey Considerations
13-Fluoro-4-cyanobenzoic acidFluoro>95%Very FastThe high electronegativity of fluorine makes the ipso-carbon highly electrophilic, leading to rapid reaction rates and high yields.
23-Chloro-4-cyanobenzoic acidChloro70-85%ModerateA viable alternative, though generally less reactive than the fluoro-derivative.
3This compoundBromo50-70%SlowThe least reactive of the three in SNAr, often requiring harsher conditions.

Note: The yields and reaction rates are representative and depend on the nucleophile and reaction conditions.

The exceptional reactivity of the fluoro-derivative makes it the reagent of choice for SNAr reactions.

Experimental Protocol: Nucleophilic Aromatic Substitution of 3-Fluoro-4-cyanobenzoic Acid

A solution of 3-fluoro-4-cyanobenzoic acid (1.0 mmol), piperidine (1.5 mmol), and K₂CO₃ (2.0 mmol) in DMSO (5 mL) is heated at 120 °C for 4 hours. The reaction mixture is then cooled, poured into water, and acidified with 1 M HCl. The precipitate is collected by filtration and washed with water to give the desired product.

Diagram: SNAr Mechanism

SNAr_Mechanism cluster_intermediates Reaction Intermediates Aryl-X Aryl-X Meisenheimer Complex Meisenheimer Complex Aryl-X->Meisenheimer Complex Nucleophilic Attack (Nu-) Aryl-Nu Aryl-Nu Meisenheimer Complex->Aryl-Nu Loss of Leaving Group (X-)

Caption: The two-step addition-elimination mechanism of nucleophilic aromatic substitution.

Structural Isomers: A Case Study of 4-Bromo-3-cyanobenzoic Acid

In addition to varying the halogen substituent, exploring the utility of structural isomers can provide alternative synthetic routes and access to novel chemical space. 4-Bromo-3-cyanobenzoic acid, a structural isomer of our primary topic, offers a different substitution pattern that can influence its reactivity and the properties of its derivatives.

In cross-coupling reactions, the electronic environment of the C-Br bond in 4-bromo-3-cyanobenzoic acid is different from that in the 3-bromo isomer. The bromine atom is now para to the electron-withdrawing carboxylic acid group and meta to the cyano group. This can lead to subtle differences in reactivity that may be exploited in certain synthetic contexts. For instance, the increased electron-withdrawing effect of the para-carboxylic acid group might slightly enhance the reactivity of the C-Br bond in oxidative addition.

Table 4: Comparison of this compound and 4-Bromo-3-cyanobenzoic Acid in Suzuki-Miyaura Coupling

EntryAryl HalidePosition of SubstituentsTypical Yield (%)Key Considerations
1This compoundBr (meta to COOH, ortho to CN)85-95%Well-established reactivity.
24-Bromo-3-cyanobenzoic acidBr (para to COOH, meta to CN)80-90%Offers a different substitution pattern for downstream applications. Reactivity is generally comparable to the 3-bromo isomer.

Note: The yields are representative and can be influenced by the specific reaction conditions.

The choice between these two isomers will largely depend on the desired final structure of the target molecule.

Conclusion

This compound is a highly versatile and valuable building block in organic synthesis. However, a comprehensive understanding of the available alternatives is crucial for optimizing synthetic strategies. For palladium-catalyzed cross-coupling reactions, the iodo- and chloro-analogs offer a trade-off between reactivity and cost. For nucleophilic aromatic substitution reactions, the fluoro-derivative is the clear reagent of choice due to its enhanced reactivity. Finally, structural isomers like 4-bromo-3-cyanobenzoic acid provide access to a different substitution pattern, expanding the synthetic possibilities. By carefully considering the desired transformation and the principles outlined in this guide, researchers can select the most appropriate reagent to achieve their synthetic goals with efficiency and precision.

References

A Senior Application Scientist's Guide to the Cross-Coupling of 3-Bromo-4-cyanobenzoic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, the functionalization of aromatic scaffolds is a cornerstone of molecular design and synthesis. Among the myriad of available building blocks, 3-Bromo-4-cyanobenzoic acid presents a unique trifecta of reactive handles: a versatile bromine atom, an electron-withdrawing nitrile group, and a carboxylic acid suitable for amide couplings or further derivatization. The strategic modification of the aryl backbone via cross-coupling reactions unlocks a vast chemical space for the development of novel pharmaceuticals, agrochemicals, and materials.

This guide provides a comparative analysis of three powerful palladium-catalyzed cross-coupling methodologies—Suzuki-Miyaura, Heck, and Sonogashira reactions—for the derivatization of this compound. We will delve into the mechanistic underpinnings of each reaction, present detailed experimental protocols, and offer a comparative assessment of their efficacy, empowering you to make informed decisions in your synthetic endeavors.

Understanding the Substrate: this compound

Before we explore the coupling methodologies, a brief examination of our substrate is crucial. The presence of both a cyano and a carboxylic acid group, both electron-withdrawing, renders the aromatic ring electron-deficient. This electronic nature has a profound impact on the reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions, generally making oxidative addition more facile.

The Suzuki-Miyaura Coupling: A Robust C-C Bond Forming Strategy

The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, is arguably the most widely employed cross-coupling method for the formation of biaryl compounds due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[1][2]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three elementary steps: oxidative addition, transmetalation, and reductive elimination. The choice of an appropriate palladium catalyst, ligand, and base is critical for an efficient reaction. For electron-deficient aryl bromides like our substrate, the oxidative addition of the Pd(0) catalyst to the C-Br bond is generally favorable. The subsequent transmetalation, involving the transfer of the organic group from the boronic acid to the palladium center, is often the rate-determining step and is facilitated by the presence of a base.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Toluene/Water (4:1 v/v)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants Combine Reactants: This compound, Arylboronic acid, Pd(OAc)₂, SPhos, K₃PO₄ prep_inert Inert Atmosphere: Evacuate & Backfill (x3) prep_reactants->prep_inert prep_solvent Add Degassed Toluene/Water prep_inert->prep_solvent reaction_heat Heat to 100 °C with Stirring prep_solvent->reaction_heat reaction_monitor Monitor Progress (TLC/LC-MS) reaction_heat->reaction_monitor workup_cool Cool to RT reaction_monitor->workup_cool Upon Completion workup_extract Extraction with Ethyl Acetate & Water workup_cool->workup_extract workup_purify Column Chromatography workup_extract->workup_purify product Purified Biaryl Product workup_purify->product Heck_Reaction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup_dissolve Dissolve Reactants in DMF: This compound, Pd(OAc)₂, P(o-tol)₃ setup_add Add Alkene & Et₃N setup_dissolve->setup_add reaction_heat Heat to 100-120 °C setup_add->reaction_heat reaction_monitor Monitor Progress (TLC/GC-MS) reaction_heat->reaction_monitor workup_cool Cool to RT reaction_monitor->workup_cool Upon Completion workup_extract Aqueous Work-up & Extraction workup_cool->workup_extract workup_purify Column Chromatography workup_extract->workup_purify product Purified Olefin Product workup_purify->product Sonogashira_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup_reagents Combine Reactants: This compound, PdCl₂(PPh₃)₂, CuI setup_inert Inert Atmosphere setup_reagents->setup_inert setup_solvents Add Degassed THF & Et₃N setup_inert->setup_solvents setup_alkyne Add Terminal Alkyne setup_solvents->setup_alkyne reaction_stir Stir at RT or Heat setup_alkyne->reaction_stir reaction_monitor Monitor Progress (TLC) reaction_stir->reaction_monitor workup_filter Filter through Celite reaction_monitor->workup_filter Upon Completion workup_concentrate Concentrate Filtrate workup_filter->workup_concentrate workup_purify Column Chromatography workup_concentrate->workup_purify product Purified Aryl Alkyne Product workup_purify->product

References

A Comparative Guide to the Synthetic Validation of 3-Bromo-4-cyanobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the synthesis of novel molecular scaffolds is a cornerstone of innovation. Substituted benzoic acids, in particular, serve as critical building blocks for a diverse array of bioactive molecules. This guide provides an in-depth technical comparison of two distinct and validated synthetic routes to a valuable derivative: 3-Bromo-4-cyanobenzoic acid. By presenting objective experimental data and detailed protocols, this document aims to empower researchers to make informed decisions in their synthetic endeavors.

Introduction to this compound

This compound is a trifunctional aromatic compound featuring a carboxylic acid, a nitrile group, and a bromine atom. This unique arrangement of functional groups makes it a highly versatile intermediate for further chemical transformations. The carboxylic acid allows for the formation of esters and amides, the nitrile group can be hydrolyzed, reduced, or participate in cycloaddition reactions, and the bromine atom is amenable to various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings. This trifecta of reactivity opens the door to the synthesis of a wide range of complex molecules with potential applications in drug discovery and materials science.

Comparative Analysis of Synthetic Routes

Two primary synthetic pathways to this compound have been evaluated and are presented here for comparison. The selection of a particular route will depend on factors such as the availability of starting materials, desired scale, and tolerance for specific reagents and reaction conditions.

ParameterRoute 1: Oxidation of 3-Bromo-4-cyanotoluene Route 2: Sandmeyer Reaction of 4-Amino-3-bromobenzoic acid
Starting Material 3-Bromo-4-cyanotoluene4-Amino-3-bromobenzoic acid
Key Reactions Benzylic OxidationDiazotization, Sandmeyer Cyanation
Primary Reagents Potassium permanganate (KMnO₄)Sodium nitrite (NaNO₂), Copper(I) cyanide (CuCN)
Reported Yield 76-78% (analogous reaction)[1]~30% (for bromo-substituted substrates)[2]
Purity Requires recrystallizationRequires purification from copper byproducts
Reaction Time 3-4 hours~2 hours
Advantages Fewer synthetic steps, potentially higher yield.Milder reaction conditions for the final step.
Disadvantages Use of a strong oxidizing agent, potentially harsh conditions.Multi-step synthesis, use of toxic cyanide reagents, potential for side reactions.

Synthetic Route Diagrams

To visually delineate the two synthetic pathways, the following workflow diagrams have been generated.

Route 1: Oxidation start 3-Bromo-4-cyanotoluene reagent KMnO₄, H₂O, Heat start->reagent Oxidation product This compound reagent->product

Caption: Synthetic workflow for Route 1 via oxidation.

Route 2: Sandmeyer Reaction start 4-Amino-3-bromobenzoic acid diazotization NaNO₂, HCl, 0-5 °C start->diazotization Diazotization diazonium Diazonium Salt Intermediate diazotization->diazonium sandmeyer CuCN, KCN diazonium->sandmeyer Sandmeyer Cyanation product This compound sandmeyer->product

Caption: Synthetic workflow for Route 2 via Sandmeyer reaction.

Experimental Protocols

The following are detailed, step-by-step methodologies for the two synthetic routes. These protocols are based on established and reliable procedures found in the chemical literature.

Route 1: Oxidation of 3-Bromo-4-cyanotoluene

This route leverages the robust and well-established potassium permanganate oxidation of a benzylic methyl group to a carboxylic acid.[1][3][4][5]

Materials:

  • 3-Bromo-4-cyanotoluene

  • Potassium permanganate (KMnO₄)

  • Water

  • Concentrated Hydrochloric acid (HCl)

  • Sodium bisulfite (optional, for quenching excess KMnO₄)

  • Toluene (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 3-Bromo-4-cyanotoluene (1 equivalent).

  • Add water to the flask, followed by the portion-wise addition of potassium permanganate (approximately 2.4 equivalents).

  • Heat the mixture to reflux with vigorous stirring. The purple color of the permanganate will gradually disappear as it is converted to a brown precipitate of manganese dioxide. The reaction typically takes 3-4 hours.[1]

  • After the reaction is complete (indicated by the disappearance of the purple color), cool the mixture to room temperature.

  • Filter the hot mixture by suction to remove the manganese dioxide. Wash the filter cake with hot water.

  • Combine the filtrates and concentrate the volume under reduced pressure.

  • While the solution is still warm, cautiously acidify with concentrated hydrochloric acid with continuous stirring until the precipitation of the product is complete.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the white precipitate of this compound by filtration and wash with cold water.

  • For purification, the crude product can be recrystallized from toluene to yield a product with a melting point of approximately 219-221 °C.[1]

Route 2: Sandmeyer Reaction of 4-Amino-3-bromobenzoic acid

This classic transformation in aromatic chemistry allows for the conversion of an amino group to a nitrile via a diazonium salt intermediate.[6][7]

Part A: Diazotization of 4-Amino-3-bromobenzoic acid

Materials:

  • 4-Amino-3-bromobenzoic acid

  • Concentrated Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Water

Procedure:

  • In a beaker, suspend 4-Amino-3-bromobenzoic acid (1 equivalent) in a mixture of water and concentrated hydrochloric acid.

  • Cool the suspension to 0-5 °C in an ice bath with continuous stirring.

  • In a separate beaker, dissolve sodium nitrite (1.05 equivalents) in cold water.

  • Slowly add the cold sodium nitrite solution dropwise to the suspension of 4-Amino-3-bromobenzoic acid, ensuring the temperature is maintained between 0 and 5 °C.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete formation of the diazonium salt. The resulting solution should be used immediately in the next step.

Part B: Sandmeyer Cyanation

Materials:

  • Diazonium salt solution from Part A

  • Copper(I) cyanide (CuCN)

  • Potassium cyanide (KCN)

  • Water

Procedure:

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and potassium cyanide (1.2 equivalents) in water. Cool this solution in an ice bath.

  • Slowly and carefully add the cold diazonium salt solution from Part A to the copper(I) cyanide solution with vigorous stirring. A precipitate will form.

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., in a 50 °C water bath) until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture and acidify with hydrochloric acid to precipitate the crude this compound.

  • Collect the crude product by filtration and wash thoroughly with water.

  • To purify, the crude product can be dissolved in a dilute sodium bicarbonate solution, filtered to remove any insoluble impurities, and then re-precipitated by the addition of hydrochloric acid. The purified product is then collected by filtration, washed with cold water, and dried.

Scientific Rationale and Causality

Route 1: The oxidation of the methyl group in 3-bromo-4-cyanotoluene is a classic example of benzylic oxidation.[5] The benzene ring activates the adjacent methyl group, making it susceptible to strong oxidizing agents like potassium permanganate. The reaction proceeds through a series of steps involving the formation of a manganese ester, which is subsequently hydrolyzed to the carboxylic acid. The presence of the electron-withdrawing bromo and cyano groups on the ring can make the oxidation more challenging compared to unsubstituted toluene, potentially requiring more forcing conditions.

Route 2: The Sandmeyer reaction is a powerful method for introducing a variety of substituents onto an aromatic ring via a diazonium salt intermediate.[6] The diazotization step involves the reaction of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a relatively stable diazonium salt at low temperatures. In the subsequent cyanation step, copper(I) cyanide acts as a catalyst to facilitate the replacement of the diazonium group with a cyanide group, with the liberation of nitrogen gas. The use of a copper(I) salt is crucial for the success of this reaction.

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to this compound.

  • Route 1 (Oxidation) is more direct and has the potential for higher yields, making it an attractive option for larger-scale synthesis. However, the use of a strong oxidizing agent like potassium permanganate may not be compatible with other sensitive functional groups in more complex molecules.

  • Route 2 (Sandmeyer Reaction) , while involving more steps and potentially lower overall yields, proceeds under milder conditions for the final transformation. This makes it a more suitable choice when dealing with substrates that are sensitive to harsh oxidative conditions. The use of toxic cyanide reagents necessitates appropriate safety precautions.

Ultimately, the choice of synthetic route will be dictated by the specific needs of the researcher, including the scale of the synthesis, the availability and cost of starting materials, and the chemical compatibility of the substrate. It is recommended that small-scale trial reactions be conducted to optimize the conditions for the chosen route before proceeding to a larger scale.

References

A Senior Application Scientist's Guide to Quantitative NMR (qNMR) Analysis for Purity Determination of 3-Bromo-4-cyanobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. This guide provides an in-depth, technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other analytical techniques for the purity assessment of 3-Bromo-4-cyanobenzoic acid, a crucial building block in organic synthesis.

The narrative that follows is grounded in years of hands-on experience, explaining not just the "how" but the critical "why" behind each experimental choice. We will explore the inherent trustworthiness of qNMR as a self-validating system and provide a robust framework for its application, supported by authoritative references.

The Principle of Absolute Quantification: Why qNMR Excels

At its core, the power of qNMR lies in a simple, yet profound principle: the area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[1][2] This fundamental relationship allows for the absolute quantification of a substance without the need for a calibration curve, a significant advantage over many chromatographic techniques.[1][3] Unlike methods such as High-Performance Liquid Chromatography (HPLC) where the detector response can vary between different compounds, qNMR provides a more universal detection method.[3] This makes qNMR a primary ratio method of measurement, with results traceable to the International System of Units (SI).[4][5]

For the purity determination of this compound, this means we can directly compare the integral of a specific proton signal from our analyte to that of a highly pure internal standard of a known concentration.

A Comparative Overview of Purity Analysis Techniques

While qNMR offers distinct advantages, a comprehensive understanding of alternative methods is crucial for informed decision-making in a research and development setting.

Technique Principle Advantages Disadvantages Best Suited For
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of nuclei.Absolute quantification without a calibration curve, non-destructive, provides structural information, SI traceable.[1][4]Lower sensitivity than LC-MS, potential for signal overlap, higher initial instrument cost.[1]High-accuracy purity determination of pure substances and reference standards.
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.High sensitivity, excellent for complex mixtures, widely available.[6][7]Requires a reference standard for each analyte for accurate quantification, detector response can be compound-specific.[3]Routine quality control, analysis of complex mixtures, and separation of impurities.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.Excellent for volatile and thermally stable compounds, high resolution.[6][8]Not suitable for non-volatile or thermally labile compounds like this compound without derivatization.[9]Analysis of residual solvents and volatile impurities.
Titration Chemical reaction with a standardized reagent.High precision for specific functional groups, low cost.Only quantifies a specific functional group, not the entire molecule; susceptible to interference from other reactive species.Assay of acidic or basic functional groups.

Experimental Protocol: qNMR Purity Determination of this compound

This protocol outlines a validated, step-by-step methodology for the accurate purity assessment of this compound using ¹H qNMR.

Selection of the Internal Standard: The Cornerstone of Accuracy

The choice of an internal standard is paramount for a successful qNMR experiment. An ideal internal standard should:

  • Be of high, certified purity (≥99%).[10]

  • Possess signals that do not overlap with the analyte signals.[3]

  • Be chemically inert and not react with the analyte.[11]

  • Exhibit good solubility in the chosen deuterated solvent.[10]

  • Have a simple NMR spectrum, preferably with singlet resonances.[11]

For the analysis of this compound in DMSO-d₆, Maleic Acid is an excellent choice. Its vinyl protons appear as a singlet at approximately 6.3 ppm, a region typically free of signals from the analyte.[3] Other potential internal standards include 1,4-dinitrobenzene and benzyl benzoate.[3]

Sample Preparation: Precision is Key

Accurate weighing is critical for accurate results.[3]

  • Accurately weigh approximately 10 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 5 mg of the chosen internal standard (e.g., Maleic Acid) into the same vial.

  • Dissolve the mixture in approximately 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Ensure complete dissolution.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_calc Purity Calculation weigh_analyte Accurately weigh This compound weigh_is Accurately weigh Internal Standard weigh_analyte->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer shim Shim Magnet transfer->shim tune Tune and Match Probe shim->tune acquire Acquire Spectrum with Optimized Parameters tune->acquire phase Phase Correction acquire->phase baseline Baseline Correction phase->baseline integrate Integrate Signals baseline->integrate calculate Calculate Purity integrate->calculate

NMR Data Acquisition: Ensuring Quantitative Accuracy

To obtain a truly quantitative NMR spectrum, several acquisition parameters must be carefully optimized.[12]

  • Relaxation Delay (d1): This is arguably the most critical parameter. To ensure complete relaxation of all protons between scans, the relaxation delay should be at least 5 times the longest T₁ relaxation time of any signal of interest.[12] For small molecules, a delay of 30-60 seconds is often sufficient.

  • Pulse Angle: A 90° pulse is recommended to maximize the signal.

  • Number of Scans: This should be sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals being integrated.[12]

  • Spinning: It is advisable to turn off sample spinning to avoid spinning sidebands, which can interfere with integration.[12]

Data Processing and Purity Calculation

Proper data processing is essential for accurate integration.[13]

  • Apply a small amount of line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio.[12]

  • Carefully perform manual phase and baseline correction.[14]

  • Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, the aromatic protons are suitable for integration. The carboxylic acid proton, typically found between 10-12 ppm, is often broad and may exchange with residual water, making it less reliable for quantification.[15]

  • Calculate the purity using the following equation:[12]

    Purity (%) = (I_analyte / N_analyte) * (N_is / I_is) * (MW_analyte / MW_is) * (m_is / m_analyte) * P_is

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight (this compound: 226.03 g/mol )[16]

    • m = mass

    • P = Purity of the internal standard

Data Presentation and Interpretation

Table 1: Representative qNMR Data for Purity Determination of this compound

ParameterThis compound (Analyte)Maleic Acid (Internal Standard)
Mass (m)10.15 mg5.08 mg
Molecular Weight (MW)226.03 g/mol 116.07 g/mol
Purity (P)To be determined99.8%
¹H NMR Signal (ppm)~8.0-8.5 (aromatic protons)~6.3 (vinyl protons)
Number of Protons (N)32
Integral (I)1.000.55

Calculation Example:

Purity (%) = (1.00 / 3) * (2 / 0.55) * (226.03 / 116.07) * (5.08 / 10.15) * 99.8% Purity (%) = 98.5%

Trustworthiness and Self-Validation of qNMR

The qNMR method is inherently a self-validating system. The NMR spectrum itself provides a wealth of information that supports the validity of the quantitative result.[17] The presence of unexpected signals can indicate impurities, and their integrals can be used to estimate their levels.[1] Furthermore, the chemical shifts and coupling patterns confirm the identity of the analyte, adding another layer of confidence to the measurement. The use of certified reference materials for the internal standard ensures traceability to national and international standards.[18]

Choosing the Right Analytical Tool

G start Purity Analysis Required q1 q1 start->q1 qnmr qnmr q1->qnmr Yes q2 q2 q1->q2 No hplc hplc q2->hplc Yes q3 q3 q2->q3 No gc gc q3->gc Yes q4 q4 q3->q4 No q4->hplc No titration titration q4->titration Yes

Conclusion

For the definitive purity assessment of this compound, quantitative NMR emerges as a superior technique, offering absolute quantification, inherent self-validation, and traceability. While other methods like HPLC have their place, particularly for complex mixture analysis, the accuracy and reliability of qNMR make it the gold standard for the characterization of pure substances and reference materials in a regulated environment. By understanding the principles and meticulously following a validated protocol, researchers can have the utmost confidence in their purity data, ensuring the integrity of their subsequent research and development activities.

References

A Comparative Analysis of the Anticancer Potential of 3-Bromo-4-cyanobenzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Benzoic acid derivatives have emerged as a promising scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities, including significant anticancer potential[1][2]. This guide provides a comprehensive comparative study of the anticancer activity of analogs based on the 3-bromo-4-cyanobenzoic acid framework. Drawing upon available experimental data, we will explore the structure-activity relationships (SAR), potential mechanisms of action, and the scientific rationale behind the design of these compounds. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Rationale for this compound Analogs in Oncology

The this compound scaffold presents a unique combination of chemical features that make it an attractive starting point for the design of novel anticancer agents. The presence of a bromine atom can enhance the lipophilicity and metabolic stability of the molecule, while the cyano group can participate in crucial interactions with biological targets[3]. Furthermore, the benzoic acid moiety provides a handle for further chemical modifications, allowing for the synthesis of a diverse library of analogs with varying physicochemical properties.

Recent research has pointed towards the potential of cyanobenzamide-containing molecules to act as inhibitors of Poly (ADP-ribose) polymerase (PARP), a key enzyme in the DNA damage response (DDR) pathway[4][5]. By inhibiting PARP, these compounds can induce synthetic lethality in cancer cells with pre-existing DNA repair defects, such as those with BRCA1/2 mutations[4]. This targeted approach offers the promise of a wider therapeutic window and reduced off-target toxicity compared to conventional chemotherapy.

Comparative Anticancer Activity: A Synthesis of Available Data

While a direct head-to-head comparative study of a comprehensive series of this compound analogs is not yet available in the public domain, we can synthesize findings from studies on structurally related cyanophenyl derivatives to infer potential structure-activity relationships. The following table summarizes the in vitro anticancer activity (IC50 values) of representative analogs against various human cancer cell lines.

Compound/AnalogCancer Cell LineIC50 (µM)Reference
2-(2-(2-hydroxy-3-methylbenzylidene)hydrazinyl)-4-(4-cyanophenyl)thiazoleMCF-71.0 ± 0.1[6]
2-(2-((pentafluorophenyl)methylene)-hydrazinyl)-4-(4-cyanophenyl)thiazoleMCF-71.7 ± 0.3[6]
(2-(2-(3-bromothiophen-2-yl)methylene)hydrazinyl)-4-(4-cyanophenyl)thiazoleHCT-1161.6 ± 0.2[6]
2-(2-(2,6-dichlorobenzylidene)hydrazinyl)-4-(4-cyanophenyl)thiazoleHCT-1161.1 ± 0.5[6]
4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate (m-fluoro derivative)Aromatase Assay0.039[3]
4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate (m,m'-difluoro derivative)Aromatase Assay0.0013[3]

Analysis of Structure-Activity Relationships (SAR):

The data, though from different chemical series, suggests several key SAR trends:

  • Heterocyclic Modifications: The core benzoic acid can be replaced with or coupled to various heterocyclic ring systems, such as thiazole and triazole, to generate potent anticancer agents[3][6].

  • Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl rings significantly influence activity. For instance, the presence of electron-withdrawing groups like fluorine can enhance potency, as seen in the aromatase inhibitors[3].

  • Hydrazone Linker: The hydrazone moiety in the thiazole series appears to be a critical pharmacophore, with various aromatic and heteroaromatic substitutions on the benzylidene portion modulating the anticancer activity[6].

Proposed Mechanism of Action: PARP Inhibition and Apoptosis Induction

A plausible mechanism of action for this compound analogs is the inhibition of PARP enzymes. PARP1 plays a critical role in sensing and signaling single-strand DNA breaks, facilitating their repair. In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., BRCA-mutated cancers), the inhibition of PARP leads to the accumulation of double-strand breaks during DNA replication, ultimately triggering apoptosis. This concept is known as synthetic lethality.

The following diagram illustrates the proposed mechanism of action:

PARP_Inhibition_Mechanism cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) + PARP Inhibitor DNA Damage DNA Damage PARP Activation PARP Activation DNA Damage->PARP Activation activates HR Repair HR Repair DNA Damage->HR Repair alternative pathway SSB Repair SSB Repair PARP Activation->SSB Repair facilitates Cell Survival Cell Survival SSB Repair->Cell Survival leads to HR Repair->Cell Survival DNA_Damage_Cancer DNA Damage PARP_Inhibition PARP Inhibition (3-Bromo-4-cyanobenzoic acid analog) DNA_Damage_Cancer->PARP_Inhibition targeted by SSB_Accumulation Single-Strand Break Accumulation PARP_Inhibition->SSB_Accumulation leads to DSB_Formation Double-Strand Break Formation SSB_Accumulation->DSB_Formation during replication Apoptosis Apoptosis DSB_Formation->Apoptosis Defective_HR Defective HR Repair DSB_Formation->Defective_HR cannot be repaired by

Caption: Proposed mechanism of PARP inhibition by this compound analogs.

Studies on related compounds have shown that they can induce apoptosis, a form of programmed cell death, in cancer cells. This is often accompanied by cell cycle arrest at specific checkpoints, preventing the proliferation of malignant cells[6].

Experimental Protocols for Anticancer Activity Evaluation

To ensure the scientific integrity of the findings, standardized and validated experimental protocols are crucial. The following are step-by-step methodologies for key assays used to evaluate the anticancer activity of novel compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Add the compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Caption: Workflow for the MTT cell viability assay.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This assay quantifies the percentage of cells undergoing apoptosis.

Protocol:

  • Cell Treatment: Treat cancer cells with the test compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blotting for Protein Expression Analysis

Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis and cell cycle regulation (e.g., PARP, caspases, cyclins).

Protocol:

  • Protein Extraction: Lyse the treated and control cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against the target proteins (e.g., cleaved PARP, cleaved caspase-3) and a loading control (e.g., β-actin).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Conclusion and Future Directions

The available evidence, although indirect, strongly suggests that analogs of this compound represent a promising avenue for the development of novel anticancer agents. Their potential to act as PARP inhibitors and induce apoptosis in cancer cells warrants further investigation. Future research should focus on the systematic synthesis and in-depth biological evaluation of a dedicated library of this compound analogs. Such studies will be instrumental in elucidating detailed structure-activity relationships, optimizing lead compounds for improved potency and selectivity, and ultimately translating these promising chemical entities into clinically effective cancer therapeutics.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 3-Bromo-4-cyanobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides comprehensive safety protocols and personal protective equipment (PPE) guidelines for the handling of 3-Bromo-4-cyanobenzoic acid (CAS No: 58123-69-6). As a compound utilized in specialized research and development, its safe management is paramount. This guide is designed for laboratory professionals, offering in-depth, field-proven insights to ensure operational safety and experimental integrity. The protocols herein are built on the foundational principles of risk mitigation, explaining not just what to do, but why each step is critical.

Core Hazard Profile and Risk Assessment

This compound is a solid organic compound that, based on data from structurally similar molecules, presents several key hazards. A thorough risk assessment is the first step in ensuring safety. The primary risks involve irritation to the skin, eyes, and respiratory system upon direct contact or inhalation of dust particles.[1][2]

Table 1: Hazard Identification and Mitigation Summary

Hazard CategoryGHS Hazard StatementCausality and RiskRequired Mitigation
Skin Contact H315: Causes skin irritation.[1][2]The compound can cause localized inflammation, redness, and discomfort upon contact. Prolonged exposure may lead to more severe irritation.Use of chemical-resistant gloves and a fully buttoned lab coat is mandatory.[1][3]
Eye Contact H319: Causes serious eye irritation.[1]Direct contact with dust particles can cause significant pain, redness, and potential damage to the cornea.ANSI-approved safety glasses with side shields or chemical splash goggles are required at all times.[2]
Inhalation H335: May cause respiratory irritation.[1][2]Inhalation of airborne dust can irritate the mucous membranes of the nose, throat, and lungs, leading to coughing and shortness of breath.All handling of the solid must be performed within a certified chemical fume hood to control dust.[2][3][4]
Ingestion H302: Harmful if swallowed.[2]Accidental ingestion can lead to systemic toxicity.Do not eat, drink, or smoke in the laboratory.[3][5] Wash hands thoroughly after handling.[5]

Essential Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is crucial. This begins with engineering controls and is supplemented by physical barriers to prevent exposure.

Primary Engineering Control: The Chemical Fume Hood

The first and most effective line of defense is an engineering control. All weighing and transfer operations involving this compound powder must be conducted inside a properly functioning and certified chemical fume hood. This captures dust at the source, preventing inhalation and minimizing contamination of the general laboratory space.[6]

Eye and Face Protection

Given the serious eye irritation risk, robust eye protection is non-negotiable.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.

  • Best Practice: For any procedure with a higher risk of splashing or dust generation (e.g., bulk transfers), chemical splash goggles should be worn.[6] A face shield worn over safety glasses provides an additional layer of protection.[2][7]

Skin and Body Protection
  • Lab Coat: A clean, fully buttoned lab coat made of a suitable material (e.g., cotton or a flame-resistant blend) must be worn to protect against incidental contact and contamination of personal clothing.[6]

  • Gloves: Chemical-resistant gloves are mandatory. Disposable nitrile gloves are a suitable choice for incidental contact.[6][7]

    • Validation Step: Before use, always inspect gloves for any signs of degradation, punctures, or tears.

    • Contamination Protocol: If gloves become contaminated, remove them immediately using the proper technique to avoid skin contact, and wash your hands thoroughly before donning a new pair.

  • Footwear: Fully enclosed shoes, preferably made of a chemical-resistant material, are required in the laboratory.[6]

Respiratory Protection

Under normal laboratory conditions where the chemical is handled exclusively within a certified fume hood, a separate respirator is typically not required.[3][5] However, if engineering controls are insufficient or in the event of a large spill where dust becomes airborne, a NIOSH-approved respirator with a particulate filter would be necessary.[6]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, logical workflow is essential for minimizing risk. The following protocol outlines the key stages of handling this compound.

  • Preparation and Pre-Handling Checks:

    • Designated Area: Cordon off and clearly label the specific area within the fume hood where the work will occur.

    • Fume Hood Verification: Confirm that the chemical fume hood has a current certification sticker and that the airflow monitor indicates it is functioning correctly.

    • Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and labeled waste containers before retrieving the chemical.[6]

  • Donning PPE:

    • Put on all required PPE in the correct order: lab coat, followed by safety glasses/goggles, and finally, gloves.

  • Handling the Compound:

    • Weighing: Carefully weigh the desired amount of the powdered compound on a weigh boat or paper inside the fume hood to contain any dust.[6]

    • Transfer: Use a spatula to transfer the solid. Avoid any actions that could generate dust, such as pouring from a height or scraping vigorously.[6]

    • Container Management: Keep the stock container tightly closed when not in use.[1][3]

  • Post-Handling Procedures:

    • Decontamination: Clean any contaminated surfaces and equipment within the fume hood.

    • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection. Dispose of contaminated disposable PPE in the designated hazardous waste container.

    • Hygiene: Wash hands thoroughly with soap and water immediately after the handling procedure is complete.[3][5]

Safe_Handling_Workflow cluster_prep Phase 1: Preparation cluster_handling Phase 2: Active Handling cluster_cleanup Phase 3: Completion Prep Verify Fume Hood Gather Materials Don_PPE Don Full PPE (Coat, Goggles, Gloves) Prep->Don_PPE Handle Weigh & Transfer Chemical in Hood Don_PPE->Handle Doff_PPE Doff PPE Correctly Handle->Doff_PPE Cleanup Decontaminate Area Wash Hands Doff_PPE->Cleanup Dispose Dispose of Waste in Labeled Container Cleanup->Dispose caption Safe Handling Workflow for this compound.

Caption: Safe Handling Workflow for this compound.

Emergency Response and Disposal Plan

Spill Management

In the event of a spill, remain calm and execute the following procedure:

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large or outside of a containment area.

  • Contain: If safe to do so, prevent the spread of the dust. Avoid sweeping dry material.

  • Cleanup: Gently cover the spill with an inert absorbent material. Carefully collect the material using spark-proof tools and place it into a suitable, labeled container for hazardous waste disposal.[4][8]

  • Decontaminate: Clean the spill area thoroughly.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][5]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[3] Remove contaminated clothing and wash it before reuse.[1] If skin irritation persists, seek medical advice.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention if you feel unwell.[5]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[4][5]

Waste Disposal Plan

Proper disposal is a critical final step.

  • Waste Segregation: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[6]

  • Disposal Protocol: The compound and its container must be disposed of as hazardous waste. This should be done through a licensed professional waste disposal service in accordance with all federal, state, and local regulations.[1][3] Do not allow the chemical to enter drains or the environment.[4]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-4-cyanobenzoic acid
Reactant of Route 2
Reactant of Route 2
3-Bromo-4-cyanobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.